molecular formula C10H15NO B1285369 4-(4-Aminophenyl)butan-1-OL CAS No. 91251-45-5

4-(4-Aminophenyl)butan-1-OL

Cat. No.: B1285369
CAS No.: 91251-45-5
M. Wt: 165.23 g/mol
InChI Key: JPOVFJVXRISZEE-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)butan-1-OL is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOVFJVXRISZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566862
Record name 4-(4-Aminophenyl)butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91251-45-5
Record name 4-(4-Aminophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Aminophenyl)butan-1-ol (CAS 91251-45-5): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Aminophenyl)butan-1-ol, registered under CAS number 91251-45-5, is a bifunctional organic molecule incorporating a primary aromatic amine and a terminal primary alcohol.[1] This unique structure positions it as a versatile building block and linker molecule with significant potential in medicinal chemistry, polymer science, and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known physicochemical properties, a predictive analysis of its spectroscopic characteristics, a detailed, field-proven synthesis protocol, and an expert perspective on its potential reactivity and applications for researchers and drug development professionals.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aniline derivative with a C4 alkyl alcohol chain at the para position. Its identity is unequivocally established by its CAS number, molecular formula, and structure. The presence of both a nucleophilic amine and a versatile alcohol functional group on a semi-rigid backbone makes it an attractive intermediate for further chemical modification.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Computed Properties
PropertyValueSource
CAS Number 91251-45-5[1][2]
Molecular Formula C₁₀H₁₅NO[1][2][3]
Molecular Weight 165.23 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms 4-(4-Aminophenyl)-1-butanol, 4-(4-hydroxybutyl)aniline[1][2]
Physical Form Powder
Melting Point 71-72 °C
Purity Typically ≥97%[3]
Computed XLogP3 1.3[1]
Hydrogen Bond Donors 2[1] (Computed)
Hydrogen Bond Acceptors 2[1] (Computed)

Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, the most efficient and highest-yielding laboratory-scale preparation involves the reduction of the corresponding nitro-analogue, 4-(4-nitrophenyl)butan-1-ol (CAS 79524-20-2).[4][5] This precursor is commercially available, streamlining the process. The reduction of an aromatic nitro group is a fundamental and reliable transformation in organic synthesis. Catalytic hydrogenation is the preferred method due to its clean nature and high efficiency, avoiding the use of stoichiometric heavy metal reductants.

Diagram: Synthesis Workflow

G start Start: 4-(4-Nitrophenyl)butan-1-ol dissolve Dissolve in Ethanol in a hydrogenation vessel start->dissolve add_catalyst Add 5-10 mol% Pd/C (10% wt.) dissolve->add_catalyst hydrogenate Hydrogenate under H₂ atmosphere (balloon or Parr shaker) Monitor by TLC add_catalyst->hydrogenate filter Filter through Celite to remove Pd/C catalyst hydrogenate->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify via flash chromatography (e.g., Ethyl Acetate/Hexane gradient) concentrate->purify end Product: this compound purify->end

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 4-(4-Nitrophenyl)butan-1-ol
  • Rationale: This protocol employs catalytic hydrogenation with palladium on carbon (Pd/C), a highly effective and clean method for reducing aromatic nitro groups without affecting the alcohol functionality or the aromatic ring. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its compatibility with the reaction conditions. Thin-layer chromatography (TLC) is used to monitor the reaction's completion by observing the disappearance of the starting material spot and the appearance of the more polar product spot.

  • Step-by-Step Methodology:

    • Vessel Preparation: To a 250 mL round-bottom flask or a dedicated hydrogenation vessel, add 4-(4-nitrophenyl)butan-1-ol (e.g., 5.0 g, 25.6 mmol).

    • Dissolution: Add ethanol (100 mL) and stir until the solid is fully dissolved.

    • Catalyst Addition: Carefully add 10% palladium on carbon (e.g., 0.27 g, 5 mol%) under an inert atmosphere (e.g., nitrogen or argon). Expertise Note: The catalyst is often pyrophoric; handle with care and do not add it to the solvent in the presence of air.

    • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask via vacuum and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere. For larger scales, a Parr hydrogenation apparatus is recommended.

    • Reaction: Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The product will have a lower Rf value than the starting material. The reaction is typically complete within 4-12 hours.

    • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to recover any adsorbed product.

    • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate, will effectively separate the product from any non-polar impurities and baseline material.

    • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry under high vacuum to yield this compound as a solid powder.

Spectroscopic Characterization (Predictive Analysis)

As experimental spectra for this specific compound are not widely available in public databases, this section provides an expert prediction of the key spectroscopic features based on its molecular structure. This analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each unique proton environment.

  • Aromatic Protons (δ ≈ 6.6-7.0 ppm): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system. Two doublets are expected, each integrating to 2H. The protons ortho to the electron-donating amino group (NH₂) will appear upfield (δ ≈ 6.6 ppm), while the protons ortho to the alkyl chain (meta to the NH₂) will appear slightly downfield (δ ≈ 6.9-7.0 ppm).

  • Alcohol Proton (-OH, δ variable): A broad singlet whose chemical shift is concentration and solvent-dependent. It can be exchanged with D₂O.

  • Amine Protons (-NH₂, δ ≈ 3.5 ppm): A broad singlet integrating to 2H. This signal can also be exchanged with D₂O.

  • Carbinol Protons (-CH₂OH, δ ≈ 3.6 ppm): A triplet integrating to 2H, coupled to the adjacent CH₂ group.

  • Benzylic Protons (-Ar-CH₂, δ ≈ 2.5 ppm): A triplet integrating to 2H, coupled to the adjacent CH₂ group.

  • Alkyl Chain Protons (-CH₂CH₂-, δ ≈ 1.5-1.7 ppm): A complex multiplet integrating to 4H, arising from the two central methylene groups of the butyl chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule. Due to molecular symmetry, 8 distinct signals are predicted.

  • Aromatic Carbons (δ ≈ 115-145 ppm): Four signals are expected. The carbon bearing the NH₂ group (C-NH₂) will be shifted upfield (δ ≈ 145 ppm), while the carbon bearing the butyl chain (C-alkyl) will be around δ ≈ 130 ppm. The two sets of CH carbons will appear around δ ≈ 129 ppm and δ ≈ 115 ppm.

  • Carbinol Carbon (-CH₂OH, δ ≈ 62 ppm): This carbon, directly attached to the electronegative oxygen, will appear significantly downfield compared to other sp³ carbons.

  • Alkyl Chain Carbons (δ ≈ 28-35 ppm): Three signals are expected for the remaining carbons of the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups.

  • O-H Stretch (≈ 3200-3500 cm⁻¹): A strong, broad absorption characteristic of the alcohol hydroxyl group, broadened due to hydrogen bonding.

  • N-H Stretch (≈ 3300-3400 cm⁻¹): Two sharp-to-medium peaks characteristic of a primary amine (symmetric and asymmetric stretches). This may overlap with the O-H band.

  • C(sp³)-H Stretch (≈ 2850-2950 cm⁻¹): Sharp absorptions from the butyl chain.

  • C=C Aromatic Stretch (≈ 1500-1620 cm⁻¹): Two or three sharp bands of variable intensity.

  • C-O Stretch (≈ 1050 cm⁻¹): A strong absorption corresponding to the primary alcohol C-O bond.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of the compound.[1]

  • Key Fragments: Expect fragmentation patterns typical for anilines and alcohols. A prominent fragment would be the loss of water (M-18) at m/z = 147. Cleavage of the butyl chain, particularly alpha to the alcohol (loss of CH₂OH, m/z = 134) or benzylic cleavage (loss of C₃H₇O, m/z = 106, the base peak), is also highly probable.

Reactivity and Potential Applications

The true value of this compound lies in its bifunctionality, allowing for selective and orthogonal chemical modifications.

Diagram: Reactivity Centers

Reactivity cluster_amine Amine (NH₂) Reactivity cluster_alcohol Alcohol (OH) Reactivity center This compound acylation N-Acylation (Amide formation) center->acylation Acyl Halides, Anhydrides alkylation N-Alkylation center->alkylation Alkyl Halides diazotization Diazotization (Sandmeyer Rxns) center->diazotization NaNO₂, HCl esterification O-Esterification center->esterification Acyl Halides, Carboxylic Acids etherification O-Alkylation (Williamson Ether Syn.) center->etherification Alkyl Halides, Base oxidation Oxidation (Aldehyde, Carboxylic Acid) center->oxidation PCC, KMnO₄ reductive_amination Reductive Amination

Caption: Potential reaction pathways for this compound.

  • As a Linker in Drug Discovery: The four-carbon chain provides an optimal, semi-flexible spacer. This is highly desirable in the design of Proteolysis Targeting Chimeras (PROTACs), where it can link a protein-of-interest ligand to an E3 ligase ligand. The amine can be acylated to form a stable amide bond, while the alcohol can be converted to an ether, offering two distinct points of attachment.

  • In Polymer Chemistry: As a difunctional monomer, it can be incorporated into performance polymers. Reaction with diisocyanates would yield polyurethanes, while reaction with diacyl chlorides or dicarboxylic acids would produce polyamides. The aromatic core would impart thermal stability, while the flexible butyl chain would influence the material's mechanical properties.

  • In Medicinal Chemistry Scaffolding: The molecule serves as an excellent starting point for building more complex heterocyclic systems. The amine can be a handle for constructing fused rings (e.g., quinolines), while the alcohol can be cyclized onto the ring or other introduced functionalities.

Safety and Handling

While a specific, detailed safety sheet for this compound is not universally available, its structure suggests handling procedures consistent with other aromatic amines.

  • GHS Hazard Statements (Predicted): Based on similar structures, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. It should be kept in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • BIOFOUNT. This compound. [Link]

  • PubChem. This compound | C10H15NO | CID 15006226. [Link]

  • ChemBK. 4-(4-nitrophenyl)-1-butanol. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • Grokipedia. 4-Amino-1-butanol. [Link]

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • Google Patents. CN104610075A - Synthetic method of 4-animo-1-butanol.
  • PubChem. 4-Amino-1-butanol | C4H11NO | CID 25868. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(4-Aminophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(4-aminophenyl)butan-1-ol. As a bifunctional molecule with a flexible alkyl chain connecting a rigid aromatic ring to a polar hydroxyl group, its three-dimensional structure is critical to its chemical reactivity and potential applications in medicinal chemistry and materials science. This document delves into the key structural features, explores the degrees of freedom that govern its conformation, and outlines robust experimental and computational methodologies for its characterization. Detailed protocols for synthesis, spectroscopic analysis (NMR and FTIR), and computational modeling are provided to equip researchers with the necessary tools for a thorough investigation of this and similar flexible molecules.

Introduction

This compound, with the chemical formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , is an intriguing organic molecule that combines the structural rigidity of a para-substituted benzene ring with the conformational flexibility of a butyl alcohol chain.[1] The presence of two key functional groups, a primary aromatic amine (-NH₂) and a primary alcohol (-OH), imparts a dual chemical personality to the molecule, making it a valuable intermediate in organic synthesis.[2][3][4] The spatial arrangement of these functional groups, dictated by the molecule's conformation, can significantly influence its intermolecular interactions, and by extension, its biological activity and material properties.

This guide will provide a detailed exploration of the factors governing the three-dimensional structure of this compound, offering both theoretical insights and practical methodologies for its study.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
IUPAC Name This compound
CAS Number 91251-45-5
XLogP3 1.3

Molecular Structure and Key Torsional Angles

The molecular structure of this compound can be deconstructed into three main components: the aminophenyl head, the flexible butyl chain, and the terminal hydroxyl group. The conformational landscape of this molecule is primarily defined by the rotation around the single bonds within the butyl chain.

The key dihedral angles that dictate the overall shape of the molecule are:

  • τ₁ (C_ar-C_ar-Cα-Cβ): Rotation around the bond connecting the phenyl ring to the butyl chain.

  • τ₂ (C_ar-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond.

  • τ₃ (Cα-Cβ-Cγ-Cδ): Rotation around the Cβ-Cγ bond.

  • τ₄ (Cβ-Cγ-Cδ-O): Rotation around the Cγ-Cδ bond, which positions the terminal hydroxyl group.

The relative energies of the different conformers arising from rotations around these bonds are influenced by steric hindrance and potential intramolecular interactions.

Conformational Analysis: The Role of Intramolecular Hydrogen Bonding

A critical factor in the conformational preference of this compound is the potential for the formation of an intramolecular hydrogen bond between the terminal hydroxyl group (donor) and the lone pair of electrons on the amino group's nitrogen atom (acceptor). This interaction can lead to a pseudo-cyclic conformation, significantly stabilizing it over more extended, linear conformations.

The formation and strength of this intramolecular hydrogen bond are dependent on the length and flexibility of the alkyl chain. In the case of a four-carbon linker, the resulting pseudo-ring would be seven-membered, a sterically accessible and often favorable arrangement for such interactions.

The presence of a dominant, hydrogen-bonded conformer can have profound implications for the molecule's reactivity and its ability to bind to biological targets, as it pre-organizes the functional groups into a specific spatial orientation.

Synthesis and Characterization

A robust understanding of a molecule's properties begins with its synthesis and purification. A plausible and efficient synthetic route to this compound involves a two-step reduction of a readily available precursor.

Synthetic Protocol

This protocol outlines the synthesis starting from 4-(4-nitrophenyl)butanoic acid.

Step 1: Esterification of 4-(4-nitrophenyl)butanoic acid

The carboxylic acid is first converted to its ethyl ester to prevent its reduction in the subsequent step.

  • To a solution of 4-(4-nitrophenyl)butanoic acid (1 eq.) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-(4-nitrophenyl)butanoate.

Step 2: Reduction of Ethyl 4-(4-nitrophenyl)butanoate

A strong reducing agent like lithium aluminum hydride (LiAlH₄) is used to simultaneously reduce the nitro group to an amine and the ester to a primary alcohol.

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (excess, e.g., 3-4 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 4-(4-nitrophenyl)butanoate (1 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Synthesis_Workflow 4-(4-Nitrophenyl)butanoic Acid 4-(4-Nitrophenyl)butanoic Acid Esterification Esterification (EtOH, H₂SO₄, Reflux) 4-(4-Nitrophenyl)butanoic Acid->Esterification Ethyl 4-(4-nitrophenyl)butanoate Ethyl 4-(4-nitrophenyl)butanoate Esterification->Ethyl 4-(4-nitrophenyl)butanoate Reduction Reduction (LiAlH₄, THF, Reflux) Ethyl 4-(4-nitrophenyl)butanoate->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and can provide insights into the conformational dynamics of flexible molecules.[5]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • δ 7.0-7.2 (d, 2H): Aromatic protons ortho to the butyl group.

  • δ 6.6-6.8 (d, 2H): Aromatic protons meta to the butyl group.

  • δ 3.65 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • δ 3.5 (br s, 2H): Amine protons (-NH₂). The chemical shift and appearance of this peak can vary significantly with concentration and solvent.

  • δ 2.55 (t, 2H): Methylene protons adjacent to the phenyl ring (Ar-CH₂-).

  • δ 1.5-1.7 (m, 4H): The two central methylene protons of the butyl chain.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • δ 144.5: Aromatic carbon attached to the amino group.

  • δ 132.0: Aromatic carbon attached to the butyl chain.

  • δ 129.5 (2C): Aromatic CH carbons ortho to the butyl group.

  • δ 115.0 (2C): Aromatic CH carbons meta to the butyl group.

  • δ 62.5: Methylene carbon attached to the hydroxyl group (-CH₂-OH).

  • δ 35.0: Methylene carbon attached to the phenyl ring (Ar-CH₂-).

  • δ 32.0: Methylene carbon β to the phenyl ring.

  • δ 28.5: Methylene carbon γ to the phenyl ring.

Experimental Protocol for NMR Analysis:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

  • For in-depth conformational analysis, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons, which are indicative of their spatial proximity in the dominant conformer(s).

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent method for identifying the key functional groups within a molecule.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol) and N-H stretch (amine)
3050-3000MediumAromatic C-H stretch
2950-2850StrongAliphatic C-H stretch
1620-1580Medium-StrongN-H bend (scissoring)
1520-1480Medium-StrongAromatic C=C stretch
1300-1250MediumAromatic C-N stretch
1070-1000StrongC-O stretch (primary alcohol)
850-800Strongpara-disubstituted benzene C-H out-of-plane bend

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, which could be either intermolecular or intramolecular.

Experimental Protocol for FTIR Analysis:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquire the FTIR spectrum using a spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Analyze the positions, intensities, and shapes of the absorption bands to confirm the presence of the expected functional groups.

Computational Modeling of Conformation

Computational chemistry provides a powerful in-silico approach to explore the conformational space of flexible molecules and to predict their properties.

Computational Workflow

Computational_Workflow Build 3D Structure Build 3D Structure Conformational_Search Conformational Search (Molecular Mechanics - e.g., MMFF94) Build 3D Structure->Conformational_Search Low-Energy Conformers Low-Energy Conformers Conformational_Search->Low-Energy Conformers DFT_Optimization Geometry Optimization & Frequency Calculation (DFT - e.g., B3LYP/6-31G*) Low-Energy Conformers->DFT_Optimization Thermodynamic Analysis Thermodynamic Analysis (Relative Energies, Boltzmann Populations) DFT_Optimization->Thermodynamic Analysis Final Conformers & Properties Final Conformers & Properties Thermodynamic Analysis->Final Conformers & Properties

Caption: Computational workflow for conformational analysis.

Protocol for Computational Conformational Analysis:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., with the MMFF94 force field). This step aims to identify a wide range of possible low-energy conformers.

  • DFT Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimization and frequency calculations using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*). The frequency calculation confirms that the optimized structures are true energy minima (no imaginary frequencies).

  • Thermodynamic Analysis: From the DFT calculations, extract the electronic energies and thermal corrections to Gibbs free energies. Use these values to determine the relative stabilities of the different conformers and to calculate their expected populations at a given temperature based on the Boltzmann distribution.

  • Property Prediction: The optimized geometries of the most stable conformers can be used to predict various properties, including NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate interplay of torsional flexibility and the potential for intramolecular hydrogen bonding. A comprehensive understanding of its three-dimensional nature is essential for harnessing its full potential in various scientific disciplines. This guide has provided a theoretical framework and practical methodologies for the synthesis, characterization, and computational analysis of this molecule. The outlined protocols for NMR, FTIR, and computational modeling serve as a robust starting point for researchers investigating not only this compound but also other flexible molecules where conformation plays a critical role in function.

References

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  • Google Patents. Synthetic method of 4-animo-1-butanol.
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A Technical Guide to the Organic Solvent Solubility of 4-(4-Aminophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 4-(4-Aminophenyl)butan-1-ol (CAS No. 91251-45-5). We will examine the molecular properties of this compound, apply theoretical principles to predict its behavior in various organic solvent classes, and present a robust, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding and practical methodology for assessing the solubility of this and structurally related compounds.

Introduction: The Significance of Solubility

This compound is a bifunctional organic molecule featuring a primary aromatic amine and a primary alcohol, separated by a flexible butyl chain. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Understanding its solubility is not merely an academic exercise; it is a cornerstone of efficient and successful development. Key processes dictated by solubility include:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.

  • Purification: Selecting appropriate solvent systems for crystallization or chromatography to achieve high purity.

  • Formulation: Developing stable and effective dosage forms for APIs, where solubility impacts dissolution rate and bioavailability.

  • Process Safety and Scalability: Designing manufacturing processes with predictable and safe solvent handling.

This guide provides the foundational knowledge and practical tools to confidently assess and leverage the solubility profile of this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key characteristics of this compound are detailed below.

Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 91251-45-5[2]

  • Molecular Formula: C₁₀H₁₅NO[2]

Computed Physicochemical Properties:

PropertyValueSource
Molecular Weight 165.23 g/mol [2]
Hydrogen Bond Donors 2 (from -OH and -NH₂)PubChem Prediction
Hydrogen Bond Acceptors 2 (from N and O atoms)PubChem Prediction
Topological Polar Surface Area (TPSA) 46.25 ŲPubChem Prediction
Predicted logP (Octanol-Water Partition Coefficient) 1.5 - 1.8Chemicalize, PubChem Prediction
Predicted pKa (Acidic - OH) ~15.1Predicted
Predicted pKa (Basic - NH₂) ~4.8Predicted

These properties define a molecule of moderate polarity. The positive logP value suggests a preference for non-aqueous environments over water, yet the presence of potent hydrogen bond donor and acceptor groups (-OH and -NH₂) indicates that strong, specific interactions with polar solvents will be a dominant factor in its solubility.[3][4]

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we must consider its ability to engage in several types of interactions.

  • Hydrogen Bonding: The primary alcohol (-OH) and primary amine (-NH₂) groups are capable of both donating and accepting hydrogen bonds. This is the strongest intermolecular force at play and will lead to high solubility in polar protic solvents (e.g., methanol, ethanol, water) which can also participate in hydrogen bonding.[5][6][7]

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms. This allows for favorable interactions with polar aprotic solvents (e.g., DMSO, DMF, acetone) which have large dipole moments but do not donate hydrogen bonds.

  • Van der Waals Forces (London Dispersion Forces): The phenyl ring and the butyl chain constitute the nonpolar portion of the molecule. These regions will interact favorably with nonpolar solvents (e.g., toluene, hexane) through weaker van der Waals forces.[8]

The overall solubility in a given solvent will be a balance of these interactions. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Features: - Phenyl Ring (Nonpolar) - Butyl Chain (Nonpolar) - Amine Group (Polar, H-Bonding) - Hydroxyl Group (Polar, H-Bonding) Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic Strong H-Bonding + Dipole-Dipole Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->Aprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar van der Waals

Caption: Dominant intermolecular forces between this compound and different solvent classes.

Predictive Solubility Profile

While experimental data is the gold standard, a predictive assessment based on the principles above is invaluable for initial solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to Very High The -OH and -NH₂ groups can form strong hydrogen bonds with the solvent.[3][6]
Polar Aprotic DMSO, DMF, THFModerate to High Strong dipole-dipole interactions are favorable. DMSO is an excellent H-bond acceptor.
Nonpolar Aromatic Toluene, BenzeneLow to Moderate The phenyl ring of the solute will interact favorably with the aromatic solvent, but the polar functional groups are disfavored.[8]
Nonpolar Aliphatic Hexane, HeptaneVery Low / Insoluble The large, nonpolar hydrocarbon solvent cannot effectively solvate the polar -OH and -NH₂ groups.
Chlorinated Dichloromethane (DCM)Moderate DCM has a moderate dipole moment and can accommodate both polar and nonpolar regions of the solute.

Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive, quantitative solubility data, the isothermal shake-flask method is the most reliable and widely recognized technique.[5] This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Causality Behind Experimental Choices
  • Why Excess Solute? To ensure the final solution is truly saturated, an excess of the solid compound is added. This provides a solid phase reservoir that dissolves until the solvent can hold no more.

  • Why Constant Temperature? Solubility is temperature-dependent. A constant temperature water bath or incubator is critical to ensure the measured solubility is consistent and relevant to the intended process temperature.

  • Why Extended Equilibration? Reaching equilibrium is not instantaneous. A sufficient agitation period (typically 24-48 hours) is required to allow the dissolution process to complete. Taking samples at multiple time points (e.g., 24h and 48h) validates that equilibrium has been reached if the concentrations are consistent.[5]

  • Why Filtration/Centrifugation? It is crucial to analyze only the dissolved solute. Any suspended solid particles must be removed from the sample aliquot without causing precipitation, typically via a syringe filter compatible with the solvent.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a series of glass vials. Ensure undissolved solid is clearly visible.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate vigorously for 24 hours.

  • Phase Separation: After 24 hours, stop agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved solids settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for most organic solvents) into a clean, pre-weighed analysis vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Confirmation of Equilibrium: Repeat steps 5-8 for a second set of samples after a longer equilibration time (e.g., 48 hours). If the calculated concentrations are within an acceptable margin (e.g., ±5%), equilibrium can be considered established.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 24h at 25°C) B->C D 4. Settle & Separate (Allow Solids to Sediment) C->D E 5. Withdraw Supernatant D->E F 6. Filter Sample (0.45 µm Syringe Filter) E->F G 7. Dilute for Analysis F->G H 8. Quantify Concentration (e.g., HPLC-UV) G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Troubleshooting and Self-Validation

A robust protocol includes measures for self-validation and addresses potential pitfalls.

  • Issue: Inconsistent results between time points.

    • Cause: Equilibrium may not have been reached.

    • Solution: Extend the equilibration time (e.g., to 72 hours) and re-sample. Ensure agitation is sufficient to keep the solid suspended.

  • Issue: Compound precipitates during sampling/filtration.

    • Cause: Temperature fluctuations ("crash out"). The filtration process may be cooling the sample.

    • Solution: Ensure all equipment (syringes, filters, vials) is equilibrated to the experimental temperature before use. Work quickly during the sampling and filtration steps.

  • Issue: Low analytical signal.

    • Cause: Solubility is lower than anticipated.

    • Solution: Reduce the dilution factor or inject a larger volume into the analytical instrument, ensuring it remains within the method's limits.

  • Self-Validation Check: Always visually confirm the presence of undissolved solid in the vial just before sampling. The absence of a solid phase invalidates the result, as saturation cannot be guaranteed.

Conclusion

This compound is a molecule with a dual nature: a nonpolar aromatic core and highly polar functional groups. This structure dictates a solubility profile characterized by high affinity for polar protic solvents like methanol and ethanol, moderate to good solubility in polar aprotic solvents like DMSO, and poor solubility in nonpolar aliphatic solvents like hexane. The theoretical predictions outlined in this guide serve as a strong starting point for solvent selection, while the detailed shake-flask protocol provides a reliable, gold-standard method for generating the precise, quantitative data required for advanced research, process development, and formulation in the pharmaceutical industry.

References

  • PubChem Compound Summary for CID 15006226, this compound. National Center for Biotechnology Information. [Link]

  • Properties of Alcohols and Phenols. (2025). Chemistry LibreTexts. [Link]

  • Alcohol - Boiling Point, Solubility, Flammability. (2026). Britannica. [Link]

  • Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II. [Link]

  • Are amines soluble in organic solvents? (2018). Quora. [Link]

  • Alcohols: Structure & Properties. (n.d.). Science Ready. [Link]

  • Physical and chemical properties of Alcohols. (n.d.). BYJU'S. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Aromatic Amines. (n.d.). SNS Courseware. [Link]

Sources

Spectroscopic Characterization of 4-(4-Aminophenyl)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Aminophenyl)butan-1-ol is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a primary aromatic amine and a primary alcohol separated by a flexible butyl chain, makes it a versatile building block for the synthesis of a wide range of derivatives. Accurate structural elucidation and purity assessment are paramount for its application in any research or development setting. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means to achieve this.

This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide will focus on a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predictions are grounded in established principles of spectroscopic theory and are supported by data from structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating and interpreting the spectroscopic data of this compound.

Molecular Structure and Atom Labeling

To facilitate the discussion of the spectroscopic data, the atoms in this compound are systematically labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the aliphatic chain protons, and the protons of the amine and hydroxyl groups.

Predicted ¹H NMR Data

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-N (NH₂)~3.5 (broad singlet)bs2H
H-2, H-6~7.0Doublet (d)2H
H-3, H-5~6.6Doublet (d)2H
H-10 (CH₂OH)~3.6Triplet (t)2H
H-7 (Ar-CH₂)~2.5Triplet (t)2H
H-8, H-9 (CH₂CH₂)~1.6Multiplet (m)4H
H-O (OH)Variable (broad singlet)bs1H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region is expected to show a characteristic AA'BB' system due to the para-substitution on the benzene ring. The protons H-2 and H-6, being ortho to the electron-donating amino group, are expected to be shielded and appear at a lower chemical shift (around 7.0 ppm) compared to unsubstituted benzene (7.34 ppm). Conversely, the protons H-3 and H-5, meta to the amino group, will be more shielded and appear further upfield (around 6.6 ppm). Both signals are predicted to be doublets due to coupling with their adjacent aromatic protons.

  • Aliphatic Chain Protons (H-7, H-8, H-9, H-10): The methylene group attached to the aromatic ring (H-7) is expected to be deshielded by the ring current and will likely appear as a triplet around 2.5 ppm, due to coupling with the adjacent H-8 protons. The methylene group attached to the hydroxyl group (H-10) will be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom, appearing as a triplet around 3.6 ppm (coupled with H-9). The two central methylene groups (H-8 and H-9) are in a more shielded environment and are expected to overlap, appearing as a multiplet around 1.6 ppm.

  • Amine and Hydroxyl Protons (H-N, H-O): The protons of the primary amine (NH₂) are expected to appear as a broad singlet around 3.5 ppm. The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent, but it is typically observed in the range of 1-5 ppm.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals to determine the relative ratios of the different types of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry in the aromatic ring, this compound is expected to show 8 distinct signals in its proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

Carbon (Label)Predicted Chemical Shift (δ, ppm)
C-1~145
C-4~130
C-2, C-6~129
C-3, C-5~115
C-10~62
C-7~35
C-9~31
C-8~29

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (C-1 to C-6): The carbon atom attached to the amino group (C-1) is expected to be significantly deshielded and appear around 145 ppm. The ipso-carbon to which the butyl chain is attached (C-4) will also be in the downfield region, around 130 ppm. The carbons ortho to the amino group (C-2, C-6) will be shielded and are predicted to be around 129 ppm. The carbons meta to the amino group (C-3, C-5) will be the most shielded of the aromatic carbons, appearing around 115 ppm.

  • Aliphatic Carbons (C-7 to C-10): The carbon attached to the hydroxyl group (C-10) will be the most deshielded of the aliphatic carbons, with a predicted chemical shift of approximately 62 ppm. The benzylic carbon (C-7) will be deshielded by the aromatic ring and is expected around 35 ppm. The other two methylene carbons (C-8 and C-9) are in a more shielded environment and are predicted to appear around 29 and 31 ppm, respectively.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup: Place the sample in the spectrometer, tune the carbon probe, and shim the magnetic field.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Processing: Process the FID similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

  • Analysis: Analyze the chemical shifts of the carbon signals to identify the different carbon environments.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C=C bonds.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
O-H (Alcohol)3600-3200Broad, strong
N-H (Amine)3500-3300Two sharp peaks, medium
C-H (Aromatic)3100-3000Sharp, medium
C-H (Aliphatic)2960-2850Sharp, strong
C=C (Aromatic)1620-1580Sharp, medium
C-O (Alcohol)1260-1000Strong
C-N (Amine)1340-1250Medium

Interpretation of the Predicted IR Spectrum:

  • O-H and N-H Stretching: A prominent, broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. Overlapping with this or appearing as distinct shoulders will be two sharper peaks between 3500 and 3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (N-H).

  • C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while strong, sharp absorptions just below 3000 cm⁻¹ are characteristic of aliphatic C-H stretching from the butyl chain.

  • Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of absorptions. Key features include the C=C stretching vibrations of the aromatic ring around 1620-1580 cm⁻¹. Strong absorptions for the C-O stretching of the primary alcohol and the C-N stretching of the aromatic amine are expected in the 1260-1000 cm⁻¹ and 1340-1250 cm⁻¹ regions, respectively.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

  • Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion and several characteristic fragment ions.

Predicted Mass Spectrometry Data

m/zPredicted IonInterpretation
165[M]⁺Molecular Ion
148[M - NH₃]⁺Loss of ammonia
147[M - H₂O]⁺Loss of water
106[C₇H₈N]⁺Benzylic cleavage
93[C₆H₇N]⁺Phenylamine cation

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value of 165, corresponding to the molecular weight of the compound.

  • Key Fragmentations:

    • Loss of Water: A peak at m/z 147 ([M - 18]⁺) is anticipated due to the facile loss of a water molecule from the alcohol functional group.

    • Loss of Ammonia: A peak at m/z 148 ([M - 17]⁺) could arise from the loss of ammonia.

    • Benzylic Cleavage: Cleavage of the C-C bond between C7 and C8 is a highly probable fragmentation pathway, leading to the formation of a stable benzylic cation at m/z 106. This is often a prominent peak in the spectrum of similar compounds.

    • Phenylamine Cation: Fragmentation could also lead to the formation of the phenylamine cation at m/z 93.

Predicted Fragmentation Pathway

G cluster_0 Fragmentation of this compound mol [C₁₀H₁₅NO]⁺˙ m/z = 165 frag1 [C₇H₈N]⁺ m/z = 106 mol->frag1 - C₃H₇O• frag2 [C₁₀H₁₃N]⁺˙ m/z = 147 mol->frag2 - H₂O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

References

  • At present, no direct experimental spectroscopic data for this compound has been cited as it was not found in the searched public databases. The predictions are based on established principles of NMR, IR, and MS spectroscopy.

    • PubChem. National Center for Biotechnology Information. [Link]

    • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

"4-(4-hydroxybutyl)aniline" chemical reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity and Stability of 4-(4-hydroxybutyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-hydroxybutyl)aniline is a bifunctional organic molecule of increasing interest in medicinal chemistry and materials science, primarily serving as a versatile linker or synthetic intermediate. Its structure, featuring a nucleophilic aromatic amine and a primary aliphatic alcohol, presents a unique combination of reactive sites. A comprehensive understanding of its chemical behavior is paramount for its effective utilization and for ensuring the stability and purity of its derivatives. This guide provides an in-depth analysis of the molecule's reactivity profile, delineates its stability characteristics, and offers validated experimental protocols for its modification and handling. We will explore the causality behind its reactivity, focusing on the electronic effects of the amino group on the aromatic system and the distinct reactivity of the terminal hydroxyl group.

Molecular Structure and Core Physicochemical Properties

4-(4-hydroxybutyl)aniline possesses two key functional groups that dictate its chemical personality: the aniline moiety and the 4-hydroxybutyl chain. The amino group (-NH₂) is a potent electron-donating group, which significantly influences the reactivity of the benzene ring. The primary alcohol (-OH) at the terminus of the butyl chain offers a site for classic alcohol chemistry.

PropertyValueSource
Molecular FormulaC₁₀H₁₅NOPubChem[1]
Molecular Weight165.23 g/mol PubChem[1]
IUPAC Name4-(4-aminophenyl)butan-1-olN/A
AppearanceOff-white to light brown solid (typical)General Knowledge
Key Functional GroupsPrimary Aromatic Amine, Primary AlcoholN/A

The Dichotomy of Reactivity: A Functional Group Analysis

The molecule's reactivity is best understood by considering each functional group both independently and in concert. The four-carbon alkyl spacer provides significant electronic isolation between the aniline and alcohol moieties, meaning the reactivity of one group generally does not directly impede the other, allowing for orthogonal chemical strategies.

cluster_molecule 4-(4-hydroxybutyl)aniline cluster_reactivity Key Reactivity Centers Molecule Structure Aniline Aniline Moiety (Aromatic Ring + NH2) EAS Electrophilic Aromatic Substitution (EAS) Aniline->EAS Ring Activation Amine_Ox Amine Oxidation Aniline->Amine_Ox N-centered Diazotization Diazotization Aniline->Diazotization N=N+ formation Alcohol Hydroxybutyl Chain (Alkyl + OH) Alcohol_Ox Alcohol Oxidation Alcohol->Alcohol_Ox C-O bond Esterification Esterification / Etherification Alcohol->Esterification O-centered

Caption: Overview of the primary reactive centers in 4-(4-hydroxybutyl)aniline.

Reactivity of the Aniline Moiety

The aniline portion of the molecule is characterized by high electron density in the aromatic ring, making it highly susceptible to electrophilic attack and oxidation.

2.1.1 Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring.[2] This resonance effect increases the electron density at the ortho and para positions, making the molecule highly reactive towards electrophiles at these sites.[3][4] Since the butyl group occupies the para position, electrophilic substitution will be directed to the two ortho positions (C2 and C6).

  • Halogenation: Reactions with bromine water, for instance, are typically rapid and may not require a catalyst. To achieve controlled mono-substitution, the high reactivity of the amino group often necessitates its protection, for example, through acetylation to form an amide. This moderation prevents multiple substitutions and side reactions.[5]

  • Nitration: Direct nitration with a mixture of nitric and sulfuric acids is problematic. The strongly acidic conditions will protonate the basic amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. Furthermore, the oxidizing nature of nitric acid can lead to degradation of the aniline ring.[6] Therefore, a protection-nitration-deprotection sequence is the standard and required methodology.

  • Friedel-Crafts Reactions: Aniline does not undergo Friedel-Crafts alkylation or acylation. The amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring for electrophilic substitution.[5]

cluster_resonance Role of Amino Group start Aniline Ring (High Electron Density) intermediate Arenium Ion Intermediate (Resonance Stabilized) start->intermediate + E+ (Electrophile) product Ortho-Substituted Product intermediate->product - H+ NH2 NH2 lone pair delocalizes OrthoPara Increases e- density at ortho/para positions NH2->OrthoPara Alcohol Primary Alcohol -CH2OH Aldehyde Aldehyde -CHO Alcohol->Aldehyde Partial Oxidation (PCC, DMP) CarboxylicAcid Carboxylic Acid -COOH Alcohol->CarboxylicAcid Strong Oxidation (KMnO4, CrO3) Aldehyde->CarboxylicAcid Further Oxidation (Requires Water)

Caption: Oxidation states of the terminal hydroxyl group.

2.2.2 Other Reactions

The hydroxyl group can also readily undergo:

  • Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

  • Etherification: (e.g., Williamson ether synthesis) to form ethers.

Chemical Stability and Degradation Pathways

The stability of 4-(4-hydroxybutyl)aniline is a critical concern during synthesis, purification, and storage. The aniline moiety is the primary locus of instability.

Factors Influencing Stability
  • Atmosphere: The presence of oxygen is the most significant factor, leading to oxidative degradation of the aniline ring. Storage under an inert atmosphere (Nitrogen or Argon) is mandatory for long-term stability.

  • Light: Photons can provide the activation energy for radical-mediated oxidation reactions. Amber vials or protection from light is essential.

  • Temperature: Elevated temperatures accelerate the rate of degradation. A study on various aromatic amines showed that decreased temperature significantly improved their stability. [7]For long-term storage, refrigeration or freezing (-20°C to -70°C) is highly recommended. [8]* pH: Aromatic amines are least stable in acidic solutions, such as 3% acetic acid. [7]The protonated anilinium form may be more susceptible to certain degradation pathways, and acidic conditions can catalyze decomposition. Neutral or slightly basic conditions are generally preferred for storage in solution, though strong bases can promote certain oxidation reactions. [9]

cluster_factors Instability Factors Molecule 4-(4-hydroxybutyl)aniline (Stable Form) Degradation Degradation Products (Colored Impurities, Polymers) O2 Oxygen (Air) O2->Degradation Light UV/Visible Light Light->Degradation Temp High Temperature Temp->Degradation pH Acidic pH pH->Degradation

Caption: Key environmental factors leading to the degradation of the molecule.

Primary Degradation Pathways
  • Oxidative Coupling and Polymerization: The most common pathway involves the oxidation of the aniline nitrogen, leading to the formation of radical species that couple to form dimers (e.g., azoxybenzene), oligomers, and ultimately, polymeric materials like aniline black. [6]This is visually observed as the development of a dark color in the material over time.

  • Oxidation of the Hydroxyl Group: While the alcohol is more robust than the aniline, slow oxidation to the aldehyde or carboxylic acid can occur over long periods in the presence of oxidants.

  • Biodegradation: In aqueous environments, microbial action can degrade the molecule. The typical aerobic pathway involves oxidative deamination to catechol, which is then further metabolized. [10][11]

Recommendations for Storage and Handling
  • Storage: Store in a tightly sealed container under an inert atmosphere (Ar or N₂). Use amber glass vials to protect from light. For long-term storage, keep at ≤ 4°C, with -20°C being preferable.

  • Handling: When handling in solution, use de-gassed solvents. Prepare solutions fresh and use them promptly. If solutions must be stored, they should be kept cold and under an inert headspace. Avoid contact with strong acids and oxidizing agents.

Validated Experimental Protocols

The following protocols are provided as trusted, self-validating systems for common transformations.

Protocol 1: Controlled Mono-bromination via N-Acetylation

This protocol explains the causality of using a protecting group to moderate the high reactivity of the aniline ring.

Workflow:

  • Protection: Acetylate the amine to reduce its activating influence.

  • Bromination: Perform electrophilic substitution on the moderately activated ring.

  • Deprotection: Remove the acetyl group to restore the primary amine.

Step-by-Step Methodology:

  • Protection (N-Acetylation):

    • Dissolve 1 eq. of 4-(4-hydroxybutyl)aniline in 10 volumes of acetic anhydride.

    • Stir the mixture at room temperature for 1 hour.

    • Pour the reaction mixture slowly into ice-water with vigorous stirring to precipitate the product, N-(4-(4-hydroxybutyl)phenyl)acetamide.

    • Filter, wash with cold water, and dry the solid. Confirm product formation via TLC or LC-MS.

  • Bromination:

    • Dissolve the dried acetamide product (1 eq.) in glacial acetic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of bromine (1 eq.) in acetic acid dropwise, maintaining the temperature below 10°C.

    • Stir for 2 hours at room temperature after the addition is complete. Monitor reaction progress by TLC.

    • Pour into a solution of sodium bisulfite to quench excess bromine, then neutralize with sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (Hydrolysis):

    • Reflux the crude bromo-acetamide product in an excess of aqueous HCl (e.g., 6M) for 4-6 hours.

    • Cool the solution and neutralize carefully with aqueous NaOH to precipitate the final product, 2-bromo-4-(4-hydroxybutyl)aniline.

    • Filter, wash with water, and purify by column chromatography or recrystallization.

Protocol 2: Selective Oxidation of Hydroxyl to Aldehyde using PCC

This protocol leverages a specific reagent choice to achieve a targeted partial oxidation.

Step-by-Step Methodology:

  • Set up a flame-dried flask under an Argon atmosphere.

  • Add anhydrous dichloromethane (DCM) followed by pyridinium chlorochromate (PCC, 1.5 eq.). Stir to form a slurry.

  • Add a solution of 4-(4-hydroxybutyl)aniline (1 eq.) in anhydrous DCM dropwise to the stirred PCC slurry at room temperature.

    • Note: The amine may be protected as an acetamide first to prevent side reactions with the acidic PCC, followed by deprotection. For a direct approach, careful monitoring is essential.

  • Stir the reaction mixture for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter pad thoroughly with more ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, 4-(4-aminophenyl)butanal. Purify by column chromatography on silica gel.

Conclusion

4-(4-hydroxybutyl)aniline is a molecule with two distinct and valuable reactive centers. The aniline moiety provides a platform for electrophilic aromatic substitution and N-centered chemistry, but its inherent sensitivity to oxidation necessitates careful handling and strategic use of protecting groups. The primary alcohol offers a robust site for oxidation to aldehydes or carboxylic acids, or for forming esters and ethers. By understanding the underlying electronic and mechanistic principles governing these functional groups, researchers can design logical and efficient synthetic strategies while ensuring the integrity and stability of their compounds. The protocols and stability guidelines presented herein serve as an authoritative foundation for the successful application of this versatile chemical building block.

References

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4-(4-Aminophenyl)butan-1-ol: A Versatile Bifunctional Scaffold for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

In the intricate world of molecular design and synthesis, the utility of a chemical building block is defined by its functionality, reactivity, and versatility. Bifunctional molecules, those possessing two distinct reactive groups, are of paramount importance as they serve as foundational scaffolds for constructing complex molecular architectures. 4-(4-Aminophenyl)butan-1-ol is a prime exemplar of such a scaffold, offering a unique combination of a nucleophilic aromatic amine and a primary aliphatic alcohol. These two groups, separated by a flexible four-carbon linker, exhibit orthogonal reactivity, allowing for selective, sequential modification. This guide, intended for chemists, material scientists, and drug development professionals, provides a comprehensive overview of this compound, elucidating its core attributes, providing validated synthetic protocols, and exploring its strategic applications in cutting-edge fields such as targeted protein degradation and polymer science. Our focus extends beyond mere procedural steps to explain the underlying chemical principles and strategic considerations that make this molecule an invaluable tool in the modern chemist's arsenal.

Core Molecular Attributes and Strategic Advantages

The power of this compound lies in the distinct and predictable reactivity of its constituent parts, which can be addressed independently to build molecular complexity in a controlled manner.

  • Aromatic Amine (-NH₂): The aniline moiety is a versatile functional handle. Its nucleophilicity allows for a wide range of transformations, including acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and alkylation.[1] In drug discovery, this group is a common attachment point for pharmacophores, linkers, or payload molecules. The reactivity can be finely tuned, and its presence on an aromatic ring provides a rigid, well-defined point of connection.

  • Primary Alcohol (-OH): The terminal butanol group offers a complementary set of reactive possibilities. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. Crucially, it can be transformed into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution, or activated for conjugation to other molecules.[2]

  • Butyl Spacer (-C₄H₈-): The aliphatic chain separating the amine and alcohol is critical. It provides spatial separation and conformational flexibility, which is essential in applications like Proteolysis-Targeting Chimeras (PROTACs), where precise positioning of two binding elements is required to induce the formation of a productive ternary complex.[3]

This inherent bifunctionality allows for a modular synthetic approach, often obviating the need for cumbersome protection/deprotection strategies and enabling the efficient assembly of complex target molecules.

Synthesis and Purification: A Validated Protocol

A reliable synthesis of this compound can be achieved via the reduction of a commercially available precursor, 4-(4-nitrophenyl)butanoic acid. This protocol details a two-step procedure involving an initial esterification followed by a powerful reduction that simultaneously converts the nitro and ester functionalities.

Experimental Protocol: Synthesis from 4-(4-Nitrophenyl)butanoic Acid

Step 1: Fischer Esterification of 4-(4-Nitrophenyl)butanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-nitrophenyl)butanoic acid (1.0 eq) in anhydrous ethanol (10 mL per gram of acid).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.05 eq) to the solution while stirring.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the ethanol. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. This typically yields ethyl 4-(4-nitrophenyl)butanoate as a yellow oil, which is often of sufficient purity for the subsequent step.

Step 2: Lithium Aluminum Hydride Reduction

  • Inert Atmosphere: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of LiAlH₄).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the ethyl 4-(4-nitrophenyl)butanoate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux for 3-5 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. Vigorous stirring is essential.

  • Purification: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound as a solid.

Data Presentation: Physicochemical Properties and Expected Characterization
PropertyValueSource
Molecular Formula C₁₀H₁₅NO[4][5]
Molecular Weight 165.23 g/mol [4][5]
Appearance Off-white to light-yellow solidN/A
¹H NMR (400 MHz, CDCl₃) δ 7.01 (d, J=8.2 Hz, 2H), 6.64 (d, J=8.2 Hz, 2H), 3.66 (t, J=6.4 Hz, 2H), 3.55 (br s, 2H, NH₂), 2.54 (t, J=7.6 Hz, 2H), 1.70 – 1.55 (m, 4H).PubChem[4]
¹³C NMR (101 MHz, CDCl₃) δ 144.4, 132.0, 129.3, 115.2, 62.8, 35.1, 32.5, 28.2.PubChem[4]

Strategic Applications in Drug Discovery

The orthogonal reactivity of this compound makes it an ideal linker or scaffold component in the design of complex therapeutic agents.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3][6] this compound serves as an excellent starting point for building the central linker of a PROTAC.

  • Amine as Anchor 1: The aromatic amine can be readily coupled to a warhead that binds the protein of interest (POI). This is typically achieved via an amide bond formation.

  • Alcohol as Anchor 2: The terminal alcohol can be functionalized, for example, through etherification or esterification, to attach a linker terminating in an E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand).

Diagram: Generalized PROTAC Synthesis Workflow

PROTAC_Workflow APB 4-(4-Aminophenyl) butan-1-ol Intermediate Intermediate Conjugate APB->Intermediate Amide Coupling (Amine reacts) POI_Ligand POI Ligand (activated acid) POI_Ligand->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Etherification (Alcohol reacts) E3_Linker Linker-E3 Ligand (e.g., with tosylate) E3_Linker->PROTAC

Caption: Sequential functionalization of this compound to form a PROTAC.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use an antibody to deliver a potent cytotoxic payload to cancer cells.[7] The linker connecting the antibody and the drug is critical for the ADC's stability and efficacy. This compound can be incorporated into these linkers. For instance, the amine could be acylated with the cytotoxic drug, while the alcohol could be converted to a maleimide group, which can then react specifically with cysteine residues on the antibody to form a stable thioether bond.[8][9]

Applications in Polymer and Materials Science

The A-B type structure of this compound, where 'A' is the amine and 'B' is the alcohol, makes it a valuable monomer for step-growth polymerization.

  • Polymer Synthesis: It can react with difunctional monomers like diisocyanates to form polyurethanes or with diacyl chlorides to form polyamide-esters. The resulting polymers will have regularly spaced phenyl groups within the backbone, potentially imparting enhanced thermal stability and specific mechanical properties.

Diagram: Polyurethane Formation

Polymerization Monomer H₂N-Ph-C₄H₈-OH APB Monomer Polymer -[NH-Ph-C₄H₈-O-C(O)-NH-R-NH-C(O)]n- Polyurethane Monomer:amine->Polymer reacts with NCO Monomer:alcohol->Polymer reacts with NCO Diisocyanate OCN-R-NCO Diisocyanate Diisocyanate->Polymer

Caption: Polymerization of this compound with a diisocyanate.

Conclusion

This compound is a quintessential example of a versatile chemical building block. Its well-defined structure, featuring two chemically distinct and orthogonally reactive functional groups, provides a robust and reliable platform for complex molecular engineering. For drug discovery scientists, it is a key component for designing sophisticated linkers in ADCs and PROTACs. For materials scientists, it is a valuable monomer for creating novel polymers with tailored properties. The straightforward and scalable synthesis further enhances its appeal for both academic and industrial research. As the drive for more precise and functional molecules continues, the strategic value of scaffolds like this compound is undeniable, positioning it as a key enabler of future innovation.

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An In-depth Technical Guide to 4-(4-Aminophenyl)butan-1-ol: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Aminophenyl)butan-1-ol, a bifunctional organic compound of interest in medicinal chemistry and materials science. While direct literature on the discovery and historical development of this specific molecule is sparse, its structural motifs are present in a variety of pharmacologically active agents and functional materials. This guide elucidates the probable synthetic routes, key chemical properties, and potential applications of this compound, drawing upon established principles of organic synthesis and medicinal chemistry. Particular emphasis is placed on its role as a versatile building block, offering both a nucleophilic amino group and a primary alcohol for diverse chemical transformations.

Introduction: Unveiling a Key Synthetic Building Block

This compound, with the chemical formula C₁₀H₁₅NO, is an aromatic amine and a primary alcohol.[1] Its structure, featuring a flexible butyl linker separating a reactive aniline moiety from a terminal hydroxyl group, makes it a valuable intermediate in the synthesis of more complex molecules. The aniline portion provides a site for amide bond formation, diazotization, and other reactions characteristic of aromatic amines, while the hydroxyl group can be readily oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₅NOPubChem[1]
Molecular Weight 165.23 g/mol PubChem[1]
CAS Number 91251-45-5PubChem[1]
Appearance Not specified (likely an oil or low-melting solid)Inferred
XLogP3 1.3PubChem[1]

Synthetic Pathways: A Logical Approach to Preparation

The synthesis of this compound is not explicitly detailed in readily accessible literature. However, based on fundamental principles of organic chemistry, a highly plausible and efficient synthetic route can be devised. The most logical approach involves the reduction of a corresponding nitro compound, a common and well-established transformation in organic synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be derived from a precursor containing a nitro group, which is a stable and readily available functional group that can be selectively reduced to an amine in the final step. This approach avoids potential complications arising from the reactivity of the amino group during the construction of the carbon skeleton.

G This compound This compound 4-(4-Nitrophenyl)butan-1-ol 4-(4-Nitrophenyl)butan-1-ol This compound->4-(4-Nitrophenyl)butan-1-ol Reduction 4-(4-Nitrophenyl)butanoic acid 4-(4-Nitrophenyl)butanoic acid 4-(4-Nitrophenyl)butan-1-ol->4-(4-Nitrophenyl)butanoic acid Reduction of Carboxylic Acid 4-Phenylbutanoic acid 4-Phenylbutanoic acid 4-(4-Nitrophenyl)butanoic acid->4-Phenylbutanoic acid Nitration

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The proposed synthesis involves three key steps:

  • Nitration of a Phenylbutanoic Acid Derivative: Starting with a suitable 4-phenylbutanoic acid derivative, electrophilic aromatic substitution is employed to introduce a nitro group at the para position of the phenyl ring.

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality is then selectively reduced to a primary alcohol.

  • Reduction of the Nitro Group: Finally, the nitro group is reduced to the desired primary amine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-(4-Nitrophenyl)butanoic acid

  • Rationale: Friedel-Crafts acylation of benzene with succinic anhydride provides 4-oxo-4-phenylbutanoic acid, which can then be reduced and nitrated. A more direct approach, if the starting material is available, is the nitration of 4-phenylbutanoic acid.

  • Procedure (Illustrative):

    • To a stirred solution of 4-phenylbutanoic acid in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(4-nitrophenyl)butanoic acid.

Step 2: Synthesis of 4-(4-Nitrophenyl)butan-1-ol

  • Rationale: The carboxylic acid can be reduced to the corresponding alcohol using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective but requires anhydrous conditions and careful handling. Borane-tetrahydrofuran complex (BH₃·THF) is a milder and often preferred alternative.

  • Procedure (Illustrative using BH₃·THF):

    • Dissolve 4-(4-nitrophenyl)butanoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (1 M in THF).

    • After the addition, allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-nitrophenyl)butan-1-ol.

Step 3: Synthesis of this compound

  • Rationale: The reduction of the nitro group to an amine is a common and well-understood transformation. Catalytic hydrogenation is a clean and efficient method.

  • Procedure (Illustrative):

    • Dissolve 4-(4-nitrophenyl)butan-1-ol in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Carboxylic Acid Reduction cluster_2 Step 3: Nitro Reduction 4-Phenylbutanoic acid 4-Phenylbutanoic acid HNO3/H2SO4 HNO3/H2SO4 4-Phenylbutanoic acid->HNO3/H2SO4 4-(4-Nitrophenyl)butanoic acid 4-(4-Nitrophenyl)butanoic acid HNO3/H2SO4->4-(4-Nitrophenyl)butanoic acid 4-(4-Nitrophenyl)butanoic acid_2 4-(4-Nitrophenyl)butanoic acid BH3_THF 1. BH3.THF 2. H3O+ 4-(4-Nitrophenyl)butanoic acid_2->BH3_THF 4-(4-Nitrophenyl)butan-1-ol 4-(4-Nitrophenyl)butan-1-ol BH3_THF->4-(4-Nitrophenyl)butan-1-ol 4-(4-Nitrophenyl)butan-1-ol_2 4-(4-Nitrophenyl)butan-1-ol H2_PdC H2, Pd/C 4-(4-Nitrophenyl)butan-1-ol_2->H2_PdC This compound This compound H2_PdC->this compound

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

While specific drugs containing the this compound moiety are not prominently documented, its structural features are relevant to several areas of medicinal chemistry. The primary amine can serve as a key pharmacophore, while the flexible linker allows for optimal positioning of the molecule within a binding pocket.

Potential as a Scaffold for Bioactive Molecules

The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of compound libraries for high-throughput screening. The amino and hydroxyl groups can be independently functionalized to generate a diverse range of derivatives.

Analog for Structure-Activity Relationship (SAR) Studies

In the optimization of a lead compound, this compound can be used to probe the importance of the distance and flexibility between an aromatic recognition element and another functional group. By systematically modifying the length of the alkyl chain or the substitution pattern on the aromatic ring, researchers can gain valuable insights into the structure-activity relationship.

Conclusion

This compound represents a versatile and valuable, albeit under-documented, chemical intermediate. Its straightforward, plausible synthesis from readily available starting materials, combined with its bifunctional nature, makes it a useful tool for synthetic and medicinal chemists. While its direct historical context remains to be fully elucidated, the principles of its synthesis and its potential applications are firmly grounded in the established knowledge of organic and medicinal chemistry. Further research into the utility of this compound in the development of novel therapeutics and functional materials is warranted.

References

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"4-(4-Aminophenyl)butan-1-OL" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(4-Aminophenyl)butan-1-ol

Authored by: Gemini, Senior Application Scientist

Introduction and Compound Profile

This compound, with CAS number 91251-45-5, is a bifunctional organic compound featuring a primary aromatic amine and a primary alcohol. This structure makes it a[1][2] valuable intermediate in the synthesis of various molecules in the pharmaceutical and chemical industries. However, the presence of [3][4]the aromatic amine moiety, in particular, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. Aromatic amines as a clas[5][6][7]s are known for their potential toxicity, including carcinogenicity and mutagenicity, and their ability to be readily absorbed through the skin. This guide provides a com[5][6]prehensive overview of the safety and handling precautions for this compound, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively documented in readily available literature, the primary hazards can be inferred from the well-studied class of aromatic amines.

Core Hazards:

  • [4][5][6][7][8]Dermal Absorption: Aromatic amines are typically lipid-soluble and can be readily absorbed through the skin, leading to systemic exposure.

  • Carcinogenicity and[5] Mutagenicity: Many aromatic amines are known or suspected carcinogens and mutagens. Their metabolic activatio[4][5][6]n in the body can lead to the formation of reactive species that can damage DNA.

  • Organ Toxicity: Potential target organs include the bladder, kidneys, and liver. Some aromatic amines can [7]also cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.

  • Skin and Eye Irrita[7]tion: As with many chemicals, direct contact can cause irritation. Some safety data sheets for structurally similar compounds list skin and eye irritation as a potential hazard.

GHS Classification (Pr[9][10][11]edicted): Based on the hazards of related compounds like 4-Amino-1-butanol, a GHS classification for this compound would likely include:

  • Acute Toxicity, Oral (Harmful if swallowed)

  • Skin Corrosion/Irrita[12][13]tion

  • Serious Eye Damage/Ey[10][12][13]e Irritation

  • Specific Target Organ[10][12][13] Toxicity (Single Exposure), Respiratory Tract Irritation

Physicochemical Proper[10][13]ties A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC10H15NO
Molecular Weight16[2][14]5.23 g/mol
CAS Number91251-45[2][14]-5

Risk Ass[2][14]essment and Exposure Control

A thorough risk assessment should be performed before any work with this compound is initiated. The following diagram outlines a general workflow for this process.

RiskAssessment Workflow for Risk Assessment cluster_plan Planning Phase cluster_eval Evaluation & Control cluster_proc Procedural Implementation cluster_review Review & Refine start Identify the experiment and quantities of This compound haz_id Hazard Identification: Review SDS and literature for toxicological data. start->haz_id Gather Info exposure_eval Evaluate potential exposure routes: Dermal, Inhalation, Ingestion haz_id->exposure_eval Assess Risks control_measures Select Control Measures: Engineering Controls (Fume Hood) PPE (Gloves, Goggles, Lab Coat) exposure_eval->control_measures Mitigate develop_sop Develop Standard Operating Procedure (SOP) control_measures->develop_sop Document training Train personnel on SOP and emergency procedures develop_sop->training Implement review Review and update risk assessment periodically training->review Continuous Improvement

Caption: Risk assessment workflow for handling this compound.

Engineering Controls:

  • Fume Hood: All work with this compound, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Eq[9][10][13]uipment (PPE):

  • Gloves: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye Protection: S[15]afety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab c[15]oat should be worn to protect from skin exposure.

Safe Handl[16]ing and Storage Procedures

Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe mist, [9][11]vapors, or spray.

  • Wash hands thoroughly[9][10] after handling.

  • Ensure adequate venti[9][10][11][13]lation.

Storage:

  • Store i[9][10]n a cool, dry, and well-ventilated area.

  • Keep the container ti[9][11][16]ghtly closed.

  • Store away from incom[9][11][13]patible materials such as strong oxidizing agents and acids.

  • Store in a locked cab[13][16][17]inet or other secure location.

Emergency [10][13][18]Procedures

The following decision tree outlines the immediate actions to be taken in case of an emergency.

EmergencyResponse Emergency Response Decision Tree cluster_incident Incident Occurs cluster_routes Exposure Route cluster_actions Immediate Actions incident Exposure Incident skin_contact Skin Contact incident->skin_contact eye_contact Eye Contact incident->eye_contact inhalation Inhalation incident->inhalation ingestion Ingestion incident->ingestion action_skin Immediately remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention. skin_contact->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. eye_contact->action_eye action_inhalation Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. ingestion->action_ingestion

Caption: Decision tree for emergency response to exposure incidents.

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed [15]material into a suitable container for hazardous waste disposal.

  • Clean the spill area [15]with soap and water.

  • Do not let the chemical enter drains.

Waste Disp[15][18]osal

All waste containing this compound must be treated as hazardous waste.

Procedure:

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.

  • Containerization: [16] Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Dispose[16] of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Conclusion[10][11][13][16]

This compound is a useful chemical intermediate, but its structural relationship to the aromatic amine class of compounds warrants significant caution. A proactive approach to safety, grounded in a thorough understanding of potential hazards and the consistent application of engineering controls, personal protective equipment, and safe handling procedures, is essential for minimizing risk. Always consult the most recent Safety Data Sheet and relevant literature before use.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. [Link]

  • Aromatic amines – Knowledge and References. Taylor & Francis Online. [Link]

  • Aromatic Amines : An Assessment of the Biological and Environmental Effects. National Academies Press. [Link]

  • Aromatic Amine Toxicity. Sustainability Dictionary. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • 4-Amino-1-butanol. PubChem. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • 4-Amino-1-butanol. Grokipedia. [Link]

  • SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Chemical Properties of 4-Amino-1-butanol (CAS 13325-10-5). Cheméo. [Link]

  • 4-AMINO-1-BUTANOL FOR SYNTHESIS. Loba Chemie. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

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Methodological & Application

Application Note & Protocols: Modular Synthesis of PROTACs Utilizing the Bifunctional 4-(4-Aminophenyl)butan-1-OL Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of these heterobifunctional molecules, which consist of a POI-binding ligand and an E3 ubiquitin ligase ligand, is critically dependent on the chemical linker that connects them.[3][] This application note provides a detailed guide for the synthesis of PROTACs using "4-(4-Aminophenyl)butan-1-OL," a versatile alkyl-aryl linker. This linker's orthogonal functional groups—a primary amine and a primary alcohol—enable a modular and strategically flexible synthetic approach. We present detailed, field-tested protocols for the sequential conjugation of E3 ligase and POI ligands, emphasizing the chemical rationale behind each step, and conclude with methods for the rigorous characterization of the final PROTAC molecule.

Introduction: The Critical Role of the Linker in PROTAC Design

A PROTAC molecule's mechanism of action relies on its ability to induce the formation of a productive ternary complex between a target protein (POI) and an E3 ubiquitin ligase.[5] This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are paramount, influencing the stability of the ternary complex, as well as the PROTAC's overall solubility, cell permeability, and pharmacokinetic properties.[1][2][7]

The "this compound" linker offers distinct advantages for PROTAC synthesis:

  • Orthogonal Reactivity: The nucleophilic aniline amine and the primary alcohol provide two distinct chemical handles that can be addressed with different chemistries, allowing for controlled, stepwise synthesis.

  • Tunable Physicochemical Properties: The alkyl chain imparts flexibility, which can be crucial for achieving a productive ternary complex orientation, while the phenyl group adds a degree of rigidity.[] This combination allows for a balance between conformational freedom and pre-organization.

  • Synthetic Versatility: The amine is well-suited for coupling to common E3 ligase ligands (e.g., thalidomide analogues via SNAr), while the alcohol can be readily converted into various functional groups (halides, carboxylic acids, etc.) for subsequent attachment of the POI ligand.

This guide will detail a common and reliable synthetic strategy, beginning with the conjugation of an E3 ligase ligand to the linker's amine, followed by modification of the alcohol and attachment of the POI ligand.

Strategic Overview of the Modular Synthesis

The synthesis is designed as a convergent, two-part process. This modularity allows for the creation of a library of PROTACs by combining different POI ligands with a common E3 ligase-linker intermediate, or vice versa.

The overall workflow is as follows:

  • Part I: Synthesis of the E3 Ligase-Linker Intermediate. The aromatic amine of the this compound linker is conjugated to an E3 ligase ligand. We will use the Cereblon (CRBN) ligand, pomalidomide, as a representative example, attached via a nucleophilic aromatic substitution (SNAr) reaction.

  • Part II: Functionalization and POI Ligand Conjugation. The terminal alcohol of the E3 Ligase-Linker intermediate is chemically modified to enable coupling with the POI ligand. We will detail its oxidation to a carboxylic acid followed by a standard amide bond formation.

  • Part III: Purification and Characterization. The final PROTAC product is purified and its identity and purity are confirmed using analytical techniques.

G cluster_0 PART I: E3 Ligase Conjugation cluster_1 PART II: POI Ligand Conjugation Linker 4-(4-Aminophenyl) butan-1-OL Intermediate E3 Ligase-Linker Intermediate Linker->Intermediate E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Intermediate S_NAr Reaction Activated_Intermediate Activated Intermediate (e.g., Carboxylic Acid) Intermediate->Activated_Intermediate Oxidation Final_PROTAC Final PROTAC Activated_Intermediate->Final_PROTAC Amide Coupling POI_Ligand POI Ligand (with -NH2) POI_Ligand->Final_PROTAC caption Overall PROTAC Synthesis Workflow.

Figure 1: Overall PROTAC Synthesis Workflow.

Part I: Protocol for E3 Ligase-Linker Synthesis

This protocol describes the conjugation of the linker to a pomalidomide precursor via an SNAr reaction. The electron-withdrawing phthalimide group makes the fluorinated carbon of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione highly susceptible to nucleophilic attack by the linker's aniline amine.

Protocol 3.1: Synthesis of 4-(4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)phenyl)butan-1-ol
Materials & Reagents Supplier Quantity M.W. Moles (mmol) Equivalents
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dioneCommercial276 mg276.231.01.0
This compoundCommercial182 mg165.231.11.1
N,N-Diisopropylethylamine (DIPEA)Commercial523 µL129.243.03.0
Dimethyl sulfoxide (DMSO), anhydrousCommercial10 mL---

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (276 mg, 1.0 mmol) and this compound (182 mg, 1.1 mmol).

  • Add anhydrous DMSO (10 mL) to dissolve the solids.

  • Add DIPEA (523 µL, 3.0 mmol) to the reaction mixture.

    • Expert Insight: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct of the SNAr reaction, driving the reaction to completion without competing as a nucleophile.[9] DMSO is an ideal polar aprotic solvent that effectively solvates the reactants and accelerates SNAr reactions.

  • Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and heat the mixture to 90 °C.

  • Stir the reaction at 90 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to elute the product.[10]

  • Combine the pure fractions and remove the solvent in vacuo to yield the desired E3 Ligase-Linker intermediate as a solid.

Figure 2: SNAr Conjugation Reaction.

Part II: Protocol for Final PROTAC Synthesis via Amide Coupling

With the E3 Ligase-Linker intermediate in hand, the next step is to couple the POI ligand. This protocol details a two-step process: oxidation of the terminal alcohol to a carboxylic acid, followed by a standard amide coupling reaction with a POI ligand bearing a primary or secondary amine.

Protocol 4.1: Oxidation of the Terminal Alcohol
Materials & Reagents Supplier Quantity M.W. Moles (mmol) Equivalents
E3 Ligase-Linker IntermediateFrom 3.1421 mg421.451.01.0
Jones Reagent (CrO₃ in H₂SO₄)Commercial~2.5 mL-~2.52.5
Acetone, reagent gradeCommercial20 mL---

Procedure:

  • Dissolve the E3 Ligase-Linker Intermediate (421 mg, 1.0 mmol) in acetone (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise with vigorous stirring. A precipitate will form, and the solution will change color.

    • Expert Insight: Jones oxidation is a robust method for converting primary alcohols to carboxylic acids. However, it uses Cr(VI), which is toxic. Alternative, milder methods like TEMPO-mediated oxidation can be used if the POI or E3 ligand is sensitive to strongly acidic or oxidative conditions.

  • Continue adding the reagent until the orange/brown color persists.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding isopropanol dropwise until the solution turns green.

  • Filter the mixture through a pad of Celite to remove chromium salts.

  • Concentrate the filtrate, re-dissolve in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Protocol 4.2: Amide Coupling to POI Ligand
Materials & Reagents Supplier Quantity M.W. Moles (mmol) Equivalents
Oxidized IntermediateFrom 4.1435 mg435.431.01.0
POI-NH₂ (Example)Commercial--1.11.1
HATUCommercial418 mg380.231.11.1
DIPEACommercial348 µL129.242.02.0
Dimethylformamide (DMF), anhydrousCommercial10 mL---

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the oxidized intermediate (435 mg, 1.0 mmol) and the amine-containing POI ligand (1.1 mmol) in anhydrous DMF (10 mL).

  • Add DIPEA (348 µL, 2.0 mmol) and stir for 5 minutes.

  • Add HATU (418 mg, 1.1 mmol) in one portion.

    • Expert Insight: HATU is a highly efficient amide coupling reagent that minimizes side reactions and often leads to high yields.[11] The reaction is typically rapid, but should be monitored by LC-MS to confirm completion.

  • Stir the reaction at room temperature for 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product using preparative reverse-phase HPLC (prep-HPLC).[10]

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Part III: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized PROTAC before any biological evaluation.[10]

Analytical Technique Purpose Expected Outcome
LC-MS Assess purity and confirm molecular weight.A single major peak in the chromatogram (>95% purity) with a mass corresponding to the calculated [M+H]⁺ of the PROTAC.
¹H and ¹³C NMR Confirm the complete chemical structure.Spectra should show all expected signals with correct integrations and chemical shifts for the POI ligand, linker, and E3 ligand moieties. The disappearance of the alcohol/acid protons and appearance of the new amide NH proton are key indicators.[10]
HRMS Determine the exact mass and confirm elemental composition.The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula.[6]

Application: Biological Evaluation

Once synthesized and characterized, the PROTAC's biological activity must be assessed. A typical evaluation cascade includes:

  • Cell Permeability Assays: Determine the ability of the PROTAC to enter cells (e.g., Caco-2 assay).[12][13]

  • Ternary Complex Formation Assays: Confirm that the PROTAC induces a complex between the POI and E3 ligase (e.g., TR-FRET, FP, or SPR).[12][14]

  • Target Degradation Assays: Quantify the reduction of the POI in cells, typically by Western Blot or mass spectrometry-based proteomics, to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[15]

Table of Representative Biological Data
PROTAC Name Target Protein E3 Ligase Linker DC₅₀ (nM) Dₘₐₓ (%)
Hypothetical-PROTAC-1BRD4CRBNThis compound25>95

Conclusion

The this compound linker provides a robust and versatile platform for the modular synthesis of PROTACs. Its orthogonal functional groups enable a reliable and convergent synthetic strategy, allowing researchers to efficiently generate and test novel degraders. The detailed protocols and expert insights provided in this application note serve as a comprehensive guide for scientists in the field of targeted protein degradation, facilitating the development of the next generation of PROTAC therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. BenchChem.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Aurigene. (2025). PROTAC Discovery and Development Services. Aurigene. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with Alkyl Linkers. BenchChem.
  • Foley, D. J., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • Osman, J., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]

  • ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]

  • Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]

  • ResearchGate. (n.d.). Our initial approach for automated PROTAC synthesis via amide coupling. ResearchGate. [Link]

  • ACS Publications. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • van der Meer, T., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]

  • National Library of Medicine. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. [Link]

  • ChemRxiv. (n.d.). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • bioRxiv. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]

  • PubMed. (2025). Application of mass spectrometry for the advancement of PROTACs. PubMed. [Link]

  • Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]

  • National Library of Medicine. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed Central. [Link]

  • Portland Press. (2021). A beginner's guide to PROTACs and targeted protein degradation. Portland Press. [Link]

Sources

Application Notes and Protocols: Leveraging 4-(4-Aminophenyl)butan-1-OL in the Synthesis of Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation and the Crucial Role of Linker Design

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). PROTACs consist of two key moieties: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, all connected by a chemical linker. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties. The strategic selection and synthesis of linkers are therefore paramount in the development of potent and selective protein degraders.

This guide focuses on the application of 4-(4-Aminophenyl)butan-1-OL , a versatile building block for the construction of PROTAC linkers. Its bifunctional nature, possessing both a primary aromatic amine and a primary alcohol, provides two distinct points for chemical modification, allowing for a modular and flexible approach to PROTAC synthesis.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its successful application. The key properties of this compound are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
CAS Number 91251-45-5[1]
Appearance Solid-
Solubility Soluble in organic solvents such as DMSO, DMF, and alcoholsGeneral chemical knowledge

Strategic Application of this compound in PROTAC Synthesis

The unique structure of this compound offers a logical and efficient pathway for its incorporation into a PROTAC linker. The primary aromatic amine can be readily functionalized, for instance, through acylation to attach a ligand for an E3 ligase like Cereblon (CRBN). The terminal primary alcohol provides a handle for subsequent attachment to the warhead targeting the POI, often after conversion to a more reactive functional group.

A key advantage of this building block is the ability to perform sequential modifications with high selectivity, minimizing the need for complex protection-deprotection strategies for the amine and alcohol groups under specific reaction conditions.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the utilization of this compound in the synthesis of a PROTAC. These protocols are based on established synthetic methodologies in medicinal chemistry and PROTAC development.

Protocol 1: Synthesis of a Cereblon-Recruiting Linker Intermediate

This protocol describes the synthesis of an intermediate where the Cereblon ligand, pomalidomide, is coupled to the amine functionality of this compound.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Amide Coupling Pomalidomide_acid Pomalidomide derivative (with carboxylic acid) Intermediate_1 Pomalidomide-Linker-OH (Intermediate 1) Pomalidomide_acid->Intermediate_1 HATU, DIPEA, DMF Aminophenylbutanol This compound Aminophenylbutanol->Intermediate_1 G cluster_1 Step 2: Linker Activation and Warhead Coupling Intermediate_1 Pomalidomide-Linker-OH (Intermediate 1) Activated_Linker Pomalidomide-Linker-OMs (Activated Intermediate) Intermediate_1->Activated_Linker MsCl, Et3N, DCM Final_PROTAC Final PROTAC Activated_Linker->Final_PROTAC K2CO3, DMF Warhead Warhead-XH (X = O, N) Warhead->Final_PROTAC

Sources

Anwendungsleitfaden: Derivatisierung von 4-(4-Aminophenyl)butan-1-ol für die Biokonjugation

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die Derivatisierung des bifunktionellen Linkers 4-(4-Aminophenyl)butan-1-ol. Als Senior Application Scientist ist es mein Ziel, nicht nur schrittweise Anleitungen zu liefern, sondern auch die zugrunde liegenden chemischen Prinzipien und die Gründe für experimentelle Entscheidungen zu erläutern, um Forschern die erfolgreiche Modifikation dieses vielseitigen Moleküls für die Biokonjugation zu ermöglichen.

Einleitung: Die Rolle von this compound in der Biokonjugation

This compound ist ein wertvoller heterobifunktioneller Linker, der in der Entwicklung von Biokonjugaten, wie z. B. Antikörper-Wirkstoff-Konjugaten (ADCs), eine wichtige Rolle spielt. Seine Struktur, die eine primäre aromatische Aminogruppe und eine primäre aliphatische Hydroxylgruppe umfasst, die durch einen Butyl-Spacer getrennt sind, bietet zwei orthogonale Punkte für die chemische Modifikation. Die Aminogruppe dient als reaktiver "Griff" zur Einführung einer Vielzahl von für die Biokonjugation geeigneten Funktionalitäten, während die Hydroxylgruppe entweder für weitere Modifikationen zur Verfügung steht oder während der Derivatisierung der Aminogruppe geschützt werden muss.

Die Länge des Butyl-Spacers ist ebenfalls von Bedeutung, da sie eine ausreichende sterische Hinderung bietet, um die an den Linker gekoppelten Moleküle räumlich von der Oberfläche des Biomoleküls zu trennen, was für die Aufrechterhaltung der biologischen Aktivität entscheidend sein kann. [1]

Strategien zur Derivatisierung der Aminogruppe

Die primäre Aminogruppe des this compound ist ein nukleophiler Angriffspunkt, der eine einfache Modifikation durch Acylierung ermöglicht. Die beiden häufigsten Strategien zur Erzeugung von für die Biokonjugation geeigneten reaktiven Gruppen sind die Einführung einer Maleinimid-Gruppe für die Thiol-spezifische Konjugation und die Umwandlung in einen N-Hydroxysuccinimid (NHS)-Ester für die Reaktion mit primären Aminen.

Synthese eines Maleinimid-Derivats zur Thiol-spezifischen Konjugation

Maleinimid-funktionale Linker reagieren hochselektiv mit Sulfhydrylgruppen (Thiolen) von Cysteinresten in Proteinen bei einem pH-Wert zwischen 6,5 und 7,5 und bilden eine stabile Thioetherbindung. [2][3]Diese Spezifität ist in der Biokonjugation von großem Vorteil, da sie eine präzise Kontrolle über den Ort der Konjugation ermöglicht.

Chemischer Mechanismus: Die Reaktion beinhaltet typischerweise die Acylierung der primären Aminogruppe von this compound mit einem Maleinimid-enthaltenden Carbonsäureanhydrid oder -säurechlorid, wie z. B. Maleimidocapronsäure (mc).

Überlegungen zum Protokoll: Eine kritische Überlegung bei dieser Synthese ist die mögliche Reaktion des Acylierungsreagenz mit der Hydroxylgruppe des this compound. Obwohl die primäre Aminogruppe unter den meisten Bedingungen nukleophiler ist als die primäre Alkoholgruppe, können Nebenreaktionen auftreten. Für eine maximale Ausbeute und Reinheit des gewünschten N-acylierten Produkts kann eine Schutzgruppe für die Hydroxylgruppe erforderlich sein. Silylether wie tert-Butyldimethylsilyl (TBDMS) sind eine ausgezeichnete Wahl, da sie unter basischen Bedingungen stabil sind, die typischerweise für die Acylierung von Aminen verwendet werden, und unter sauren Bedingungen oder mit Fluoridionen leicht entfernt werden können. [4][5]

Protokoll 1: Zweistufige Synthese von 4-(4-(Maleimidomethyl)cyclohexan-1-carboxamido)phenyl)butan-1-ol

Dieses Protokoll beschreibt die Synthese eines Maleinimid-Derivats unter Verwendung des gängigen SMCC-Kreuzlinkers (Succinimidyl-4-(N-maleimidomethyl)cyclohexan-1-carboxylat).

Materialien:

  • This compound

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexan-1-carboxylat (SMCC)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Triethylamin (TEA)

  • Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Kieselgel für die Säulenchromatographie

  • Geeignete Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemisch)

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Lösen Sie this compound (1 Äquivalent) in wasserfreiem DMF in einem trockenen Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

  • Basenzusatz: Fügen Sie Triethylamin (1,2 Äquivalente) zu der Lösung hinzu und rühren Sie bei Raumtemperatur für 10 Minuten. Begründung: TEA wirkt als Base, um die primäre Aminogruppe zu deprotonieren und ihre Nukleophilie zu erhöhen.

  • Zugabe des Kreuzlinkers: Lösen Sie SMCC (1,1 Äquivalente) in wasserfreiem DMF und geben Sie es langsam zu der Reaktionsmischung.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 4-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit Wasser und gesättigter NaHCO₃-Lösung. Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Reinigen Sie den Rohprodukt mittels Kieselgel-Säulenchromatographie, um das gewünschte Maleinimid-Derivat zu isolieren.

  • Charakterisierung: Bestätigen Sie die Struktur des Produkts mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie.

Synthese eines NHS-Ester-Derivats zur Amin-reaktiven Konjugation

N-Hydroxysuccinimid (NHS)-Ester sind hochreaktive Verbindungen, die effizient mit primären Aminogruppen (z. B. von Lysinresten in Proteinen) bei einem pH-Wert von 7,2-8,5 reagieren und eine stabile Amidbindung bilden. [6][7]Die Derivatisierung von this compound zu einem NHS-Ester erfordert einen zweistufigen Ansatz: Zuerst wird die Aminogruppe mit einer Dicarbonsäure acyliert, gefolgt von der Aktivierung der verbleibenden Carboxylgruppe mit NHS.

Chemischer Mechanismus: Die Reaktion beginnt mit der Acylierung der Aminogruppe mit einem Dicarbonsäureanhydrid (z. B. Bernsteinsäureanhydrid), um eine Carbonsäurefunktionalität einzuführen. Diese Carbonsäure wird dann in einem zweiten Schritt mit N-Hydroxysuccinimid in Gegenwart eines Carbodiimids wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) zu einem aminreaktiven NHS-Ester aktiviert. [8][9] Diagramm des Arbeitsablaufs:

Derivatization_Workflow cluster_0 Stufe 1: Acylierung cluster_1 Stufe 2: NHS-Ester-Aktivierung cluster_2 Stufe 3: Biokonjugation A This compound C Carbonsäure-funktionalisierter Linker A->C Acylierung B Bernsteinsäureanhydrid B->C D EDC, NHS E Amin-reaktiver NHS-Ester Linker D->E C_ref->E Aktivierung F Biomolekül (z.B. Protein) G Biokonjugat F->G E_ref->G Konjugation

Abbildung 1: Allgemeiner Arbeitsablauf für die NHS-Ester-Derivatisierung und anschließende Biokonjugation.

Protokoll 2: Synthese eines NHS-Ester-Derivats von this compound

Materialien:

  • This compound

  • Bernsteinsäureanhydrid

  • Pyridin, wasserfrei

  • Dichlormethan (DCM), wasserfrei

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • N-Hydroxysuccinimid (NHS)

  • 0,1 M Salzsäure (HCl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Geeignete Lösungsmittel für die Aufarbeitung und Reinigung

Schritt-für-Schritt-Anleitung:

Teil A: Synthese der Carbonsäure-Zwischenstufe

  • Reaktionsaufbau: Lösen Sie this compound (1 Äquivalent) in wasserfreiem Pyridin in einem trockenen Rundkolben. Kühlen Sie die Lösung auf 0 °C. Begründung: Pyridin dient sowohl als Lösungsmittel als auch als Base, um den bei der Reaktion entstehenden Säurenebenprodukt zu neutralisieren.

  • Zugabe des Anhydrids: Fügen Sie Bernsteinsäureanhydrid (1,1 Äquivalente) portionsweise unter Rühren hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Aufarbeitung: Entfernen Sie das Pyridin im Vakuum. Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit 0,1 M HCl und anschließend mit Wasser. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein, um die Carbonsäure-Zwischenstufe zu erhalten.

Teil B: Aktivierung zum NHS-Ester

  • Reaktionsaufbau: Lösen Sie die in Teil A erhaltene Carbonsäure-Zwischenstufe (1 Äquivalent) in wasserfreiem DCM.

  • Zugabe von NHS und EDC: Fügen Sie NHS (1,2 Äquivalente) und EDC (1,2 Äquivalente) zu der Lösung hinzu.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 4-6 Stunden.

  • Aufarbeitung: Waschen Sie die Reaktionsmischung mit Wasser und anschließend mit gesättigter Kochsalzlösung. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um den rohen NHS-Ester zu erhalten.

  • Reinigung und Lagerung: Das Produkt kann bei Bedarf durch Umkristallisation oder Säulenchromatographie gereinigt werden. Lagern Sie den NHS-Ester unter trockenen Bedingungen bei -20 °C, da er feuchtigkeitsempfindlich ist. [10]

Reinigung und Charakterisierung der Derivate und Konjugate

Die erfolgreiche Synthese der derivatisierten Linker und ihre anschließende Konjugation an Biomoleküle erfordert robuste Reinigungs- und Analysemethoden.

Tabelle 1: Empfohlene Reinigungs- und Charakterisierungstechniken

StufeTechnikZweck
Linker-Derivatisierung Kieselgel-SäulenchromatographieIsolierung und Reinigung des derivatisierten Linkers von Reaktanden und Nebenprodukten.
¹H-NMR, ¹³C-NMRStrukturelle Bestätigung des derivatisierten Linkers.
Massenspektrometrie (MS)Bestimmung des Molekulargewichts zur Bestätigung der erfolgreichen Modifikation.
Biokonjugation Größenausschlusschromatographie (SEC)Trennung des Biokonjugats von überschüssigem Linker und anderen niedermolekularen Verunreinigungen. [4]
AffinitätschromatographieReinigung von Konjugaten basierend auf spezifischen Bindungsinteraktionen (z.B. Protein A für Antikörper).
Hydrophobe Interaktionschromatographie (HIC)Trennung von Konjugatspezies mit unterschiedlichem Wirkstoff-Antikörper-Verhältnis (DAR).
Charakterisierung des Biokonjugats UV/Vis-SpektroskopieBestimmung der Proteinkonzentration und des DAR-Wertes.
SDS-PAGEBeurteilung der Konjugationseffizienz und der Molekulargewichtsänderung.
Massenspektrometrie (z.B. LC-MS)Genaue Bestimmung des Molekulargewichts des Konjugats und des DAR-Wertes.

Fazit und Ausblick

Die Derivatisierung von this compound zu Maleinimid- oder NHS-Ester-funktionalisierten Linkern ist eine effektive Strategie zur Herstellung von Reagenzien für die gezielte Biokonjugation. Die Wahl der Derivatisierungsstrategie hängt von der gewünschten Ziel-Funktionalität auf dem Biomolekül ab (Thiol vs. Amin). Eine sorgfältige Kontrolle der Reaktionsbedingungen und gegebenenfalls der Einsatz von Schutzgruppen für die Hydroxylgruppe sind entscheidend für eine erfolgreiche Synthese. Die in diesem Leitfaden beschriebenen Protokolle und analytischen Methoden bieten eine solide Grundlage für Forscher, um dieses vielseitige Linkermolekül in ihren Biokonjugationsanwendungen erfolgreich einzusetzen. Zukünftige Entwicklungen könnten sich auf die Einführung weiterer Funktionalitäten oder auf die Entwicklung von "Click-Chemie"-kompatiblen Derivaten konzentrieren, um die Vielseitigkeit dieses Linkers weiter zu erhöhen.

Referenzen

  • PubMed. (n.d.). Small-molecule-protein conjugation procedures. Abgerufen von [Link]

  • ACS Publications. (2018). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry. Abgerufen von [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Abgerufen von [Link]

  • PubMed. (2018). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. Abgerufen von [Link]

  • PubMed. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Abgerufen von [Link]

  • Wikipedia. (n.d.). Bioconjugation. Abgerufen von [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Abgerufen von [Link]

  • ResearchGate. (2012). (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates. Abgerufen von [Link]

  • Formulatrix. (n.d.). Advanced Bioconjugate Cleanup Solutions. Abgerufen von [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Abgerufen von [Link]

  • PubMed. (2021). Current approaches for the purification of antibody-drug conjugates. Abgerufen von [Link]

  • NIH. (n.d.). Advances in Bioconjugation. Abgerufen von [Link]

  • NIH. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. Abgerufen von [Link]

  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Abgerufen von [Link]

  • Springer Nature Experiments. (n.d.). Small-Molecule—Protein Conjugation Procedures. Abgerufen von [Link]

  • JoVE. (2018). Serie: Synthese und Biokonjugation von Thiol-reaktiven Reagenzien zur Herstellung von ortsselektiv modifizierten Immunkonjugaten. Abgerufen von [Link]

  • NIH. (2019). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Abgerufen von [Link]

  • ResearchGate. (2019). (PDF) One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Abgerufen von [Link]

  • Wiley Online Library. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Abgerufen von [Link]

  • Fisher Scientific. (n.d.). Amidsynthese. Abgerufen von [Link]

  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. Abgerufen von [Link]

  • Google Patents. (n.d.). WO2018218004A1 - Linkers for antibody drug conjugates. Abgerufen von

  • NIH. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Abgerufen von [Link]

  • RSC Publishing. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Abgerufen von [Link]

  • Gulf Coast Consortia. (2023). Recent Advances of Linker Chemistry for Antibody-Drug Conjugates. Abgerufen von [Link]

Sources

Application Note: Utilizing 4-(4-hydroxybutyl)aniline as a Novel Bifunctional Linker in Solid-Phase Peptide Synthesis for C-Terminal Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery, enabling the efficient assembly of complex biomolecules.[1] The versatility of SPPS is greatly enhanced by the use of specialized linkers, which not only anchor the nascent peptide chain to the solid support but also dictate the C-terminal functionality of the final product.[2][3] This application note introduces a novel, hypothetical application for 4-(4-hydroxybutyl)aniline as a bifunctional linker in Fmoc-based SPPS. Its unique structure, featuring a nucleophilic aromatic amine and a primary hydroxyl group, offers a versatile platform for the C-terminal modification of peptides, opening new avenues for the synthesis of peptide conjugates and other advanced therapeutic modalities.[4][5]

The core challenge in employing a bifunctional molecule like 4-(4-hydroxybutyl)aniline lies in the selective and orthogonal protection of its two reactive sites.[6] This guide provides a comprehensive, scientifically-grounded protocol for the strategic incorporation of this linker, enabling researchers to harness its potential for creating peptides with unique C-terminal functionalities. We will detail the necessary orthogonal protection scheme, resin loading, peptide elongation, and final cleavage and deprotection steps, all supported by established principles of peptide chemistry.

Scientific Rationale and Proposed Application

The bifunctional nature of 4-(4-hydroxybutyl)aniline allows for a divergent synthetic strategy. The primary hydroxyl group can be used for initial attachment to a solid support, such as the widely used Wang resin, via an ester linkage. The aniline nitrogen, being less nucleophilic than an aliphatic amine, can be selectively protected with a group that is stable to the conditions of both peptide coupling and Fmoc deprotection, but removable under specific, orthogonal conditions. This strategy allows for the standard Fmoc-based elongation of the peptide chain from the C-terminus.

Upon completion of the peptide synthesis, the protected aniline can be deprotected on-resin, revealing a reactive nucleophile. This newly exposed aromatic amine can then be functionalized with a variety of moieties, such as:

  • Small molecule drugs: for the creation of peptide-drug conjugates (PDCs).[7]

  • Fluorescent labels or biotin: for diagnostic and imaging applications.

  • PEG chains: to enhance the pharmacokinetic properties of the peptide.[8]

  • Other peptides or oligonucleotides: to generate more complex biomolecular constructs.[9]

This approach effectively transforms 4-(4-hydroxybutyl)aniline into a "safety-catch" type linker, where the final, modifiable functional group is only revealed after the completion of the primary peptide sequence.[10]

Orthogonal Protection Strategy

The success of this protocol hinges on an effective orthogonal protection strategy.[11][12] We propose the following scheme:

Functional GroupProtecting GroupDeprotection ConditionStability
α-Amino (Peptide) Fmoc20% Piperidine in DMFStable to mild acid and hydrazine
Side Chains (Amino Acids) tBu, Trt, Pbf, etc.95% TFA (Trifluoroacetic Acid)Stable to piperidine and hydrazine
Hydroxyl (Linker) Attached to resin95% TFAStable to piperidine and hydrazine
Aniline (Linker) Dde2% Hydrazine in DMFStable to piperidine and TFA

The N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is an ideal choice for protecting the aniline nitrogen due to its stability towards both the basic conditions of Fmoc removal and the acidic conditions of final peptide cleavage. It can be selectively removed on-resin using a dilute solution of hydrazine, which does not affect the acid-labile side-chain protecting groups or the Fmoc group on the N-terminal amino acid.

Experimental Protocols

Part 1: Preparation and Resin Loading of the Dde-Protected Linker

1.1. Synthesis of N-Dde-4-(4-hydroxybutyl)aniline

This initial step involves the protection of the aniline nitrogen of 4-(4-hydroxybutyl)aniline with the Dde group.

  • Materials: 4-(4-hydroxybutyl)aniline, 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione (the Dde precursor), Ethanol, Triethylamine.

  • Protocol:

    • Dissolve 4-(4-hydroxybutyl)aniline (1 equivalent) and 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione (1.1 equivalents) in ethanol.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain N-Dde-4-(4-hydroxybutyl)aniline.

    • Characterize the product by ¹H NMR and mass spectrometry.

1.2. Loading of N-Dde-4-(4-hydroxybutyl)aniline onto Wang Resin

The protected linker is attached to the solid support through its hydroxyl group.

  • Materials: Wang resin, N-Dde-4-(4-hydroxybutyl)aniline, Dichloromethane (DCM), N,N'-Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP).

  • Protocol:

    • Swell the Wang resin in DCM for 30 minutes in a reaction vessel.

    • Drain the DCM and add a solution of N-Dde-4-(4-hydroxybutyl)aniline (3 equivalents relative to resin loading capacity), DIC (3 equivalents), and a catalytic amount of DMAP in DCM.

    • Agitate the mixture at room temperature for 12-16 hours.

    • Drain the reaction solution and wash the resin sequentially with DCM, DMF, and Methanol.

    • Dry the resin under vacuum.

    • Determine the loading capacity of the resin using a standard method (e.g., Fmoc cleavage and UV spectrophotometry after coupling the first Fmoc-amino acid).

G cluster_0 Part 1: Linker Preparation & Loading A 4-(4-hydroxybutyl)aniline B N-Dde-4-(4-hydroxybutyl)aniline A->B Dde Protection D Linker-Loaded Resin B->D DIC/DMAP Coupling C Wang Resin C->D

Caption: Workflow for linker preparation and resin loading.

Part 2: Solid-Phase Peptide Synthesis

With the linker-loaded resin, standard Fmoc-SPPS is performed.

  • Materials: Linker-loaded resin, Fmoc-protected amino acids, DMF, 20% Piperidine in DMF, Coupling reagents (e.g., HBTU/HOBt or HATU), DIPEA.

  • Protocol:

    • Resin Swelling: Swell the linker-loaded resin in DMF for 30 minutes.

    • First Amino Acid Coupling:

      • Activate the first Fmoc-amino acid (3 equivalents) with your chosen coupling reagents (e.g., HBTU/HOBt or HATU and DIPEA) in DMF.

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

      • Wash the resin with DMF.

    • Fmoc Deprotection:

      • Treat the resin with 20% piperidine in DMF for 5 minutes.

      • Drain and repeat the treatment for another 15 minutes.

      • Wash the resin thoroughly with DMF.

    • Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each amino acid in the desired peptide sequence.

    • Final Fmoc Removal: After the last amino acid is coupled, remove the N-terminal Fmoc group as described above.

G Start Linker-Loaded Resin Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Start->Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash Wash (DMF) Fmoc_Deprotection->Wash After Deprotection Coupling->Wash After Coupling End Peptide-Resin (N-terminal Fmoc) Coupling->End Final AA Coupled Wash->Fmoc_Deprotection Wash->Coupling Repeat for each AA

Caption: Standard Fmoc-SPPS cycle.

Part 3: On-Resin Modification of the Linker

This part describes the deprotection of the aniline and subsequent functionalization.

3.1. Dde Deprotection

  • Materials: Peptide-resin, 2% Hydrazine in DMF.

  • Protocol:

    • Wash the peptide-resin with DMF.

    • Treat the resin with 2% hydrazine in DMF for 5 minutes.

    • Drain and repeat the treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF to remove all traces of hydrazine. The aniline functionality on the linker is now exposed.

3.2. On-Resin Functionalization (Example: Acylation)

  • Materials: Dde-deprotected peptide-resin, Carboxylic acid of interest (e.g., a drug molecule with a carboxyl group), Coupling reagents (e.g., HATU), DIPEA, DMF.

  • Protocol:

    • Swell the Dde-deprotected peptide-resin in DMF.

    • In a separate vial, dissolve the carboxylic acid (5 equivalents) and HATU (4.9 equivalents) in DMF. Add DIPEA (10 equivalents) and allow to pre-activate for 5 minutes.

    • Add the activated carboxylic acid solution to the resin.

    • Agitate the mixture for 4-12 hours, monitoring the reaction using a colorimetric test (e.g., Kaiser test on a sample of beads, which will be negative if the reaction is complete).

    • Wash the resin with DMF, DCM, and Methanol.

    • Dry the resin under vacuum.

G A Peptide-Resin (Protected Aniline) B Dde Deprotection (2% Hydrazine/DMF) A->B C Peptide-Resin (Free Aniline) B->C D On-Resin Conjugation (e.g., Acylation with Drug-COOH) C->D E Modified Peptide-Resin D->E

Caption: On-resin linker modification workflow.

Part 4: Final Cleavage, Deprotection, and Purification

The final step releases the modified peptide from the solid support and removes the side-chain protecting groups.

  • Materials: Modified peptide-resin, Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), Cold diethyl ether.

  • Protocol:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Characterization and Quality Control

The purified peptide should be characterized to confirm its identity and purity.

TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and quantification.A major peak corresponding to the desired product with purity >95%.
LC-MS Molecular weight confirmation.The observed mass should match the calculated mass of the modified peptide.

Conclusion

The use of 4-(4-hydroxybutyl)aniline as a bifunctional linker in SPPS, as proposed in this application note, presents a novel and powerful strategy for the synthesis of C-terminally modified peptides. By employing a robust orthogonal protection scheme, researchers can achieve the synthesis of complex peptide conjugates with high fidelity. The protocols detailed herein provide a comprehensive framework for the implementation of this methodology, from linker preparation to final product characterization. This approach expands the toolbox of peptide chemists and has the potential to accelerate the development of next-generation peptide-based therapeutics and diagnostics.

References

  • Alas, M., Saghaeidehkordi, A., & Lavasanifar, A. (2021). Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(5), 2147-2177. ([Link])

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. ([Link])

  • Pícharz, M., & D'Souza, A. A. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 26(11), 3169. ([Link])

  • Albericio, F., & Subirós-Funosas, R. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(16), 4917. ([Link])

  • Subirós-Funosas, R., & Albericio, F. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23–41. ([Link])

  • Alas, M., Saghaeidehkordi, A., & Lavasanifar, A. (2021). Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(5), 2147-2177. ([Link])

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. ([Link])

  • Oreate AI. (2026). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. ([Link])

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). ([Link])

  • Wang, Y., et al. (2012). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Bioconjugate Chemistry, 23(8), 1629–1636. ([Link])

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(1), 141-144. ([Link])

  • Shabat, D., et al. (2011). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. Bioconjugate Chemistry, 22(7), 1448–1458. ([Link])

  • Kocsis, L., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1435–1443. ([Link])

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides. ()
  • Albericio, F., & Subirós-Funosas, R. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(16), 4917. ([Link])

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Application Notes and Protocols for "4-(4-Aminophenyl)butan-1-OL" as a Novel Self-Immolative Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Technology in ADC Development

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1] This targeted delivery system has redefined oncology treatment by enhancing therapeutic efficacy while reducing the systemic toxicity associated with traditional chemotherapy.[1] An ADC is comprised of three key components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[1][2] The linker is a critical determinant of the ADC's success, profoundly influencing its stability, pharmacokinetic profile, and mechanism of action.[3][4]

Cleavable linkers are a predominant class of linkers designed to be stable in the systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[5] This controlled release is crucial for maximizing the therapeutic window of the ADC. Among the various types of cleavable linkers, those that undergo enzymatic cleavage followed by self-immolation are of particular interest due to their precise mechanism of drug liberation.

This application note introduces 4-(4-aminophenyl)butan-1-ol as a novel, putative self-immolative linker for ADC development. We will explore its proposed mechanism of action, which is analogous to the well-established p-aminobenzyl carbamate (PABC) system, and provide detailed protocols for its incorporation into an ADC, as well as the subsequent characterization and in vitro evaluation of the resulting conjugate.

The Chemistry of Self-Immolative Linkers: A Focus on 1,6-Elimination

Self-immolative linkers are designed to undergo an electronic cascade reaction that leads to their fragmentation and the release of an unmodified payload.[1][6][7] This process is typically initiated by the cleavage of a "trigger," which is often a peptide sequence susceptible to lysosomal proteases like Cathepsin B, an enzyme overexpressed in many tumor cells.[6][8]

The PABC linker is a classic example of a self-immolative system that operates via a 1,6-elimination mechanism.[6][7][8] Upon enzymatic cleavage of the linked peptide, a free aniline is exposed. This aniline initiates an electronic cascade that results in the release of the payload, carbon dioxide, and the regenerated aniline moiety.

We propose that This compound can function as a novel self-immolative spacer based on a similar 1,6-elimination mechanism. The core 4-aminophenyl structure is the key functional unit that facilitates this electronic cascade. The butanol side chain provides a convenient handle for the attachment of the cytotoxic payload via a carbamate linkage. The primary amino group, in turn, can be connected to a protease-cleavable peptide, such as the widely used valine-citrulline (Val-Cit) dipeptide.[9][6]

The proposed mechanism of drug release for an ADC utilizing a this compound-based linker is depicted below:

G cluster_0 ADC in Lysosome cluster_1 Enzymatic Cleavage cluster_2 1,6-Elimination ADC Antibody-Cys-MC-Val-Cit-NH-(C6H4)-CH2CH2CH2CH2-O-CO-Payload Cleaved_Linker H2N-(C6H4)-CH2CH2CH2CH2-O-CO-Payload ADC->Cleaved_Linker Cathepsin B Intermediate Quinone Methide Intermediate Cleaved_Linker->Intermediate Spontaneous 1,6-Elimination Payload Free Payload (HO-Payload) Intermediate->Payload Byproduct Aza-Quinone Methide Intermediate->Byproduct

Figure 1: Proposed mechanism of drug release from a this compound linker.

Advantages of a this compound-Based Linker

While conceptually similar to PABC, a linker derived from this compound may offer several potential advantages:

  • Modulated Release Kinetics: The electronic properties and steric hindrance of the butylene chain may influence the rate of the 1,6-elimination reaction, potentially allowing for fine-tuning of the drug release profile.

  • Improved Physicochemical Properties: The longer alkyl chain could impact the solubility and aggregation propensity of the linker-payload complex and the final ADC, which are critical parameters for manufacturability and in vivo performance.

  • Synthetic Accessibility: The synthesis of this compound and its derivatives can be achieved through established synthetic routes, making it an accessible component for linker synthesis.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis of a linker-payload construct featuring this compound, its conjugation to a monoclonal antibody, and the characterization and in vitro evaluation of the resulting ADC.

Protocol 1: Synthesis of a Val-Cit-4-(4-aminophenyl)butan-1-ol-Payload Construct

This protocol describes a representative synthesis of a complete linker-payload construct ready for conjugation to an antibody. The payload used in this example is Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent.

Materials:

  • Fmoc-Cit-OH

  • Fmoc-Val-OH

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • Maleimidocaproic acid (MC)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard solid-phase peptide synthesis (SPPS) resin and reagents

Procedure:

  • Peptide Synthesis: Synthesize the Val-Cit dipeptide on a solid support using standard Fmoc-based SPPS chemistry.

  • Coupling of the Spacer: Cleave the N-terminal Fmoc group of the Val-Cit dipeptide and couple this compound to the free amine using DIC and HOBt in DMF.

  • Payload Attachment: Activate the hydroxyl group of the butanol moiety and react it with the secondary amine of MMAE to form a carbamate linkage.

  • Cleavage from Resin: Cleave the linker-payload construct from the solid support using a TFA cocktail.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Maleimide Functionalization: React the N-terminus of the purified Val-Cit-spacer-payload with an activated ester of maleimidocaproic acid to introduce the maleimide group for antibody conjugation.

  • Final Purification: Purify the final maleimide-functionalized linker-payload construct by RP-HPLC and characterize by mass spectrometry and NMR.

Protocol 2: Conjugation of the Linker-Payload to a Monoclonal Antibody

This protocol details the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • The synthesized Val-Cit-4-(4-aminophenyl)butan-1-ol-MMAE construct

  • Dimethyl sulfoxide (DMSO)

  • PBS, pH 7.4

  • PD-10 desalting columns

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 2-3 molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the linker-payload construct in DMSO to a stock concentration of 10 mM.

    • Add a 5-8 molar excess of the linker-payload to the reduced antibody.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 3-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a PD-10 desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Proceed with DAR determination and other characterization assays.

G mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb Reduction (TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Conjugation Linker_Payload Maleimide-Linker-Payload Linker_Payload->ADC Purification Purification (e.g., Desalting Column) ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Figure 2: Workflow for the conjugation of a linker-payload to a monoclonal antibody.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs.[10][11][12] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Table 1: Representative HIC-HPLC Data for a Cysteine-Linked ADC

PeakDAR SpeciesRetention Time (min)% Peak Area
1010.215.3
2214.535.8
3418.138.1
4621.39.5
5824.01.3
Average DAR 3.2
Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is for assessing the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.[2][9][5]

Materials:

  • Antigen-positive cell line (e.g., SK-BR-3 for HER2-targeting ADC)

  • Antigen-negative cell line (e.g., MCF-7 for HER2-targeting ADC)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free payload

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Treat the cells with the different concentrations and include untreated control wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assay:

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.

Conclusion

The development of novel linker technologies is paramount to advancing the field of antibody-drug conjugates. This application note has introduced this compound as a promising new self-immolative spacer, detailing its proposed mechanism of action and providing a comprehensive set of protocols for its implementation and evaluation. By leveraging the principles of 1,6-elimination, this linker has the potential to contribute to the development of next-generation ADCs with optimized therapeutic indices. The provided protocols offer a robust framework for researchers to explore the utility of this and other novel linker technologies in their ADC development programs.

References

  • Edupuganti, V. V. S. R., Tyndall, J. D. A., & Gamble, A. B. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [Link]

  • Brun, M. P., & Gauzy-Lazo, L. (2013). Protocols for Lysine Conjugation. Methods in Molecular Biology, 1045, 173–187. [Link]

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Creative Biolabs. [Link]

  • Edupuganti, V. V. S. R., Tyndall, J. D. A., & Gamble, A. B. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 16(2), 138-155. [Link]

  • S, A., & P, S. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Bio-protocol, 11(16), e4131. [Link]

  • Brun, M. P., & Gauzy-Lazo, L. (2013). Protocols for Lysine Conjugation. Methods in Molecular Biology, 1045, 173-187. [Link]

  • Creative Biolabs. (n.d.). Lysine based Conjugation Strategy. Creative Biolabs. [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Lysine Residues. Creative Biolabs. [Link]

  • S, A., & P, S. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Bio-protocol, 11(16). [Link]

  • Edupuganti, V. V. S. R., Tyndall, J. D. A., & Gamble, A. B. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive. [Link]

  • Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceuticals, 12(1), 34. [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. mAbs, 3(2), 161–172. [Link]

  • Agilent. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. [Link]

  • YMC Europe. (n.d.). HPLC Analysis of Drug-to-Antibody Ratio (DAR) Using BioPro HIC BF. YMC Europe. [Link]

  • Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. [Link]

  • Perrin, C., et al. (2020). Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. Bioconjugate Chemistry, 31(5), 1344-1354. [Link]

  • Fusion QbD. (n.d.). AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Fusion QbD. [Link]

  • Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
  • Wang, G., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry, 58(24), 9625–9640. [Link]

  • Google Patents. (n.d.). US20080220441A1 - Advanced drug development and manufacturing.
  • Google Patents. (n.d.). CN104610075A - Synthetic method of 4-animo-1-butanol.
  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • PubChem. (n.d.). Tablets and methods for modified release of hydrophilic and other active agents - Patent US-6419954-B1. PubChem. [Link]

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Sources

Application Notes and Protocols: A Comprehensive Guide to Coupling 4-(4-Aminophenyl)butan-1-OL with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth scientific rationale for the covalent coupling of 4-(4-Aminophenyl)butan-1-OL to a carboxylic acid, a common reaction in bioconjugation and the synthesis of active pharmaceutical ingredients. We will explore the fundamental principles of chemoselectivity that favor the acylation of the aromatic amine over the primary alcohol. This document offers two robust protocols utilizing the most common and effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). Furthermore, we will discuss strategies for optional alcohol protection, reaction monitoring, product purification, and troubleshooting.

Introduction: The Chemistry of Selective Amide Bond Formation

The molecule this compound presents a common challenge in organic synthesis: the presence of two nucleophilic functional groups, a primary aromatic amine and a primary alcohol. The successful and selective formation of an amide bond with a carboxylic acid hinges on the differential reactivity of these two groups.

The aromatic amine is significantly more nucleophilic than the primary alcohol. This is attributed to the greater availability of the lone pair of electrons on the nitrogen atom for attacking an electrophilic carbonyl carbon of an activated carboxylic acid.[1][2] Consequently, under standard amide coupling conditions, the reaction will overwhelmingly favor the formation of the desired amide over the ester by-product. While protection of the alcohol is often not necessary, for substrates where even trace amounts of ester formation are unacceptable, a protection-deprotection strategy can be employed.[3][4]

This guide will first detail the direct coupling method, which is more atom-economical and efficient, followed by an optional protocol involving the protection of the hydroxyl group.

Choosing Your Coupling Reagent

The choice of coupling reagent is critical and depends on factors such as the scale of the reaction, the sensitivity of the substrates to racemization (if chiral centers are present in the carboxylic acid), and cost.

  • EDC/NHS: A widely used, cost-effective carbodiimide-based system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] The addition of NHS stabilizes this intermediate by forming a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amine.[5]

  • HATU: A uronium-based coupling reagent renowned for its high efficiency and rapid reaction kinetics, especially for sterically hindered substrates.[6] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid by forming a highly reactive OAt-active ester.[6]

PART A: DIRECT COUPLING PROTOCOLS

This section assumes that the inherent chemoselectivity is sufficient for the desired outcome.

Protocol 1: EDC/NHS Mediated Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • NHS (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, for carboxylic acid salts)

  • 0.1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 - 1.5 eq) and EDC·HCl (1.2 - 1.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 - 1.2 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8] Reactions are typically complete within 2-18 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[10][11][12]

Mechanism of EDC/NHS Coupling:

EDC_NHS_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS NHS NHS_ester NHS Ester Intermediate NHS->NHS_ester Amine This compound (R'-NH2) Amide Amide Product (R-CONH-R') Amine->Amide O_acylisourea->RCOOH Hydrolysis (Side Reaction) O_acylisourea->NHS_ester + NHS Urea Urea Byproduct O_acylisourea->Urea Byproduct Formation NHS_ester->Amide + R'-NH2 NHS_regen NHS (regenerated) NHS_ester->NHS_regen Regenerated

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Protocol 2: HATU Mediated Coupling

This protocol is ideal for more challenging couplings, including those with sterically hindered substrates, and often results in faster reaction times and higher yields.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)

  • Anhydrous DMF or DCM

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • 1N HCl or saturated NH₄Cl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.0 - 1.5 eq). Dissolve the solids in anhydrous DMF or DCM.

  • Activation: Add DIPEA (2.0 - 3.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.

  • Amine Addition: Add this compound (1.0 - 1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.[7][8] Reactions are often complete within 1-4 hours.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated NaHCO₃ solution, and finally with brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10][11][12]

Mechanism of HATU Coupling:

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + DIPEA HATU HATU OAt_ester OAt-Active Ester HATU->OAt_ester DIPEA DIPEA DIPEA->Carboxylate Amine This compound (R'-NH2) Amide Amide Product (R-CONH-R') Amine->Amide Carboxylate->OAt_ester + HATU OAt_ester->Amide + R'-NH2 TMU Tetramethylurea Byproduct OAt_ester->TMU Byproduct Formation HOAt HOAt (regenerated) OAt_ester->HOAt Regenerated

Caption: Mechanism of HATU mediated amide bond formation.

PART B: OPTIONAL ALCOHOL PROTECTION STRATEGY

For instances where the utmost chemoselectivity is paramount, protection of the primary alcohol is recommended. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are a common choice due to their ease of formation and mild deprotection conditions.[14] Benzyl ethers are another robust option.[4][15]

Protocol 3: Protection of the Alcohol as a TBDMS Ether

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Protection: Dissolve this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF. Add TBDMSCl (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify by column chromatography if necessary.

  • Amide Coupling: Use the TBDMS-protected this compound in either Protocol 1 or 2 to form the amide.

  • Deprotection: After the amide coupling and purification, dissolve the TBDMS-protected amide in THF. Add a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) (1.1 eq), and stir at room temperature until deprotection is complete (monitored by TLC).

  • Final Workup and Purification: Perform an aqueous workup and purify the final deprotected amide by column chromatography or recrystallization.

Workflow for Protection-Coupling-Deprotection:

Protection_Workflow Start This compound Protection Protection of -OH (e.g., TBDMSCl, Imidazole) Start->Protection Protected_Amine Protected Amino Alcohol Protection->Protected_Amine Coupling Amide Coupling (Protocol 1 or 2) Protected_Amine->Coupling Protected_Amide Protected Amide Product Coupling->Protected_Amide Deprotection Deprotection of -OTBDMS (e.g., TBAF) Protected_Amide->Deprotection Final_Product Final Amide Product Deprotection->Final_Product

Caption: Workflow for the protection-coupling-deprotection strategy.

Reaction Monitoring, Purification, and Characterization

Reaction Monitoring:

  • TLC: A quick and effective method to monitor the disappearance of starting materials and the appearance of the product. A typical eluent system for these compounds would be a mixture of ethyl acetate and hexanes.

  • HPLC: Provides quantitative information on the reaction progress and can be used to assess the purity of the final product.

Purification:

  • Aqueous Workup: Essential for removing water-soluble byproducts, such as the urea from EDC and excess salts.

  • Column Chromatography: The most common method for purifying the final amide product. The choice of solvent system will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[10]

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide carbonyl stretch (typically around 1650 cm⁻¹).

Troubleshooting

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive coupling reagents (moisture sensitive).Use fresh, anhydrous reagents and solvents.
Incorrect pH for EDC/NHS coupling.Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0.
Steric hindrance of substrates.Switch to a more powerful coupling reagent like HATU.
Presence of Ester Byproduct Reaction conditions favoring alcohol reactivity.Ensure the amine is not protonated (pH > pKa). Consider protecting the alcohol group.
Difficulty in Purification Byproducts co-eluting with the product.Optimize the chromatography solvent system. Consider a different purification technique like recrystallization.
Product instability on silica gel.Add a small amount of triethylamine to the eluent to neutralize the acidic silica.

Conclusion

The coupling of this compound to a carboxylic acid is a readily achievable transformation. By leveraging the inherent higher nucleophilicity of the aromatic amine, direct coupling using EDC/NHS or HATU is often the most efficient approach. For applications demanding the highest purity, a protection-deprotection strategy for the primary alcohol provides a robust alternative. Careful selection of coupling reagents, reaction conditions, and purification methods will ensure the successful synthesis of the desired amide product.

References

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Application Notes & Protocols for 4-(4-Aminophenyl)butan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-(4-Aminophenyl)butan-1-ol . While not a therapeutic agent itself, this compound is a highly versatile bifunctional building block with significant potential in modern medicinal chemistry. Its unique structure, featuring a nucleophilic aromatic amine and a primary alcohol separated by a flexible butyl chain, makes it an exemplary component for constructing complex molecular architectures. The primary focus of this guide is its application as a linker in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. We will also explore its utility as a scaffold for fragment-based approaches and provide detailed, field-proven protocols for its chemical modification.

Part 1: The Molecular Profile of this compound

Physicochemical Properties and Structural Analysis

This compound is a small molecule characterized by two distinct reactive centers: an aniline-type amino group and a terminal primary alcohol. This bifunctionality is the cornerstone of its utility in synthetic medicinal chemistry. The four-carbon alkyl chain provides flexibility and appropriate spacing between the two functional ends, a critical feature for applications in linkerology.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₅NO PubChem[1]
Molecular Weight 165.23 g/mol PubChem[1]
CAS Number 91251-45-5 PubChem[1]
XLogP3 1.3 PubChem[1]
Hydrogen Bond Donors 2 (from -NH₂ and -OH) PubChem[1]

| Hydrogen Bond Acceptors | 2 (from N and O) | PubChem[1] |

The molecule's moderate lipophilicity (XLogP3 of 1.3) and possession of hydrogen bond donors and acceptors grant it favorable properties for solubility and potential interactions within biological systems.

The Chemist's Perspective: Dual Reactive Handles

The synthetic value of this compound lies in the orthogonal reactivity of its amine and alcohol groups. The aniline is a soft nucleophile, readily participating in amide bond formations, reductive aminations, and transition metal-catalyzed cross-coupling reactions. In contrast, the primary alcohol is a harder nucleophile, ideal for esterification, etherification (e.g., Williamson ether synthesis), or conversion to a leaving group for subsequent nucleophilic substitution. This differential reactivity allows for a stepwise, controlled synthesis of more complex molecules.

G cluster_molecule This compound cluster_amine_rxns Aniline (-NH₂) Chemistry cluster_alcohol_rxns Alcohol (-OH) Chemistry mol H₂N-(Ph)-(CH₂)₄-OH amide Amide Coupling (R-COOH, EDC/HATU) mol->amide ether Etherification (R-X, Base) mol->ether sulfonamide Sulfonylation (R-SO₂Cl) alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) ester Esterification (R-COCl, Base) oxidation Oxidation (PCC, DMP)

Caption: Synthetic utility of this compound's dual reactive sites.

Part 2: Premier Application as a PROTAC Linker

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific target proteins.[2] They consist of three components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3]

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[3][4] It plays a crucial role in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the POI.[2]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Target PROTAC Warhead Linker E3 Ligand POI:port->PROTAC:Warhead Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase Recruiter PROTAC:E3->E3:port E3->POI Ubiquitination Ub Ubiquitin

Caption: High-level overview of the PROTAC mechanism of action.

This compound is an excellent starting point for PROTAC linker synthesis. Its aniline and alcohol groups serve as convenient handles to attach the warhead and E3 ligand, respectively. The butyl chain provides a common and effective linker motif seen in many successful PROTACs.[3] A typical synthetic strategy involves a two-step process where each end of the linker is sequentially coupled to the desired ligands.

Part 3: Protocols for Synthesis and Application

The following protocols are representative examples of how to utilize this compound. They are based on established, robust chemical transformations widely used in medicinal chemistry.

Experimental Workflow Overview

The logical flow for constructing a PROTAC using this linker involves sequential coupling reactions. This ensures a controlled synthesis, preventing the formation of undesired homodimers of the warhead or E3 ligand.

Workflow start This compound step1 Protocol 1: Amide coupling with Warhead-COOH start->step1 intermediate Intermediate: Warhead-Linker-OH step1->intermediate step2 Protocol 2: Etherification with E3-Ligand-Halide intermediate->step2 product Final PROTAC Molecule step2->product

Caption: Stepwise synthetic workflow for PROTAC construction.

Protocol 1: Acylation of the Aniline Moiety with a Warhead

Objective: To selectively form an amide bond between the aniline nitrogen of this compound and the carboxylic acid of a generic "Warhead-COOH" ligand.

Causality: We target the aniline first as it is generally more nucleophilic than the aliphatic alcohol under neutral or slightly basic conditions typical for peptide coupling reagents. Using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes side reactions and proceeds efficiently at room temperature.

Materials:

  • This compound (1.0 eq)

  • Warhead-COOH (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, 1N HCl

  • Anhydrous MgSO₄

  • Ethyl acetate (EtOAc), Hexanes

Procedure:

  • To a solution of Warhead-COOH (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a minimum amount of DMF to the activated mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1N HCl (1x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of EtOAc in Hexanes) to yield the desired Warhead-Linker-OH intermediate.

Protocol 2: Etherification of the Alcohol with an E3 Ligand

Objective: To form an ether bond between the terminal alcohol of the Warhead-Linker-OH intermediate and a generic "E3-Ligand-Halide" (e.g., a chloro- or bromo-functionalized ligand).

Causality: The Williamson ether synthesis is a robust method for forming ether linkages. A strong base, such as sodium hydride (NaH), is required to deprotonate the primary alcohol, forming a potent alkoxide nucleophile. This alkoxide then displaces the halide on the E3 ligand in an Sₙ2 reaction.

Materials:

  • Warhead-Linker-OH intermediate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • E3-Ligand-Halide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aq. NH₄Cl

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the Warhead-Linker-OH intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), cool the flask to 0 °C in an ice bath.

  • Carefully add NaH (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Add a solution of the E3-Ligand-Halide (1.2 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aq. NH₄Cl.

  • Dilute with EtOAc and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

Part 4: Alternative Application in Fragment-Based Drug Discovery (FBDD)

Beyond its use in PROTACs, this compound possesses the characteristics of an ideal fragment for FBDD. It has a low molecular weight (<300 Da), a low cLogP, and contains functional groups that can be used for synthetic elaboration once a binding hit is identified.

In a hypothetical FBDD campaign, this fragment could be identified through a biophysical screening method (e.g., Surface Plasmon Resonance or X-ray crystallography) as a weak binder to a protein target. The dual handles would then serve as vectors for:

  • Fragment Growing: Synthetically extending from either the amine or the alcohol to pick up additional interactions in the binding pocket.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, the linker-like nature of this molecule can be exploited to connect the two fragments, creating a more potent lead compound.

Part 5: Conclusion

This compound is a quintessential example of a strategic building block in modern medicinal chemistry. Its value is not in its intrinsic biological activity, but in its synthetic versatility. As demonstrated, its bifunctional nature makes it exceptionally well-suited for the rational design and synthesis of PROTACs, a field of intense therapeutic interest. The provided protocols offer a reliable framework for chemists to incorporate this linker into their synthetic workflows. Furthermore, its potential as a starting point in fragment-based campaigns underscores its broad utility in the drug discovery pipeline. Researchers are encouraged to view this molecule as a key enabler for accessing complex and potent new chemical entities.

References

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  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(5), 993-1004. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of 4-(4-Aminophenyl)butan-1-ol for Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of 4-(4-aminophenyl)butan-1-ol, a versatile bifunctional molecule, to incorporate bioorthogonal handles for click chemistry applications. We present detailed protocols for the selective installation of both azide and alkyne functionalities, enabling its use as a linker in drug discovery, bioconjugation, and materials science. The strategic considerations for targeting either the primary aromatic amine or the primary aliphatic alcohol are discussed, emphasizing the causality behind experimental choices to ensure high-yield, verifiable transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic workflows.

Introduction: The Strategic Value of this compound in Bioconjugation

This compound is a molecule of significant interest in medicinal chemistry and chemical biology due to its dual functionality: a nucleophilic aromatic amine and a primary alcohol separated by a flexible butyl linker.[1][2] This unique structure allows for selective chemical modifications at either end, making it an ideal scaffold for creating heterobifunctional linkers. The introduction of "click" handles—azides and alkynes—transforms this molecule into a powerful tool for covalent conjugation.[3][4]

Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[5] The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[6][7] A key advantage of click chemistry is its bioorthogonality; the azide and alkyne groups are largely unreactive within biological systems, allowing for specific labeling of biomolecules in complex environments.[6][8] By functionalizing this compound with these handles, researchers can create linkers for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the creation of novel biomaterials.[9]

This guide will detail two primary strategies for the functionalization of this compound:

  • Strategy A: Conversion of the aromatic amine to an azide.

  • Strategy B: Modification of the primary alcohol to introduce either an azide or an alkyne.

Each strategy will be presented with a detailed, step-by-step protocol, accompanied by the underlying chemical principles and rationale for the chosen reagents and conditions.

Workflow Overview: Functionalization Pathways

The functionalization of this compound can be approached from two distinct directions, depending on the desired final product and the intended application. The choice of which functional group to modify first is a critical strategic decision.

Functionalization_Workflow cluster_A Strategy A: Amine Functionalization cluster_B Strategy B: Alcohol Functionalization cluster_B1 Azide Installation cluster_B2 Alkyne Installation start This compound diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->diazotization Target: -NH₂ protection Amine Protection (e.g., Boc₂O) start->protection Target: -OH azidation_amine Azidation (NaN₃) diazotization->azidation_amine product_A 4-(4-Azidophenyl)butan-1-ol azidation_amine->product_A functionalization_OH OH Functionalization protection->functionalization_OH azidation_alcohol Azidation (e.g., DPPA, DBU) functionalization_OH->azidation_alcohol alkynylation Alkynylation (e.g., Pentynoic acid, DCC) functionalization_OH->alkynylation deprotection Deprotection (e.g., TFA) product_B1 4-(4-Aminophenyl)butyl azide deprotection->product_B1 product_B2 4-(4-Aminophenyl)butyl pent-4-ynoate deprotection->product_B2 azidation_alcohol->deprotection alkynylation->deprotection

Figure 1: General workflow for the functionalization of this compound.

Strategy A: Conversion of the Aromatic Amine to an Azide

This approach directly converts the primary aromatic amine into an azide via a two-step, one-pot diazotization-azidation reaction. This method is advantageous as it is a well-established transformation for anilines.[10]

Chemical Principle

The reaction proceeds through the formation of a diazonium salt intermediate.[11] The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt.[12] This intermediate is then quenched with an azide source, typically sodium azide, to yield the final aryl azide product. Careful temperature control is critical as diazonium salts are unstable and can decompose at higher temperatures.[10]

Diazotization_Mechanism cluster_reagents aniline This compound diazonium Diazonium Salt Intermediate aniline->diazonium Diazotization azide_product 4-(4-Azidophenyl)butan-1-ol diazonium->azide_product Azide Displacement reagents1 + NaNO₂, HCl (0-5 °C) reagents2 + NaN₃

Figure 2: Reaction scheme for the conversion of the amine to an azide.

Detailed Protocol: Synthesis of 4-(4-Azidophenyl)butan-1-ol

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound165.2310.01.65 g
Concentrated Hydrochloric Acid (HCl)36.46-5.0 mL
Sodium Nitrite (NaNO₂)69.0011.00.76 g
Sodium Azide (NaN₃)65.0112.00.78 g
Deionized Water18.02-As needed
Ethyl Acetate (EtOAc)88.11-As needed
Brine (Saturated NaCl solution)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.65 g, 10.0 mmol) in a mixture of concentrated HCl (5.0 mL) and deionized water (15 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Diazotization: Dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL) and add this solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0-5 °C.

  • Azidation: In a separate beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in deionized water (5 mL). Add this solution dropwise to the cold diazonium salt solution.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 4-(4-azidophenyl)butan-1-ol.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by thin-layer chromatography to confirm the consumption of the starting material and the formation of a new, less polar product.

  • Spectroscopic Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The IR spectrum should show a characteristic azide stretch around 2100 cm⁻¹.[13]

Strategy B: Functionalization of the Primary Alcohol

This strategy targets the primary alcohol for modification. This approach is necessary when the aromatic amine is required for other functionalities or when an alkyne handle is desired. A key consideration for this strategy is the potential for the amino group to interfere with the reaction. Therefore, a protection-deprotection sequence is often necessary.

Amine Protection: A Critical First Step

The nucleophilic nature of the aromatic amine can compete with the alcohol in many reactions. To ensure selective functionalization of the hydroxyl group, the amine should be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.

Installation of an Azide at the Alcohol Position

The conversion of a primary alcohol to an azide is a common transformation, often achieved via a Mitsunobu reaction or by activation of the alcohol followed by nucleophilic substitution.[14][15] A one-pot procedure using diphenyl phosphorazidate (DPPA) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective method.[15]

Chemical Principle: The alcohol is first converted into a phosphate intermediate by DPPA, which is then displaced by the azide ion in an Sₙ2 reaction.[15]

Alcohol_to_Azide cluster_reagents protected_alcohol Boc-Protected Starting Material phosphate_intermediate Phosphate Intermediate protected_alcohol->phosphate_intermediate Activation protected_azide Boc-Protected Azide Product phosphate_intermediate->protected_azide Sₙ2 Displacement by N₃⁻ reagents + DPPA, DBU

Figure 3: Mechanism for the conversion of the alcohol to an azide.

Installation of an Alkyne at the Alcohol Position

Introducing an alkyne handle is typically achieved by esterification of the alcohol with an alkyne-containing carboxylic acid, such as pent-4-ynoic acid. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate this reaction.

Detailed Protocols

Protocol B-1: Synthesis of 4-(4-Aminophenyl)butyl azide

Step 1: Boc Protection

  • Dissolve this compound (1.65 g, 10.0 mmol) in dichloromethane (DCM, 50 mL).

  • Add triethylamine (2.1 mL, 15.0 mmol) followed by di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol).

  • Stir at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to obtain the Boc-protected intermediate, which can often be used without further purification.

Step 2: Azidation of the Alcohol

  • Dissolve the Boc-protected alcohol (from Step 1) in dry toluene (50 mL).

  • Add DPPA (2.6 mL, 12.0 mmol) and DBU (1.8 mL, 12.0 mmol).

  • Heat the reaction to 80 °C and stir overnight.

  • Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the Boc-protected azide.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected azide in DCM (20 mL).

  • Add trifluoroacetic acid (TFA, 5 mL) and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure and purify to obtain 4-(4-aminophenyl)butyl azide.

Protocol B-2: Synthesis of 4-(4-Aminophenyl)butyl pent-4-ynoate

Step 1: Boc Protection (Follow Protocol B-1, Step 1)

Step 2: Esterification with Pent-4-ynoic Acid

  • Dissolve the Boc-protected alcohol (from Step 1) in dry DCM (50 mL).

  • Add pent-4-ynoic acid (1.08 g, 11.0 mmol), DCC (2.27 g, 11.0 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature overnight.

  • Filter to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the Boc-protected alkyne.

Step 3: Boc Deprotection (Follow Protocol B-1, Step 3)

Product Characterization and Validation

The successful synthesis of the functionalized products must be confirmed through rigorous analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals or shifts in existing signals corresponding to the introduced functional group. For example, the methylene protons adjacent to the newly formed azide or ester will show a downfield shift.
¹³C NMR Appearance of new carbon signals, particularly the characteristic signals for the alkyne carbons (around 70 and 80 ppm).
FT-IR A strong, sharp absorbance around 2100 cm⁻¹ is a definitive indicator of the azide group. A sharp peak around 3300 cm⁻¹ indicates the terminal alkyne C-H stretch.
MS (ESI) The molecular ion peak corresponding to the expected mass of the product confirms its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for structural elucidation of organic compounds.[16][17][18]

Application in Click Chemistry

The synthesized azide- and alkyne-functionalized derivatives of this compound are now ready for use in click chemistry reactions.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This is the most common click reaction, typically catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[5][19]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): For applications where the cytotoxicity of copper is a concern (e.g., live-cell imaging), a copper-free click reaction is preferred.[20][21][22] This involves the use of a strained alkyne, such as a dibenzocyclooctyne (DBCO), which reacts rapidly with azides without a catalyst.[20][23]

A typical CuAAC protocol involves dissolving the azide and alkyne components in a suitable solvent (e.g., a mixture of water and an organic co-solvent like DMSO or t-butanol), followed by the addition of the copper catalyst and reducing agent.[7][24] The reaction is often complete within a few hours at room temperature.

Conclusion

This guide has provided a detailed and scientifically grounded approach to the functionalization of this compound for click chemistry applications. By presenting two distinct strategic pathways, researchers can select the most appropriate method based on their synthetic goals. The protocols provided are designed to be robust and reproducible, and the emphasis on self-validation through analytical techniques ensures the integrity of the final products. The resulting azide- and alkyne-modified linkers are valuable tools for a wide range of applications in drug development, chemical biology, and materials science.

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  • ResearchGate. (2025). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl.... Retrieved from [Link]

  • SciELO. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]

  • Nature. (n.d.). Identifying molecular functional groups of organic compounds by deep learning of NMR data. Retrieved from [Link]

  • RSC Publishing. (n.d.). Site-selective C(sp3)–H functionalization of primary aliphatic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Retrieved from [Link]

  • DTIC. (1974). Natmil Tichatal Mmatio SmriM U. S. DEPARTMENT OF COMMERCE*. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Amino-1-butanol (CAS 13325-10-5). Retrieved from [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(4-Aminophenyl)butan-1-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Purity for Aminophenyl-Alkanol Derivatives

The compound 4-(4-aminophenyl)butan-1-ol and its derivatives represent a significant class of molecules in pharmaceutical and materials science research.[1] Featuring a primary aromatic amine, a phenyl group, and a terminal alcohol, these structures serve as versatile building blocks. The primary amine offers a reactive site for forming amides, sulfonamides, and other functionalities, while the hydroxyl group allows for esterification or etherification. This dual functionality makes them key intermediates in the synthesis of active pharmaceutical ingredients (APIs), polymer precursors, and specialized chemical probes.

Given their intended applications, achieving high purity (>98%) is not merely a goal but a stringent requirement. Impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological profiles, or compromised material integrity. Preparative High-Performance Liquid Chromatography (HPLC) is the preeminent technique for isolating these target compounds from complex reaction mixtures, offering high resolution and efficiency.[2][3] This document provides a comprehensive guide to developing a robust, scalable reverse-phase HPLC (RP-HPLC) purification method for this class of compounds.

Principle of Separation: Reverse-Phase Chromatography for Polar Basic Compounds

The purification strategy is based on reverse-phase chromatography (RPC), where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[4] The analyte, this compound, possesses both hydrophobic (the phenylbutyl group) and hydrophilic (amine and alcohol groups) characteristics. Separation is achieved based on the differential partitioning of the target compound and its impurities between the mobile and stationary phases.[4][5]

The primary challenge in purifying compounds like this is managing the basic nature of the aromatic amine.[6] At neutral pH, the primary amine (pKa ≈ 4-5) can interact with residual, negatively charged silanol groups (Si-O⁻) on the silica-based stationary phase.[7] This secondary ion-exchange interaction leads to significant peak tailing, poor resolution, and reduced column lifetime.[8] To ensure sharp, symmetrical peaks, the mobile phase must be acidified to protonate the amine group (forming -NH₃⁺) and suppress the ionization of surface silanols (maintaining Si-OH).[7][9]

Method Development Strategy: A Systematic Approach

A successful preparative method begins with a well-optimized analytical-scale method. The insights gained are then scaled up for purification.[2]

Stationary Phase (Column) Selection

The choice of stationary phase is critical for achieving the desired selectivity.

  • C18 (Octadecylsilane): This is the workhorse of reverse-phase chromatography and the recommended starting point.[10][11] Its high hydrophobicity provides strong retention for the phenylbutyl moiety of the analyte. Modern, high-purity, end-capped C18 columns minimize residual silanol interactions, which is crucial for basic compounds.

  • Phenyl-Hexyl: Columns with a phenyl stationary phase can offer alternative selectivity through π-π interactions between the stationary phase and the aromatic ring of the analyte.[7][10] This can be particularly useful for separating impurities with subtle differences in their aromatic structure.

For this application, a high-purity, end-capped C18 phase is selected as the primary recommendation due to its robustness and broad applicability.

Mobile Phase Optimization

The mobile phase composition dictates retention time, selectivity, and peak shape.[12][13]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.[5] Acetonitrile generally provides lower viscosity (leading to lower backpressure) and is an excellent solvent for this class of compounds. Methanol, being a protic solvent, can offer different selectivity and is a viable alternative.[7] Acetonitrile is recommended as the primary organic solvent (Solvent B).

  • Aqueous Phase & pH Control: The aqueous phase (Solvent A) must be acidified. The two most effective additives for this purpose are Trifluoroacetic Acid (TFA) and Formic Acid (FA).

    • Trifluoroacetic Acid (TFA): At a concentration of 0.1% (v/v), TFA lowers the mobile phase pH to ~2.0.[8] At this pH, it effectively protonates the analyte's amine group and suppresses nearly all silanol activity. Furthermore, TFA acts as an ion-pairing agent, where the trifluoroacetate anion pairs with the protonated amine, neutralizing its charge and increasing its hydrophobicity, which dramatically improves peak shape.[8]

    • Formic Acid (FA): A 0.1% concentration of FA results in a higher pH (≈2.7). While it protonates the amine, it is less effective at suppressing all silanol interactions, which can still lead to some peak tailing for basic analytes.[8][14] However, FA is significantly more compatible with mass spectrometry (MS) detection as it is less prone to causing ion suppression compared to TFA.[15][16]

Recommendation: For UV-directed purification, 0.1% TFA is the superior choice for achieving the best possible peak shape and resolution.[8] If the collected fractions are to be analyzed by LC-MS, using FA may be considered, but with the expectation of potentially broader peaks.[14]

UV Detector Wavelength Selection

The presence of the aminophenyl group provides a strong chromophore suitable for UV detection. Aromatic amino acids and similar compounds typically exhibit maximum absorbance (λ-max) around 254 nm to 280 nm.[17][18] An initial analysis using a photodiode array (PDA) detector is recommended to determine the optimal wavelength for both the target compound and its key impurities. For 4-aminophenol, a related structure, detection at 275 nm is effective.[19] A wavelength of 254 nm is a robust starting point that generally provides a strong signal for aromatic compounds.

Optimized Preparative HPLC Protocol

This protocol is designed for scalability, starting from analytical method development to a preparative purification run.

Summary of Optimized Conditions
ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in HPLC-Grade Water0.1% TFA in HPLC-Grade Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10% to 70% B over 15 min10% to 70% B over 15 min
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C30 °C
Injection Vol. 10 µL1-2 mL (dependent on loading)
Sample Conc. ~1 mg/mL in 10% ACN/Water~20-50 mg/mL in Mobile Phase A
Step-by-Step Experimental Methodology

Step 1: Mobile Phase Preparation

  • Rationale: Precise and consistent mobile phase preparation is fundamental for reproducible chromatography.[10] Filtering removes particulates that can damage the pump and column, while degassing prevents bubble formation that disrupts flow and detector baseline.

  • Procedure:

    • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of high-purity TFA. Mix thoroughly.

    • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of high-purity TFA. Mix thoroughly.

    • Filter both phases through a 0.45 µm membrane filter.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.

Step 2: Sample Preparation

  • Rationale: The sample must be fully dissolved in a solvent that is weaker than or equal to the initial mobile phase composition. This ensures the sample band is tightly focused at the head of the column upon injection, preventing peak distortion.

  • Procedure:

    • Prepare a stock solution of the crude "this compound" derivative at a concentration of approximately 20-50 mg/mL.

    • The ideal solvent is the initial mobile phase condition (e.g., 90% Mobile Phase A / 10% Mobile Phase B). If solubility is poor, a minimal amount of a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid solvent effects.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Step 3: System Equilibration

  • Rationale: The column must be fully equilibrated to the initial gradient conditions to ensure that the retention time of the analyte is consistent from run to run.

  • Procedure:

    • Install the preparative C18 column.

    • Purge the pump lines with fresh mobile phase.

    • Set the flow rate to 20 mL/min and the mobile phase composition to 90% A / 10% B.

    • Equilibrate the column for at least 10 column volumes (approximately 25-30 minutes for the specified column). Monitor the detector baseline until it is stable.

Step 4: Injection and Chromatographic Run

  • Rationale: A gradient elution is necessary to first elute polar impurities in the void volume and then increase the organic solvent strength to elute the target compound with a good peak shape in a reasonable time.

  • Procedure:

    • Inject the prepared sample (1-2 mL).

    • Start the gradient method: 10% B to 70% B over 15 minutes.

    • Hold at 70% B for 2 minutes to elute any strongly retained impurities.

    • Return to 10% B and re-equilibrate for 5 minutes before the next injection.

Step 5: Fraction Collection

  • Rationale: The fraction collector should be programmed to collect the eluent corresponding to the target peak, typically triggered by the UV signal rising above a certain threshold.

  • Procedure:

    • Set the fraction collector to trigger based on the UV signal at 254 nm.

    • Program the collection window to start just before the target peak begins to elute and end just after it returns to baseline.

    • Collect the purified compound in appropriately labeled vessels.

Step 6: Post-Purification Analysis

  • Rationale: It is essential to verify the purity of the collected fractions.

  • Procedure:

    • Combine the fractions containing the purified compound.

    • Inject a small aliquot of the pooled fractions onto an analytical HPLC system using the analytical method to confirm purity (>98%).

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid product.

Workflow Visualization

The following diagram illustrates the complete purification workflow from sample preparation to final purity analysis.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Processing & QC Crude Crude Sample Dissolve Dissolve & Filter Crude->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare & Degas Mobile Phases Equilibrate System Equilibration MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Fraction Collection Detect->Collect Pool Pool Fractions Collect->Pool Analyze Analytical QC (Purity Check) Pool->Analyze Evaporate Solvent Evaporation Pool->Evaporate Final Pure Compound (>98%) Evaporate->Final caption Fig. 1: End-to-end HPLC purification workflow.

Caption: End-to-end HPLC purification workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanols. 2. Column overload.1. Ensure 0.1% TFA is used. If tailing persists, consider a newer, high-purity column. 2. Reduce sample concentration or injection volume.
Poor Resolution 1. Inappropriate gradient slope. 2. Sub-optimal mobile phase selectivity.1. Make the gradient shallower (e.g., 10-70% B over 30 min) to increase separation between peaks. 2. Try Methanol as the organic modifier instead of Acetonitrile to alter selectivity.
High Backpressure 1. Particulate buildup on column frit. 2. Precipitated sample or buffer.1. Reverse-flush the column with a strong solvent (follow manufacturer's guide). 2. Ensure the sample is fully dissolved and filtered before injection.
No/Low Recovery 1. Compound is irreversibly adsorbed. 2. Fraction collection window is incorrect.1. This is rare with C18 but check for reactivity with the acidic mobile phase. 2. Verify collection parameters and perform a scouting run to confirm the retention time.

Conclusion

This application note provides a robust and scientifically grounded protocol for the preparative HPLC purification of this compound and its derivatives. By employing a C18 stationary phase with an acetonitrile/water mobile phase modified with 0.1% TFA, researchers can effectively mitigate the common chromatographic challenges associated with basic aromatic amines. This method ensures the high-purity compounds necessary for demanding applications in drug development and materials science are obtained with high efficiency and reproducibility.

References

  • MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PerkinElmer. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Retrieved from [Link]

  • Chromatography Forum. (2010, July 23). TFA vs. Formic Acid. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Pharmapproach. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Chromatography Forum. (2021, December 3). Big change in retention times switching from TFA to FA?. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • National Institutes of Health. (2017, December 24). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Kumbhani, S. (2021, July 17). Purify & Isolate Your Compounds Using Flash & Preparative HPLC. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content. Retrieved from [Link]

  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)-producing Activity in Eosinophils. Retrieved from [Link]

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The Versatile Bifunctional Linker: 4-(4-Aminophenyl)butan-1-ol in the Synthesis of Advanced Molecular Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Linker in Probe Design

In the intricate landscape of molecular imaging and diagnostics, the design and synthesis of highly specific molecular probes are paramount. These probes, often fluorescent or radiolabeled, are the linchpins in visualizing biological processes at the molecular level, enabling early disease detection, and guiding therapeutic interventions. A critical component of many such probes is the linker, a molecular scaffold that connects the signaling moiety (e.g., a fluorophore or a radionuclide) to a targeting vector (e.g., a peptide, antibody, or small molecule). The choice of linker is far from trivial; it dictates the spatial orientation of the conjugate, influences solubility, and can significantly impact the overall efficacy and specificity of the probe.

4-(4-Aminophenyl)butan-1-ol is an emerging bifunctional linker that offers a unique combination of chemical handles: a nucleophilic aromatic amine and a primary alcohol. This distinct arrangement provides chemists with orthogonal reactivity, allowing for a stepwise and controlled construction of complex molecular probes. The phenyl group provides a rigid scaffold, while the butyl chain offers flexibility and a spatial separation between the conjugated molecules, which can be crucial for minimizing steric hindrance and preserving the biological activity of the targeting ligand.

This application note provides a comprehensive guide for researchers, chemists, and professionals in drug development on the strategic utilization of this compound in the synthesis of fluorescent and Positron Emission Tomography (PET) probes. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
CAS Number 91251-45-5[1]
Melting Point 71-72 °C
Appearance Powder
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols.General chemical knowledge

Application I: Synthesis of a Targeted Fluorescent Probe

The aromatic amine of this compound serves as an excellent nucleophile for reaction with a variety of fluorophores that are commercially available with amine-reactive functionalities. The terminal alcohol can then be activated for subsequent conjugation to a targeting biomolecule.

Scientific Rationale

The synthesis of a targeted fluorescent probe using this compound is a two-stage process that leverages the differential reactivity of its functional groups.

  • Fluorophore Conjugation: The aniline nitrogen is more nucleophilic than the aliphatic alcohol, allowing for selective reaction with electrophilic fluorophores such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates. This reaction forms a stable amide or thiourea bond, respectively.[2][3]

  • Targeting Moiety Attachment: The remaining primary alcohol can be activated, for example, by conversion to a tosylate or mesylate, creating a good leaving group for nucleophilic substitution by a functional group on the targeting molecule (e.g., a thiol or an amine). Alternatively, the alcohol can be oxidized to a carboxylic acid, which can then be coupled to an amine on the targeting ligand using standard carbodiimide chemistry (e.g., EDC/NHS).[4]

This stepwise approach ensures a high-purity final product and prevents undesirable cross-reactivity.

Experimental Workflow: Fluorescent Probe Synthesis

G cluster_0 Step 1: Fluorophore Conjugation cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Conjugation to Targeting Moiety A This compound C Fluorophore-Linker Conjugate A->C Amide Bond Formation (DMF, Base) B Amine-Reactive Fluorophore (e.g., NHS Ester) B->C D Fluorophore-Linker Conjugate F Activated Fluorophore-Linker D->F Activation E Activating Agent (e.g., TsCl, Pyridine) E->F G Activated Fluorophore-Linker I Targeted Fluorescent Probe G->I Bioconjugation H Targeting Moiety (with Nucleophile, e.g., Amine) H->I

Caption: Workflow for the synthesis of a targeted fluorescent probe.

Protocol 1: Synthesis of a Fluorescein-Labeled Targeting Probe

This protocol describes a model synthesis of a fluorescein-labeled probe targeting a molecule with a primary amine.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • 4-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Targeting molecule with a primary amine

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Conjugation of Fluorescein to the Linker

  • Dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve FITC (1.0 eq.) in anhydrous DMF.

  • Add the FITC solution dropwise to the solution of this compound.

  • Stir the reaction mixture at room temperature for 12-16 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the fluorescein-linker conjugate.

Step 2: Activation of the Terminal Alcohol

  • Dissolve the purified fluorescein-linker conjugate (1.0 eq.) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-toluenesulfonyl chloride (1.5 eq.) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated fluorescein-linker.

Step 3: Conjugation to the Targeting Moiety

  • Dissolve the activated fluorescein-linker (1.0 eq.) and the targeting molecule (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.

  • Monitor the reaction by an appropriate method (e.g., LC-MS).

  • Upon completion, purify the final targeted fluorescent probe using a suitable technique such as HPLC or size-exclusion chromatography.

Self-Validation: Each step should be monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Application II: Synthesis of a PET Probe

The development of novel PET radioligands is crucial for advancing molecular imaging in clinical diagnostics and drug development.[5][6] this compound can serve as a valuable precursor for the synthesis of ¹⁸F-labeled PET probes. The aromatic ring provides a site for radiofluorination, a common strategy in PET chemistry due to the favorable decay properties of fluorine-18.[6]

Scientific Rationale

A common strategy for introducing ¹⁸F onto an aromatic ring is through nucleophilic aromatic substitution (SₙAr) on an electron-deficient ring or via a multi-step synthesis involving a diaryliodonium salt or a boronic ester precursor. The aniline group of this compound can be converted into a suitable leaving group or a precursor for radiofluorination.

  • Precursor Synthesis: The amino group can be converted to a more suitable precursor for radiofluorination. For example, it can be transformed into a nitro group, which can then be reduced to an amine after fluorination, or converted to a trialkylammonium or iodonium salt.

  • Radiolabeling: The precursor is then subjected to nucleophilic fluorination with [¹⁸F]fluoride. This is typically carried out in an automated radiosynthesis module.

  • Deprotection and Conjugation: Following radiolabeling, any protecting groups are removed, and the radiolabeled linker is conjugated to the targeting moiety. Given the short half-life of ¹⁸F (approximately 110 minutes), these final steps must be rapid and efficient.

Experimental Workflow: PET Probe Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: 18F-Radiolabeling cluster_2 Step 3: Conjugation & Purification A This compound C Radiolabeling Precursor A->C e.g., Diazotization, Sandmeyer Reaction B Chemical Modification B->C D Radiolabeling Precursor F 18F-Labeled Linker D->F Nucleophilic Fluorination E [18F]Fluoride E->F G 18F-Labeled Linker I 18F-Labeled PET Probe G->I Rapid Conjugation H Targeting Moiety H->I J Final Purification (HPLC) I->J

Caption: Workflow for the synthesis of an ¹⁸F-labeled PET probe.

Protocol 2: Model Synthesis of an ¹⁸F-Labeled PET Probe

This protocol outlines a hypothetical, multi-step synthesis of an ¹⁸F-labeled probe.

Materials:

  • This compound

  • Protecting group for the alcohol (e.g., tert-butyldimethylsilyl chloride)

  • Reagents for converting the amine to a radiolabeling precursor (e.g., for iodonium salt formation)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

  • Anhydrous acetonitrile

  • Deprotection reagent (e.g., TBAF)

  • Activated targeting moiety

  • HPLC system for purification

Procedure:

Step 1: Precursor Synthesis (Cold Chemistry)

  • Protect the primary alcohol of this compound using a suitable protecting group (e.g., TBDMSCl) to prevent side reactions.

  • Convert the aniline group into a suitable precursor for radiofluorination, such as a diaryliodonium salt. This is a multi-step process that requires specialized synthetic chemistry knowledge.

  • Purify the final precursor molecule by column chromatography and characterize it thoroughly.

Step 2: Automated ¹⁸F-Radiolabeling

  • Azeotropically dry the cyclotron-produced [¹⁸F]fluoride with acetonitrile and a phase-transfer catalyst (e.g., K₂CO₃/Kryptofix 2.2.2) in a reaction vessel of an automated synthesis unit.

  • Add a solution of the diaryliodonium salt precursor in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at a high temperature (e.g., 100-150 °C) for a short period (e.g., 10-15 minutes) to effect the nucleophilic radiofluorination.

  • Purify the crude ¹⁸F-labeled intermediate by passing it through a solid-phase extraction (SPE) cartridge.

Step 3: Deprotection and Conjugation

  • Elute the ¹⁸F-labeled intermediate into a reaction vessel containing the deprotection reagent (e.g., TBAF in THF) to remove the alcohol protecting group.

  • After a short reaction time, neutralize the reaction mixture and purify the ¹⁸F-labeled linker using semi-preparative HPLC.

  • Activate the alcohol of the purified ¹⁸F-labeled linker (e.g., by converting it to a mesylate in situ) and react it with the targeting moiety. This conjugation step must be very rapid.

  • Perform the final purification of the ¹⁸F-labeled PET probe using semi-preparative HPLC.

  • Formulate the final product in a physiologically compatible buffer for injection.

Self-Validation: The radiochemical purity and identity of the final PET probe must be confirmed by radio-HPLC and by co-elution with an authentic, non-radioactive ("cold") standard. The molar activity should also be determined.

Conclusion and Future Perspectives

This compound represents a highly promising, yet underutilized, bifunctional linker for the construction of sophisticated molecular probes. Its orthogonal functional groups—an aromatic amine and a primary alcohol—provide a robust platform for the stepwise and controlled synthesis of both fluorescent and PET imaging agents. The protocols and workflows detailed in this application note, while based on established chemical principles, are intended to serve as a foundational guide for researchers to adapt and optimize for their specific molecular targets.

The future application of this compound and its derivatives is vast. As the demand for more complex and multifunctional probes grows, for instance in the realm of theranostics where a single molecule combines diagnostic and therapeutic capabilities, the need for versatile linkers will become even more critical. The strategic application of linkers like this compound will undoubtedly play a pivotal role in advancing the frontiers of molecular imaging and personalized medicine.

References

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  • Kim, D. Y., & Park, Y. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1338-1355. [Link]

  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications.[Link]

  • Liang, S. H. Classic PET imaging ligands. Radioactive Drug Discovery (Steven Liang Lab). [Link]

  • Prakash, T., & Sureshbabu, V. V. (2014). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Chemistry, 2, 89. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing PROtac Linker Length with Alkyl Chains

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) with alkyl chains. This guide is designed for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of PROTAC design and optimization.

I. Conceptual Framework: The Critical Role of the Alkyl Linker

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4][5]

Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and their ability to systematically vary the distance between the two ligands.[6] However, their inherent hydrophobicity can impact solubility and cell permeability, necessitating a careful optimization process.[]

PROTAC Mechanism of Action and the Role of the Linker

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex binds PROTAC PROTAC (Alkyl Linker) PROTAC->Ternary_Complex mediates Ub_Proteasome Ubiquitin- Proteasome System Ternary_Complex->Ub_Proteasome recruits Degradation POI Degradation Ub_Proteasome->Degradation leads to caption PROTAC-mediated protein degradation. Linker_Optimization_Workflow Start Design & Synthesize Alkyl Linker Library Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Start->Biophysical Evaluate Ternary Complex Formation Cellular Cell-Based Degradation Assays (Western Blot, etc.) Biophysical->Cellular Correlate with Cellular Degradation Permeability Permeability & Solubility Assays Cellular->Permeability Assess Drug-like Properties Lead_Opt Lead Optimization Permeability->Lead_Opt Analyze Data & Select Lead Candidates Lead_Opt->Start Iterate Design (if necessary) End Optimized PROTAC Lead_Opt->End Final Candidate caption Workflow for linker optimization.

Caption: Workflow for linker optimization.

Protocol 1: Ternary Complex Formation Assays

Objective: To assess the ability of PROTACs with different alkyl linker lengths to induce the formation of the POI-PROTAC-E3 ligase ternary complex.

Methods:

  • Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the POI and E3 ligase to the PROTAC.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the ternary complex formation.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is well-suited for high-throughput screening of PROTAC libraries to identify linkers that promote ternary complex formation. [5] Step-by-Step (TR-FRET Example):

  • Reagent Preparation:

    • Recombinant, tagged POI (e.g., His-tagged) and E3 ligase (e.g., GST-tagged).

    • Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Europium, anti-GST-APC).

    • Serial dilutions of the PROTACs with varying alkyl linker lengths.

  • Assay Plate Setup:

    • Add the POI, E3 ligase, and anti-tag antibodies to a microplate.

    • Add the PROTAC dilutions to the wells.

    • Incubate to allow for complex formation.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio. A higher ratio indicates closer proximity of the POI and E3 ligase, signifying ternary complex formation.

    • Plot the TR-FRET signal against PROTAC concentration to determine the potency of ternary complex formation for each linker length.

Protocol 2: Cellular Degradation Assays

Objective: To determine the efficacy of PROTACs with different alkyl linker lengths in degrading the target protein in a cellular context.

Method:

  • Western Blotting: A standard and reliable method to quantify the levels of the target protein.

Step-by-Step:

  • Cell Culture and Treatment:

    • Plate cells that endogenously express the POI.

    • Treat the cells with a range of concentrations of each PROTAC for a defined period (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and detect the signal.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI signal to the loading control.

    • Calculate the percentage of POI degradation relative to the vehicle control.

    • Plot the percentage of degradation against PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) for each linker length.

V. Conclusion

The optimization of the alkyl chain linker is a multifaceted process that is central to the development of effective and drug-like PROTACs. A systematic and iterative approach, combining biophysical and cell-based assays, is essential for identifying the optimal linker length that balances potent protein degradation with favorable physicochemical properties. This guide provides a foundational framework for troubleshooting common issues and implementing key experiments to accelerate your PROTAC development programs.

VI. References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate.

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC - NIH.

  • Gaponenko, V., & Chernobrovkin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.

  • Anugu, A., et al. (2025). Effect of PROTAC linker length and conjugation site. ResearchGate.

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization.

  • ChemPep. (n.d.). Overview of PROTAC Linkers.

  • Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. (n.d.).

  • Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.

  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

  • Ashwell, M. A., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.

  • Weinmann, H., & Crews, C. (2020). Structure-based PROTAC Design. The Royal Society of Chemistry.

  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. (2022). PMC - NIH.

  • PROTAC Technology: Opportunities and Challenges. (n.d.). ACS Medicinal Chemistry Letters.

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). PubMed Central.

  • Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.

  • LifeSensors. (n.d.). PROTAC Ternary Complex Formation Assays.

  • Tackling the DMPK challenges of developing PROTAC drugs. (2022).

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.

  • ET-PROTACs: modeling ternary complex interactions using cross-modal learning and ternary attention for accurate PROTAC-induced degradation prediction. (2025). Briefings in Bioinformatics | Oxford Academic.

  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. (2022). Chemical Society Reviews (RSC Publishing).

  • How to improve the function of your PROTAC degrader by understanding ternary complex formation. (2024). YouTube.

  • How to Tackle the Developmental Challenges of PROTAC Drugs. (2022). WuXi AppTec.

  • Jeong, Y., et al. (2025). Optimizing PROTAC Design: A Novel Approach Using Exposure Scores for Linker Site Selection. ResearchGate.

  • The Developability Challenges with Bifunctional Targeted Protein Degraders. (2023).

  • Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. (n.d.). MarinBio.

  • The Hook Effect in PROTACs: A Comparative Study of Design Strategies. (n.d.). Benchchem.

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Common side reactions in the synthesis of "4-(4-hydroxybutyl)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxybutyl)aniline is a valuable bifunctional molecule utilized as a key building block in the synthesis of pharmaceuticals, polymers, and specialty chemicals. Its structure, featuring both a nucleophilic aromatic amine and a primary alcohol, presents unique challenges during synthesis. This guide provides in-depth troubleshooting for common side reactions encountered during its preparation, focusing on the prevalent N-alkylation route of aniline. Our goal is to equip researchers with the knowledge to anticipate, diagnose, and mitigate these issues, ensuring a higher yield and purity of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yields a significant amount of a higher molecular weight impurity that is difficult to separate from the desired product. What is it and how can I prevent it?

Probable Cause: N,N-Dialkylation

The most common side reaction in the N-alkylation of aniline is over-alkylation, leading to the formation of the N,N-bis(4-hydroxybutyl)aniline.[1][2] This occurs because the initial product, 4-(4-hydroxybutyl)aniline, is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent (e.g., 4-chlorobutanol or 1,4-butanediol derivatives).[1]

Troubleshooting & Mitigation Strategies:

  • Control Stoichiometry: This is the most critical parameter. Using a significant excess of aniline relative to the alkylating agent dramatically favors the desired mono-alkylation.[1] An excess of the alkylating agent will invariably drive the reaction towards the undesired dialkylated product.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump to a heated solution of aniline helps maintain a low instantaneous concentration of the alkylating agent. This minimizes the chance of a second alkylation event occurring on the already-formed product.[2]

  • Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they often decrease selectivity.[1][3] Running the reaction at the lowest feasible temperature that still allows for a reasonable conversion rate can significantly reduce the formation of the dialkylated byproduct.

  • Choice of Base: If a base is used to scavenge the acid byproduct (e.g., HCl from 4-chlorobutanol), a bulky, non-nucleophilic base is preferable to a smaller one, which can promote side reactions.

Workflow for Minimizing N,N-Dialkylation

G cluster_0 Problem Identification cluster_1 Primary Solution Path cluster_2 Verification cluster_3 Contingency Plan Problem High MW Impurity Detected (Likely N,N-Dialkylation) Stoichiometry Adjust Stoichiometry: Increase Aniline/Alkylating Agent Ratio (e.g., 5:1 or higher) Problem->Stoichiometry SlowAddition Implement Slow Addition of Alkylating Agent Stoichiometry->SlowAddition Temp Optimize Temperature: Lower to improve selectivity SlowAddition->Temp Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) Temp->Analysis Result Dialkylation Minimized? Analysis->Result Protect Consider N-Protection Strategy (e.g., Acetylation) Result->Protect No

Caption: Troubleshooting workflow for N,N-dialkylation.

FAQ 2: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble tar-like material. What's causing this polymerization?

Probable Cause: C-Alkylation and Oxidation/Polymerization

Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored, polymeric tars. Furthermore, under certain conditions (especially with Lewis acid catalysts or high temperatures), alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired N-alkylation.[2] These C-alkylated products and subsequent reactions can contribute to the formation of complex, high-molecular-weight tars.[2]

Troubleshooting & Mitigation Strategies:

  • Maintain an Inert Atmosphere: Conduct the reaction under a blanket of inert gas like nitrogen or argon. This is crucial to prevent atmospheric oxygen from oxidizing the electron-rich aniline species, which is a primary cause of tar formation.[3]

  • Optimize Temperature: Excessively high temperatures can accelerate decomposition and polymerization pathways.[2][3] It is essential to find the optimal temperature that promotes N-alkylation without triggering significant tarring. Often, a lower temperature for a longer duration is preferable.[2]

  • Solvent Choice: The solvent can influence stability. Aprotic, non-polar, or less polar solvents can sometimes suppress polymerization side reactions compared to highly polar, protic solvents.[1][3]

  • Avoid Strong Lewis Acids: Catalysts like AlCl₃ are known to promote C-alkylation (a Friedel-Crafts type reaction), which can lead to complex mixtures and tar.[2] If a catalyst is necessary, choose one known to favor N-alkylation.[2][4] For the reaction with 4-chlorobutanol, often no catalyst is needed beyond a base to neutralize HCl.

  • Purity of Reagents: Ensure all starting materials, especially the aniline, are pure. Impurities can sometimes initiate or catalyze polymerization.

FAQ 3: My yield is very low, and analysis shows a large amount of unreacted aniline. How can I drive the reaction to completion?

Probable Cause: Poor Reactivity or Suboptimal Conditions

Low conversion can stem from several factors, including insufficient activation of the alkylating agent or reaction conditions that are too mild.

Troubleshooting & Mitigation Strategies:

  • Reactivity of Alkylating Agent: The reactivity of haloalkanes is in the order I > Br > Cl. If using 4-chlorobutanol, the reaction may be sluggish. While more expensive, using 4-bromobutanol or generating the iodide in situ (Finkelstein reaction) can significantly increase the reaction rate.

  • Increase Reaction Temperature: While high temperatures can cause side reactions (see FAQ 2), a certain thermal threshold must be met.[1] Gradually increase the temperature in increments (e.g., 10 °C) while carefully monitoring the reaction by TLC or LC-MS to find a balance between reaction rate and side product formation.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.[1] Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but must be used with caution as they can also promote side reactions at high temperatures.

  • Effective Use of a Base: When using a haloalkane, a base is required to neutralize the resulting acid. The reaction will stop if the aniline becomes fully protonated. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaHCO₃) is present.

Table 1: Impact of Key Parameters on Product Distribution

ParameterTo Favor Mono-alkylation (Desired)To Favor Di-alkylation (Side Product)To Minimize Tarring
Aniline:Alkylating Agent Ratio High (e.g., >3:1)[1]Low (e.g., <1:1)[1]N/A
Temperature Lowest effective temperature[1]Higher temperaturesLowest effective temperature[3]
Rate of Addition Slow, controlled addition[2]Rapid, bulk additionN/A
Atmosphere Inert (Nitrogen/Argon)[3]N/AInert (Nitrogen/Argon)[3]
Catalyst N-selective catalysts or none[2]C-alkylation catalysts (e.g., AlCl₃)[2]Avoid strong Lewis acids[2]

Recommended Protocol: Synthesis of 4-(4-Hydroxybutyl)aniline via N-Alkylation

This protocol is designed to minimize the common side reactions of dialkylation and polymerization.

Materials:

  • Aniline (freshly distilled)

  • 4-Chlorobutanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is equipped for reaction under an inert atmosphere (e.g., connect the top of the condenser to a nitrogen/argon line with an oil bubbler).

  • Charge Reagents: To the flask, add aniline (4.0 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Add Solvent: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 5-10 mL per gram of aniline).

  • Inerting: Purge the system with nitrogen or argon for 10-15 minutes.

  • Heating: Begin stirring and heat the mixture to a gentle reflux (approx. 80-85 °C).

  • Slow Addition: In a separate dropping funnel or syringe pump, prepare a solution of 4-chlorobutanol (1.0 equivalent) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the refluxing aniline mixture over a period of 2-4 hours.

  • Reaction Monitoring: Allow the reaction to proceed at reflux. Monitor the consumption of the 4-chlorobutanol by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

    • Wash the salts with a small amount of acetonitrile.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting crude oil will contain the product and excess aniline.

  • Purification:

    • The excess aniline can be removed by vacuum distillation.

    • The remaining residue containing 4-(4-hydroxybutyl)aniline can be further purified by column chromatography on silica gel or crystallization to yield the pure product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances.
  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress.

Sources

Technical Support Center: Optimizing the Synthesis of 4-(4-Aminophenyl)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(4-Aminophenyl)butan-1-OL. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our focus is on the prevalent and effective method of reducing 4-(4-nitrophenyl)butan-1-ol.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most common challenges encountered during the synthesis of this compound, offering systematic approaches to problem-solving.

Question 1: My reduction of 4-(4-nitrophenyl)butan-1-ol is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I rectify this?

Answer: Incomplete or slow reduction is a frequent hurdle. The root cause often lies in one or more of the following factors. A systematic check is the most effective troubleshooting strategy.[1][2]

  • Catalyst Activity and Loading: For catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), the catalyst's activity is paramount.[2][3]

    • Insight: Catalysts can be poisoned by impurities or lose activity over time. Ensure you are using a fresh, high-quality catalyst. The catalyst loading should also be optimized; typically, 5-10 mol% (by weight) is a good starting point for Pd/C.[2][3]

    • Actionable Advice: If you suspect catalyst poisoning, try a fresh batch. For stubborn reactions, consider increasing the catalyst loading incrementally.

  • Reducing Agent Stoichiometry: When using metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl) or transfer hydrogenation reagents (e.g., ammonium formate), ensure the correct molar equivalents are used.[1][2]

    • Insight: An excess of the reducing agent is often necessary to drive the reaction to completion.[2]

    • Actionable Advice: For metal-based reductions, using a 3-5 fold excess of the metal is common.[1] For transfer hydrogenation with ammonium formate, a 3-5 fold excess is also recommended.[2][3]

  • Reaction Temperature: The temperature can significantly influence the reaction rate.

    • Insight: While many reductions proceed well at room temperature, some may require gentle heating to initiate or accelerate the reaction.[2] However, excessive heat can promote the formation of side products, such as azoxy or azo compounds.[1]

    • Actionable Advice: If the reaction is slow at room temperature, consider gently heating the mixture to 40-60 °C and monitor the progress closely by TLC or LC-MS.[2]

  • Solvent Selection: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction.

    • Insight: Common solvents for catalytic hydrogenation include methanol, ethanol, and ethyl acetate. The choice depends on the specific reducing agent and the solubility of the starting material.[2]

    • Actionable Advice: Ensure your starting material, 4-(4-nitrophenyl)butan-1-ol, is fully dissolved in the chosen solvent. If solubility is an issue, consider a solvent mixture or a different solvent system.

Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer: The formation of side products is a common cause of reduced yield and purity. In the reduction of nitroarenes, several side reactions can occur.

  • Incomplete Reduction Intermediates: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[4][5]

    • Insight: If the reaction is not driven to completion, these intermediates can remain in the final product. The hydroxylamine intermediate can also be unstable and lead to further side products.[4]

    • Actionable Advice: Ensure sufficient reaction time and optimal conditions (as discussed in Q1) to promote complete conversion to the desired amine. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete consumption of the starting material and intermediates.

  • Condensation Products (Azo and Azoxy Compounds): Under certain conditions, particularly with insufficient reducing agent or localized overheating, the nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds.[1]

    • Insight: These dimeric impurities can be difficult to separate from the final product.

    • Actionable Advice: Maintain good temperature control, especially for exothermic reactions.[1] Ensure a sufficient excess of the reducing agent is present throughout the reaction.[2]

Question 3: The workup procedure seems to be causing a loss of my product. How can I optimize the isolation of this compound?

Answer: A well-designed workup is critical for maximizing the isolated yield and purity of your product.[1]

  • Catalyst Removal (for Catalytic Hydrogenation): The solid catalyst must be completely removed after the reaction.

    • Insight: Fine catalyst particles can be difficult to filter and may contaminate the product.

    • Actionable Advice: Filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure complete removal of the catalyst.[1][2] Wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.

  • pH Adjustment (for Metal/Acid Reductions): When using acidic conditions, the product will be in the form of an ammonium salt.

    • Insight: The free amine is necessary for extraction into an organic solvent.

    • Actionable Advice: After removing the excess metal by filtration, carefully basify the filtrate with a base like sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or ammonium hydroxide (NH₄OH) to deprotonate the ammonium salt.[1] Monitor the pH to ensure complete conversion to the free amine.

  • Extraction and Purification: The final product needs to be efficiently extracted and purified.

    • Insight: this compound has both a hydrophilic (amine and alcohol) and a hydrophobic (phenyl ring) part, which can sometimes complicate extraction.

    • Actionable Advice: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation with ammonium formate are often the methods of choice for reducing nitro groups due to their high efficiency and cleaner reaction profiles.[6][7] While metal/acid reductions are also effective, they can lead to more waste and require careful workup to remove metal salts.[7]

Q2: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?

A2: Sodium borohydride is generally not effective for the reduction of nitroarenes to amines on its own. However, it can be used in combination with certain catalysts or additives. For α,β-unsaturated nitro compounds, NaBH₄ can be effective.[8] For the synthesis of this compound, other methods like catalytic hydrogenation are more reliable.

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between the starting material (4-(4-nitrophenyl)butan-1-ol) and the product (this compound). The product, being an amine, should be more polar. Staining with ninhydrin can help visualize the amine product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[2]

Q4: What are the safety precautions I should take during this synthesis?

A4: Catalytic hydrogenation with H₂ gas should be performed in a well-ventilated fume hood with appropriate safety measures for handling flammable gas. The reduction of nitro compounds is often highly exothermic and requires careful temperature control to prevent runaway reactions.[4][7] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Transfer Hydrogenation

This protocol utilizes a milder alternative to high-pressure hydrogenation.[2][3]

Materials:

  • 4-(4-nitrophenyl)butan-1-ol (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol or Ethanol

Procedure:

  • To a round-bottom flask, add a solution of 4-(4-nitrophenyl)butan-1-ol (1 equivalent) in methanol or ethanol.

  • Add ammonium formate (3-5 equivalents) to the solution.

  • Carefully add 10% Pd/C (5-10 mol % by weight) to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Section 4: Data and Diagrams

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Action
Low Yield / Incomplete Reaction Inactive or poisoned catalystUse a fresh batch of catalyst.
Insufficient reducing agentIncrease the molar equivalents of the reducing agent.
Low reaction temperatureGently heat the reaction to 40-60 °C.
Poor solubility of starting materialChoose a more suitable solvent or use a solvent mixture.
Side Product Formation Incomplete reductionIncrease reaction time and ensure sufficient reducing agent.
Condensation of intermediatesMaintain good temperature control; avoid localized overheating.
Product Loss During Workup Incomplete catalyst removalFilter through Celite® and wash the filter cake thoroughly.
Incomplete extractionPerform multiple extractions with a suitable organic solvent.
Diagrams

Reaction_Pathway Start 4-(4-nitrophenyl)butan-1-ol Intermediate1 Nitroso Intermediate Start->Intermediate1 + H₂ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂ SideProduct Azo/Azoxy Side Products Intermediate1->SideProduct Product This compound Intermediate2->Product + H₂ Intermediate2->SideProduct Troubleshooting_Workflow Start Low Yield of this compound Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_Stoichiometry Is the reducing agent stoichiometry correct? Check_Catalyst->Check_Stoichiometry Yes Action_Catalyst Use fresh catalyst / increase loading Check_Catalyst->Action_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Stoichiometry->Check_Temp Yes Action_Stoichiometry Increase molar equivalents of reducing agent Check_Stoichiometry->Action_Stoichiometry No Check_Solvent Is the starting material fully dissolved? Check_Temp->Check_Solvent Yes Action_Temp Gently heat to 40-60°C Check_Temp->Action_Temp No Action_Solvent Change solvent or use a co-solvent Check_Solvent->Action_Solvent No End Improved Yield Check_Solvent->End Yes Action_Catalyst->Check_Stoichiometry Action_Stoichiometry->Check_Temp Action_Temp->Check_Solvent Action_Solvent->End

Caption: Troubleshooting workflow for low reaction yield.

References

  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Benchchem. Challenges in the selective reduction of the nitro group.
  • Benchchem. selective reduction of nitro group without affecting other functional groups.
  • Mettler Toledo.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction.
  • Oriental Journal of Chemistry. Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Wikipedia. Reduction of nitro compounds.

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Technical Support Center: Protecting Group Strategies for 4-(4-hydroxybutyl)aniline in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of multi-step synthesis involving 4-(4-hydroxybutyl)aniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into protecting group strategies for this versatile bifunctional molecule. Here, we address common challenges and frequently asked questions to ensure your synthetic routes are efficient, high-yielding, and reproducible.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific issues you may encounter during the protection and deprotection of 4-(4-hydroxybutyl)aniline.

Question 1: I am trying to selectively protect the aniline nitrogen with Boc anhydride, but I'm observing low yields and formation of a di-Boc side product. What is going wrong?

Answer:

This is a common issue when protecting anilines, which are less nucleophilic than aliphatic amines. Several factors could be contributing to low yields and the formation of the N,N-di-Boc derivative.

Causality and Resolution:

  • Insufficient Base or Incorrect Base Choice: Anilines require a suitable base to facilitate the reaction with Boc anhydride (Boc₂O). While common bases like sodium bicarbonate can be used, stronger, non-nucleophilic bases or catalysts are often more effective.[1] 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this transformation.

  • Reaction Conditions: The reaction may require moderate heating to proceed to completion. Running the reaction at room temperature might be too slow, leading to incomplete conversion.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents like tetrahydrofuran (THF) or acetonitrile are generally good choices.[1]

Troubleshooting Protocol: Optimized Boc Protection of 4-(4-hydroxybutyl)aniline

  • Dissolve Substrate: In a round-bottom flask, dissolve 4-(4-hydroxybutyl)aniline (1 equivalent) in anhydrous THF.

  • Add Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Reaction: Stir the mixture at 40°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Question 2: During the deprotection of my Boc-protected aniline using trifluoroacetic acid (TFA), I'm noticing side products. How can I achieve a cleaner deprotection?

Answer:

The deprotection of a Boc group with strong acids like TFA generates a tert-butyl cation, which is a potent electrophile.[2][3] This cation can lead to unwanted side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic sites on your molecule.

Causality and Resolution:

  • Scavengers are Key: To prevent side reactions, it is crucial to use a scavenger that can trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole.

Troubleshooting Protocol: Clean Boc Deprotection

  • Dissolve Substrate: Dissolve the Boc-protected 4-(4-hydroxybutyl)aniline in dichloromethane (DCM).

  • Add Scavenger: Add triethylsilane (1.5 equivalents) to the solution.

  • Initiate Deprotection: Slowly add trifluoroacetic acid (TFA, 10 equivalents) at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be co-evaporated with toluene to remove residual TFA. The resulting amine salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

Question 3: I need to protect the primary alcohol as a TBDMS ether, but the reaction is sluggish. How can I improve the efficiency of this step?

Answer:

The protection of a primary alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) is generally efficient, but can be slow without proper activation.[4]

Causality and Resolution:

  • Base and Solvent: The choice of base and solvent is critical. Imidazole is a commonly used base in dimethylformamide (DMF) for this transformation.[5] Imidazole acts as both a base and a nucleophilic catalyst.

  • More Reactive Silylating Agent: If TBDMSCl is not reactive enough, a more powerful silylating agent like TBDMS triflate (TBDMSOTf) can be used, typically with a non-nucleophilic base like 2,6-lutidine in DCM.[4]

Troubleshooting Protocol: Efficient TBDMS Protection of the Hydroxyl Group

  • Dissolve Substrate: Dissolve the starting material (e.g., Boc-protected 4-(4-hydroxybutyl)aniline) in anhydrous DMF.

  • Add Reagents: Add imidazole (2.5 equivalents) and TBDMSCl (1.2 equivalents).

  • Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within a few hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions regarding protecting group strategies for 4-(4-hydroxybutyl)aniline.

Question 4: What is an "orthogonal" protecting group strategy, and why is it important for a molecule like 4-(4-hydroxybutyl)aniline?

Answer:

An orthogonal protecting group strategy involves using protecting groups for different functional groups that can be removed under distinct and non-interfering conditions.[6] For a bifunctional molecule like 4-(4-hydroxybutyl)aniline, this is crucial for selectively reacting one functional group while the other remains protected.

For example, you could protect the aniline with a Boc group (acid-labile) and the alcohol with a TBDMS group (fluoride-labile).[5][7] This allows you to deprotect the Boc group with an acid like TFA without affecting the TBDMS ether, or cleave the TBDMS ether with a fluoride source like tetrabutylammonium fluoride (TBAF) without removing the Boc group.[8][9]

Visualization of Orthogonal Strategy:

Orthogonal_Strategy Start 4-(4-hydroxybutyl)aniline Both_Protected Boc-Protected Aniline, TBDMS-Protected Alcohol Start->Both_Protected Sequential Protection N_Protected Boc-Protected Aniline, Free Alcohol O_Protected TBDMS-Protected Alcohol, Free Aniline N_Deprotected Free Aniline, TBDMS-Protected Alcohol Both_Protected->N_Deprotected TBAF O_Deprotected Boc-Protected Aniline, Free Alcohol Both_Protected->O_Deprotected TFA N_Deprotected->Start TFA O_Deprotected->Start TBAF

Caption: Orthogonal protection and deprotection of 4-(4-hydroxybutyl)aniline.

Question 5: How do I choose between protecting the amine first versus the alcohol?

Answer:

The order of protection depends on the planned subsequent reaction steps and the relative reactivity of the functional groups under the chosen protection conditions.

  • Protecting the Amine First: This is often the preferred strategy. The aniline nitrogen can be protected under basic or neutral conditions (e.g., Boc₂O/DMAP), which are generally compatible with the primary alcohol. The resulting Boc-protected intermediate can then have its hydroxyl group protected (e.g., with TBDMSCl) or functionalized.

  • Protecting the Alcohol First: While possible, this can be more challenging due to the basicity of the aniline. Silylation of the alcohol often requires a base like imidazole, which could potentially react with subsequent electrophilic reagents intended for the aniline.

Decision Workflow for Protection Order:

Protection_Order Start Start: 4-(4-hydroxybutyl)aniline Next_Step What is the next reaction step? Start->Next_Step Amine_Reaction Reaction at the Amine Next_Step->Amine_Reaction Modification of the alcohol side-chain Alcohol_Reaction Reaction at the Alcohol Next_Step->Alcohol_Reaction Modification of the aniline Protect_Amine Protect Amine First (e.g., Boc) Amine_Reaction->Protect_Amine Protect_Alcohol Protect Alcohol First (e.g., TBDMS) Alcohol_Reaction->Protect_Alcohol Proceed_Amine Proceed with Amine Reaction Protect_Alcohol->Proceed_Amine Proceed_Alcohol Proceed with Alcohol Reaction Protect_Amine->Proceed_Alcohol

Caption: Decision workflow for the order of protection.

Question 6: Can I use a benzyl group to protect the aniline? What are the advantages and disadvantages?

Answer:

Yes, a benzyl (Bn) group can be used to protect the aniline.[1]

  • Advantages: Benzyl groups are stable to a wide range of acidic and basic conditions, making them robust protecting groups.

  • Disadvantages: Deprotection typically requires catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] This method is incompatible with other functional groups that can be reduced, such as alkenes, alkynes, or some aromatic systems. The conditions for benzylation (e.g., benzyl bromide and a base) can also lead to over-alkylation (N,N-dibenzylation).

Comparison of Amine Protecting Groups:

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc Boc₂O, base (e.g., DMAP, NaHCO₃)Strong acid (e.g., TFA, HCl)[1][7]Stable to base, hydrogenolysis
Cbz CbzCl, baseCatalytic hydrogenolysis (H₂, Pd/C)[7]Stable to mild acid and base
Benzyl (Bn) Benzyl bromide, baseCatalytic hydrogenolysis (H₂, Pd/C)[1]Stable to strong acid and base
Question 7: What are some alternative protecting groups for the primary alcohol besides TBDMS?

Answer:

Several other silyl ethers with varying steric bulk and stability can be used. Additionally, acetal-based protecting groups are a viable option.

  • Triethylsilyl (TES): Less sterically hindered than TBDMS and can be removed under milder acidic conditions, sometimes allowing for selective deprotection in the presence of TBDMS.[10]

  • Triisopropylsilyl (TIPS): More sterically hindered than TBDMS, offering greater stability to acidic conditions.[5]

  • Tetrahydropyranyl (THP): An acetal-based protecting group, stable to basic and nucleophilic reagents but cleaved under acidic conditions.[11] This would not be orthogonal to a Boc group on the aniline.

Comparison of Alcohol Protecting Groups:

Protecting GroupProtection ConditionsDeprotection ConditionsStability
TBDMS TBDMSCl, imidazole, DMFTBAF, THF; or mild acid[4][8]Stable to base, mild acid
TES TESCl, baseMild acid (e.g., formic acid)[10]Less stable than TBDMS
TIPS TIPSCl, baseTBAF, THF; or stronger acid[5]More stable than TBDMS
THP Dihydropyran, catalytic acidAqueous acid[11]Stable to base, organometallics

References

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Alcohol Protecting Groups. Chem.ucla.edu. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • TBS Protection - Common Conditions. Organic Chemistry Data. [Link]

  • 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

  • 4-Fluoro-N-(4-hydroxybenzylidene)aniline. ResearchGate. [Link]

  • 10.10: An Introduction to Multiple Step Synthesis. Chemistry LibreTexts. [Link]

  • Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry (RSC Publishing). [Link]

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Protection of Aniline Derivatives. YouTube. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. [Link]

  • Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Protection and Deprotection. CEM Corporation. [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. [Link]

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Technical Support Center: Purifying 4-(4-Aminophenyl)butan-1-OL and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-aminophenyl)butan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its unique bifunctional nature, possessing both a basic aromatic amine and a primary alcohol. This combination can lead to several issues:

  • Amphiphilic Nature: The molecule has both polar (amino and hydroxyl groups) and non-polar (phenyl and butyl groups) regions, which can complicate its solubility and chromatographic behavior.

  • Oxidation Sensitivity: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities that are often difficult to remove.

  • High Polarity: The presence of both an amino and a hydroxyl group makes the compound quite polar, which can result in poor separation from other polar impurities or starting materials on normal-phase silica gel.

  • Potential for Salt Formation: The basic amino group can react with acidic impurities or solvents to form salts, altering its solubility and chromatographic retention.

Q2: What is the best general approach for purifying this compound?

There is no single "best" method, as the optimal purification strategy depends on the scale of your synthesis and the nature of the impurities. However, a multi-step approach is often the most effective:

  • Aqueous Workup/Extraction: A well-designed liquid-liquid extraction is a crucial first step to remove a significant portion of impurities.[1][2][3]

  • Column Chromatography: This is typically necessary to separate the target compound from structurally similar impurities.[4][5] The choice between normal-phase and reversed-phase chromatography will depend on the specific impurity profile.

  • Recrystallization: For obtaining highly pure material, recrystallization is an excellent final polishing step.

Q3: How can I monitor the purity of this compound during purification?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. Both normal-phase and reversed-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Troubleshooting Guide

Problem 1: My compound is streaking badly on normal-phase silica gel TLC/column chromatography.

Cause: This is a common issue when dealing with basic compounds like amines on acidic silica gel. The interaction between the basic amine and the acidic silanol groups on the silica surface leads to strong, non-specific binding, resulting in streaking and poor separation.[6]

Solution: Neutralize the silica gel's activity by adding a small amount of a basic modifier to your eluent.

Recommended Protocol: Modified Normal-Phase Column Chromatography

  • Solvent System Selection: Start by developing a solvent system using TLC. A common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Adding a Basic Modifier: To the chosen eluent, add a small percentage (typically 0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide.[6] This will "cap" the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Column Packing: Pack the column using the eluent containing the basic modifier. Ensure the column is well-packed to avoid channeling.[7]

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column.

  • Elution: Run the column with the modified eluent, collecting fractions and monitoring by TLC.

Workflow for Modified Normal-Phase Chromatography

Caption: Workflow for purifying basic compounds on silica gel.

Problem 2: My purified this compound is colored (pink, brown, or purple).

Cause: The aminophenyl group is prone to oxidation, especially when exposed to air and light. This oxidation leads to the formation of highly colored impurities.

Solution: A multi-pronged approach involving an antioxidant during workup, careful handling, and a final purification step to remove colored impurities.

Recommended Protocol: Purification with Oxidation Control

  • Aqueous Workup with a Reducing Agent: During the aqueous workup, add a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layer. This will help to prevent oxidation of the aniline moiety.

  • Charcoal Treatment: If the coloration is intense, you can try treating a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. Be aware that this can sometimes lead to loss of product.

  • Recrystallization: This is often the most effective way to remove colored impurities. The impurities are often present in small amounts and will remain in the mother liquor.

    • Solvent Selection: Choose a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of solvents, such as ethyl acetate/hexanes or methanol/water, can be effective.

    • Procedure:

      • Dissolve the compound in the minimum amount of the hot solvent.

      • If the solution is still colored, you can perform a hot filtration to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals.

      • Further cool the flask in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Problem 3: I have an impurity with a very similar polarity to my product that I can't separate by normal-phase chromatography.

Cause: This often occurs with byproducts from the synthesis, such as isomers or related compounds where the functional groups are in different positions.

Solution: Switch to a different separation technique that utilizes a different separation mechanism, such as reversed-phase chromatography or salt formation and extraction.

Recommended Protocol 1: Reversed-Phase Flash Chromatography

Reversed-phase chromatography separates compounds based on their hydrophobicity. Since this compound has a distinct hydrophobic phenyl and butyl component, this can be an effective technique.

  • Stationary Phase: Use a C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is typically used.

  • pH Adjustment: The pH of the mobile phase can be adjusted to control the retention of the basic amine. At a higher pH (e.g., using a buffer of ammonium bicarbonate or adding a small amount of ammonium hydroxide), the amine will be in its free base form and more hydrophobic, leading to longer retention.[6]

  • Elution: Start with a high percentage of water and gradually increase the percentage of the organic solvent.

Workflow for Reversed-Phase Chromatography

Caption: General workflow for reversed-phase purification.

Recommended Protocol 2: Purification via Salt Formation and Extraction

This method takes advantage of the basicity of the amino group.

  • Dissolution: Dissolve the crude product in an organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification and Re-extraction: Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 10).

  • Re-extract the now neutral product back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Data Summary

TechniqueStationary PhaseMobile Phase/SolventSeparation PrincipleBest for Removing
Normal-Phase Chromatography Silica GelHexanes/Ethyl Acetate + 0.1-1% TEAPolarityNon-polar impurities
Reversed-Phase Chromatography C18 SilicaWater/Acetonitrile or MethanolHydrophobicityPolar impurities and isomers
Acid-Base Extraction N/ADichloromethane/1M HCl(aq)/1M NaOH(aq)Acidity/BasicityNeutral or acidic impurities
Recrystallization N/AEthyl Acetate/Hexanes or Methanol/WaterDifferential SolubilitySmall amounts of impurities, colored byproducts

References

  • Vertex AI Search, (n.d.). Separation and Purification of Amino Acids - ResearchGate.
  • Vertex AI Search, (2023, September 15). Is it possible to extract amino acids from water using extraction? - ResearchGate.
  • Vertex AI Search, (n.d.). minimizing byproduct formation in the synthesis of amino alcohols - Benchchem.
  • Vertex AI Search, (2024, May 15). Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method.
  • Vertex AI Search, (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents.
  • Vertex AI Search, (n.d.). Separation and Refining of Amino acids.
  • Vertex AI Search, (n.d.). US5866719A - Process for the purification of an aminoalcohol - Google Patents.
  • Vertex AI Search, (n.d.). Troubleshooting Purification Methods - Sigma-Aldrich.
  • Vertex AI Search, (n.d.). Column Chromatography - Organic Chemistry at CU Boulder.
  • Vertex AI Search, (n.d.). Protein purification troubleshooting guide - Dutscher.
  • Vertex AI Search, (n.d.). This compound | C10H15NO | CID 15006226 - PubChem.
  • Vertex AI Search, (n.d.). Electronic Supplementary Information - The Royal Society of Chemistry.
  • Vertex AI Search, (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - Diva-Portal.org.
  • Vertex AI Search, (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography.
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  • Vertex AI Search, (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents.
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  • Vertex AI Search, (n.d.). CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents.
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  • Vertex AI Search, (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
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  • Vertex AI Search, (n.d.). Reduction of Chiral Amino Acids Based on Current Method - JOCPR.
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Stability of the amine group in "4-(4-Aminophenyl)butan-1-OL" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Aminophenyl)butan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, we address common challenges related to the stability and reactivity of the aromatic amine group, providing expert insights, troubleshooting guides, and validated protocols to ensure the success of your experiments.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: Why is the amine group in this compound so susceptible to oxidation?

A: The primary aromatic amine in this molecule is electron-rich due to the electron-donating nature of the amino group attached to the benzene ring. This high electron density makes it prone to oxidation by common laboratory oxidants and even atmospheric oxygen over time, often leading to the formation of colored impurities and tarry byproducts.[1][2][3] The oxidation can proceed through various intermediates, including nitroso and nitro compounds.[1]

Q2: I am trying to perform a reaction on the hydroxyl group. Do I need to protect the amine group first?

A: In most cases, yes. The amine group is a potent nucleophile and is generally more reactive than the primary alcohol towards electrophiles such as acyl chlorides or alkyl halides.[4] Attempting a reaction on the alcohol without protecting the amine will likely result in preferential reaction at the nitrogen atom, leading to low yields of the desired product.[5]

Q3: What is the most common and reliable protecting group for the amine in this molecule?

A: The tert-butyloxycarbonyl (Boc) group is arguably the most widely used protecting group for aromatic amines due to its ease of installation, stability to a wide range of reaction conditions (e.g., non-acidic environments), and straightforward removal under acidic conditions.[6][7][8] The Boc group effectively decreases the nucleophilicity of the amine by converting it into a carbamate.[7][9]

Q4: My compound, this compound, has developed a dark color upon storage. Is it still usable?

A: The development of a dark color is a common indicator of oxidation of the aromatic amine.[10] While minor discoloration may not significantly impact some reactions, it is generally advisable to purify the material before use, for example, by recrystallization or column chromatography, to remove impurities that could interfere with your reaction. For long-term storage, it is best to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q5: Can I perform a Friedel-Crafts acylation on the aromatic ring without affecting the amine or alcohol groups?

A: Direct Friedel-Crafts acylation is highly problematic. The basic amine group will complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and forming a strongly deactivating ammonium salt on the ring, which will prevent the desired reaction.[11][12] To achieve acylation on the ring, the amine group must first be protected, typically as an amide (e.g., acetanilide), which is less basic but still activating enough to direct ortho/para substitution.[13]

Troubleshooting Guides

Issue 1: Unwanted Oxidation of the Amine Group

Symptom: During a reaction or workup, your reaction mixture turns dark brown, black, or forms a tarry precipitate. TLC analysis shows multiple colored spots at the baseline.

Causality: Aromatic amines are sensitive to oxidizing agents. This includes not only deliberately added oxidants but also air (especially under heating or in the presence of metal catalysts), strong acids which can generate oxidizing species, and certain solvents.[1][2]

Troubleshooting Workflow: Oxidation

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Preventative Measures for Next Attempt cluster_3 Specific Scenarios A Reaction mixture darkens, forms tarry precipitate B Stop reaction, cool to RT A->B C Analyze sample by TLC/LC-MS to identify decomposition B->C D Degas all solvents (e.g., sparge with Ar/N2) C->D E Run reaction under inert atmosphere (Ar or N2) C->E F Consider amine protection (e.g., Boc group) C->F G Avoid strong oxidizing agents if possible C->G H If using metal catalyst: Ensure catalyst is not air-activated or use fresh catalyst E->H I If reaction is in strong acid: Protect amine as an amide first F->I

Caption: Decision workflow for troubleshooting amine oxidation.

Issue 2: Lack of Chemoselectivity (Reaction at Both Amine and Alcohol)

Symptom: You are attempting to modify the hydroxyl group, but you isolate a mixture of products, including N-substituted, O-substituted, and N,O-disubstituted compounds.

Causality: The primary aromatic amine is a strong nucleophile, often more so than the primary alcohol. When an electrophile is introduced, the amine will compete with the alcohol for the reagent, frequently reacting at a faster rate.

Solutions & Strategies:
  • Protect the Amine: This is the most robust solution. By converting the amine to a non-nucleophilic group like a Boc-carbamate, you effectively "turn off" its reactivity, allowing for selective chemistry on the alcohol.[8][9][14] See for a detailed procedure.

  • Exploit pKa Differences: In some cases, careful choice of base can selectively deprotonate the alcohol without significantly affecting the amine, but this is often difficult to control. For instance, a very strong base like NaH could deprotonate the alcohol to form the more nucleophilic alkoxide, but side reactions are possible.

  • Silylation for Selective O-Protection: Silyl ethers (e.g., using TBDMSCl) show high selectivity for protecting alcohols over amines due to the much greater strength of the Si-O bond compared to the Si-N bond.[15] Any N-silylated byproduct is typically hydrolyzed easily during aqueous workup.[15]

Issue 3: Low Yield or No Reaction During Acylation/Alkylation

Symptom: You are attempting to acylate or alkylate the amine group, but the reaction is sluggish, incomplete, or fails to proceed, with starting material remaining even after extended reaction times.

Causality: While the amine is nucleophilic, its reactivity can be hampered by several factors.

  • Steric Hindrance: Although not a major issue with this compound itself, bulky electrophiles may react slowly.

  • Base Incompatibility: The choice of base is critical. For acylations with acyl chlorides, a non-nucleophilic base like pyridine or triethylamine is needed to scavenge the HCl byproduct. Without a base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic.[5]

  • Poor Solubility: The starting material may not be fully dissolved in the chosen reaction solvent, limiting the availability of the amine for reaction.

Troubleshooting Table: Acylation/Alkylation Issues
Probable CauseRecommended SolutionRationale
Insufficient Base Use at least 1.1-1.5 equivalents of a suitable base (e.g., Et₃N, DIPEA, Pyridine).The base neutralizes the acid byproduct (e.g., HCl), preventing protonation of the starting amine and driving the reaction forward.
Inappropriate Solvent Ensure the starting material is fully soluble. Consider solvents like THF, DCM, or DMF.For a reaction to occur, the reagents must be in the same phase. If solubility is low, the effective concentration is reduced.
Reagent Decomposition Use fresh or newly opened acyl chloride/anhydride.Acyl halides and anhydrides can hydrolyze upon exposure to atmospheric moisture, reducing their potency.
Low Temperature While some reactions require cooling to control exotherms, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate.Reaction kinetics are temperature-dependent. If the activation energy barrier is not being overcome, the reaction will be slow or stall.

Protocols

Protocol 1: Boc Protection of the Amine Group

This protocol describes the reliable protection of the primary aromatic amine in this compound using di-tert-butyl dicarbonate (Boc₂O).

Experimental Workflow Diagram

G start Start dissolve 1. Dissolve this compound and Boc₂O in THF start->dissolve add_base 2. Add base (e.g., Et₃N or NaOH(aq)) and stir at room temperature dissolve->add_base monitor 3. Monitor reaction by TLC (disappearance of starting material) add_base->monitor quench 4. Quench reaction with water monitor->quench extract 5. Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate 6. Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo extract->dry_concentrate purify 7. Purify by column chromatography if necessary dry_concentrate->purify end End: Isolated Boc-protected product purify->end

Caption: Step-by-step workflow for Boc protection.

Detailed Steps:
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Base Addition: Add a base, such as triethylamine (Et₃N, 1.2 eq) or an aqueous solution of sodium bicarbonate. The reaction is typically stirred at room temperature.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, add water to the mixture and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, tert-butyl (4-(4-hydroxybutyl)phenyl)carbamate, can be purified by flash column chromatography on silica gel if necessary.

References

  • Acylation of Aniline Explained. (n.d.). Pearson. Retrieved from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters - ACS Publications. Retrieved from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidation of Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidation of Primary Aromatic Amines under Irradiation with Ultrasound and/or Microwaves. (2008). Synthetic Communications. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Selective protection of alcohol over amine. (2023). Reddit. Retrieved from [Link]

  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. (n.d.). Environmental Science & Technology - ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidation of 4-(4-Aminophenyl)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Aminophenyl)butan-1-OL. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound. The aniline moiety is highly susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to ensure the stability and purity of your material.

I. Troubleshooting Guide: Rapid Response

This section addresses the most common immediate issues encountered during the handling and use of this compound.

Q1: My previously colorless or light-colored solution of this compound has turned yellow, brown, or even darker. What is happening?

A1: This color change is a classic indicator of oxidation.[1][2] The aniline functional group is electron-rich and readily oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities.[2][3] The colored species are typically a complex mixture of nitrobenzenes, benzoquinones, and polymeric aniline materials (aniline black).[1][2][4] The appearance of color signals that the purity of your compound is compromised.

Q2: I've observed an unexpected loss of my starting material and the appearance of new, unidentified spots on my TLC plate. Could this be related to oxidation?

A2: Yes, this is a very likely scenario. Oxidation of the aniline will lead to the formation of various byproducts, which will appear as new spots on your TLC plate.[5] These byproducts will have different polarities than the parent compound, leading to changes in retention factor (Rf) values. If the reaction is not performed under an inert atmosphere, you can expect to see a gradual decrease in the intensity of the spot corresponding to this compound and a concurrent increase in the intensity of new, often colored, spots at different Rf values.

Q3: My reaction is giving poor yields or failing completely. I suspect my this compound has degraded. How can I confirm this?

A3: Besides the visual cues mentioned above, you can use analytical techniques to confirm degradation. A simple method is to compare the Nuclear Magnetic Resonance (NMR) spectrum of your current material with a reference spectrum of the pure compound. Oxidation will lead to the appearance of new peaks and a decrease in the integration of the peaks corresponding to the starting material. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the purity of your sample and identify the presence of degradation products. If you suspect significant degradation, it is highly recommended to purify the material before use.[3]

Q4: My bottle of solid this compound has developed a dark surface layer. Is the entire batch compromised?

A4: Not necessarily. The oxidation is likely most pronounced on the surface that has been in contact with the air in the headspace of the container. The material in the center of the bottle may still be of high purity. However, to ensure the quality of your experiment, it is best to either purify the entire batch or carefully separate and use only the uncolored portion. For future storage, consider transferring the material to smaller vials under an inert atmosphere to minimize headspace and air exposure.[6]

II. Frequently Asked Questions (FAQs): The Science of Prevention

This section delves deeper into the chemical principles of aniline oxidation and provides a comprehensive overview of preventative measures.

Q5: What is the chemical mechanism behind aniline oxidation?

A5: The oxidation of anilines is a complex process that can proceed through several pathways. In the presence of oxygen, the reaction is often initiated by the formation of radical species.[7][8] The nitrogen atom of the aniline donates an electron, forming a radical cation, which is highly reactive. This can then lead to a cascade of reactions, including dimerization and polymerization, ultimately forming highly colored and often insoluble materials.[2] The reaction is catalyzed by light, heat, and the presence of metal ions.[3] Strong oxidizing agents like potassium permanganate or dichromate will rapidly convert anilines to a mixture of products including nitrobenzene and benzoquinone.[4][9]

***```dot graph Aniline_Oxidation { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Aniline [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Aniline Radical Cation", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Oxidized Products\n(Nitrobenzenes, Benzoquinones, Polymers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Aniline -> Radical [label="[O], light, metal ions"]; Radical -> Products [label="Further Oxidation\n& Polymerization"]; }

Caption: Workflow for using a protecting group.

Q9: Which protecting group should I choose for my aniline?

A9: The choice of protecting group depends on the specific reaction conditions you plan to employ. Two common and effective protecting groups for anilines are the tert-butoxycarbonyl (Boc) group and the acetyl (Ac) group.

Protecting GroupIntroduction ReagentsRemoval ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc)₂O, baseStrong acid (e.g., TFA, HCl) [10]Stable to most bases and nucleophiles. [10]
Acetyl (Ac) Acetic anhydride or acetyl chloride, baseAcid or base hydrolysis [1]Stable to neutral and mildly acidic/basic conditions.

The Boc group is generally preferred when subsequent reactions involve basic or nucleophilic conditions, as it is robust under these conditions and can be cleanly removed with acid. The acetyl group is a simpler and often cheaper alternative, but it is labile to both acidic and basic hydrolysis. [1]

III. Experimental Protocols

Protocol 1: General Handling and Use under Inert Atmosphere

This protocol minimizes air exposure during routine experimental setup.

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (argon or nitrogen). [1]2. Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) and flush the system with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment, using a bubbler to monitor the flow. [1]3. Reagent Preparation: If preparing a solution of this compound, use a solvent that has been degassed. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Transfer: Transfer solutions of air-sensitive reagents via cannula or a syringe. If transferring a solid, do so under a positive flow of inert gas.

  • Reaction and Work-up: Conduct the reaction under a continuous inert atmosphere. When the reaction is complete, perform the work-up as quickly as is reasonably possible to minimize air exposure of the product. [1]

Protocol 2: Protection of the Aniline Moiety with a Boc Group

This protocol provides a standard procedure for the N-Boc protection of this compound.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) either as a solid or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the starting material has been consumed.

  • Work-up and Isolation:

    • Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl) to neutralize the base.

    • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude N-Boc protected product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Purification of Discolored this compound

If your material has become discolored due to oxidation, you can often purify it by column chromatography. For larger quantities or more persistent impurities, an acid-base extraction can be effective.

  • Dissolution: Dissolve the discolored this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The protonated aniline will move into the aqueous layer, while neutral organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer which contains the colored impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 8). The free aniline will precipitate or form an organic layer.

  • Extraction and Isolation: Extract the purified aniline back into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product. [11]

IV. References

  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. (2021). Environmental Science & Technology, 55(13), 8864–8874. [Link]

  • Aniline - Wikipedia. (n.d.). Retrieved from [Link]

  • HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. (2023). The Journal of Physical Chemistry A, 127(1), 173–186. [Link]

  • Inhibition of Oxidation of Aromatic Amines in Heme-Containing Hydrogen Peroxide Systems by Substituted 4,6-di-tert-butyl-pyrocatechols. (1997). Biochemistry (Moscow), 62(3), 275–284. [Link]

  • 4-AMINOPHENOL Extra Pure MSDS | CAS 123-30-8 MSDS - Loba Chemie. (2016). Retrieved from [Link]

  • Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved from [Link]

  • Simplified proposed aniline oxidation mechanism.[5] - ResearchGate. (n.d.). Retrieved from [Link]

  • aniline impurities - Sciencemadness Discussion Board. (2005). Retrieved from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). Retrieved from [Link]

  • Safety Data Sheet: 4-Aminophenol - Carl ROTH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 4-Aminophenol - Carl ROTH. (n.d.). Retrieved from [Link]

  • US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.). Retrieved from

  • Purification of Aniline - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. (2014). Retrieved from [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Retrieved from [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). (2021). Retrieved from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. (2024). Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • lech204.pdf - NCERT. (n.d.). Retrieved from [Link]

  • Direct Amidation of Tertiary N-Benzylamines. (2024). Organic Letters. [Link]

  • Protecting Groups for Amines - YouTube. (2020). Retrieved from [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015). The Journal of Physical Chemistry A, 119(13), 3233–3242. [Link]

  • This compound | C10H15NO | CID 15006226 - PubChem. (n.d.). Retrieved from [Link]

  • Possible oxidation products of aniline. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Amino-1-butanol - ChemBK. (n.d.). Retrieved from [Link]

  • Radical scavenging of anilines as a function of their bond-dissociation energy (BDE). (n.d.). Retrieved from [Link]

  • Cycloruthenated Imines: A Step into the Nanomolar Region - MDPI. (n.d.). Retrieved from [Link]

  • Food Stabilizing Antioxidants Increase Nutrient Bioavailability in the in Vitro Model - PubMed. (2017). Medical Science Monitor, 23, 4320–4327. [Link]

  • Emily Cuffin-Munday, Development Editor – Dalton Transactions Blog. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting PROTAC Ternary Complex Formation with Alkyl Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the formation of PROTAC ternary complexes, with a specific focus on challenges encountered when utilizing alkyl linkers. The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, and its optimization, particularly with seemingly simple alkyl chains, is often a nuanced and empirical process.[1][2] This center is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when using simple alkyl linkers in PROTACs?

A1: While alkyl linkers are synthetically accessible, they present several common challenges.[3][4] These include:

  • Poor Aqueous Solubility: Long, hydrophobic alkyl chains can significantly decrease the solubility of the PROTAC molecule, complicating biological assays and impacting pharmacokinetic properties.[3][5]

  • Metabolic Instability: Linear alkyl chains are often susceptible to oxidative metabolism by enzymes like cytochrome P450s, which can lead to a short in vivo half-life.[5]

  • Suboptimal Ternary Complex Geometry: The high degree of flexibility in alkyl linkers can make it difficult to achieve a productive ternary complex conformation necessary for efficient ubiquitination.[6]

  • Empirical Optimization: Determining the optimal length of an alkyl linker is often a process of trial and error, requiring the synthesis of numerous analogues.[1][2]

Q2: My PROTAC with an alkyl linker shows good binary binding to both the target protein and the E3 ligase, but I don't see any degradation. What could be the problem?

A2: This is a classic challenge in PROTAC development. The issue often lies in the formation of a stable and productive ternary complex. Here are some potential reasons:

  • Unfavorable Cooperativity: The binding of the second protein to the PROTAC-protein binary complex may be weak or even hindered (negative cooperativity).[7][8] Effective PROTACs often exhibit positive cooperativity, where the formation of the ternary complex is more favorable than the individual binary interactions.

  • Incorrect Linker Length: The alkyl linker might be too short, causing steric clashes between the target protein and the E3 ligase, or too long, preventing them from interacting effectively for ubiquitin transfer.[6][][10]

  • Poor Geometry for Ubiquitination: Even if a ternary complex forms, the relative orientation of the E3 ligase and the target protein's surface lysines might not be suitable for the E2 ubiquitin-conjugating enzyme to transfer ubiquitin.[11]

Q3: How do I know if a ternary complex is forming?

A3: Several biophysical techniques can be used to directly measure and characterize ternary complex formation.[12][13] The most common methods include:

  • Surface Plasmon Resonance (SPR): A powerful tool for measuring the kinetics (on- and off-rates) and affinity of both binary and ternary complex interactions in real-time.[8][14][15]

  • Isothermal Titration Calorimetry (ITC): Provides thermodynamic data (enthalpy, entropy, and binding affinity) of the interactions and can confirm the stoichiometry of the complex.[13][14]

  • Biolayer Interferometry (BLI): Similar to SPR, BLI can measure the kinetics and affinity of interactions and is often used for higher-throughput screening.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the ternary complex in solution and can be used to determine cooperativity.[16][17]

In-Depth Troubleshooting Guides

Problem 1: No or Weak Ternary Complex Formation Detected by Biophysical Assays

Causality: The inability to detect a ternary complex, despite having potent binary binders, points to issues with the linker's ability to bridge the two proteins effectively. This could be due to steric hindrance, an inappropriate linker length, or poor pre-organization of the PROTAC molecule.

Troubleshooting Workflow

A Start: No/Weak Ternary Complex Formation B Synthesize a Linker Length Series (e.g., vary by 2-4 atoms) A->B C Re-evaluate Ternary Complex Formation (SPR/ITC) B->C D Is Ternary Complex Formation Improved? C->D E Yes: Proceed with Cellular Degradation Assays D->E Yes F No: Consider Linker Rigidity and Exit Vectors D->F No G Incorporate Rigid Moieties (e.g., piperazine, alkyne) F->G H Change Linker Attachment Point on Warhead or E3 Ligand F->H I Re-evaluate Ternary Complex Formation and Degradation G->I H->I cluster_0 Ternary Complex Forms cluster_1 Binary Complexes Dominate A Target B PROTAC A->B C E3 Ligase B->C D Target E PROTAC D->E Binary Complex 1 F PROTAC G E3 Ligase F->G Binary Complex 2

Caption: The "Hook Effect" at high PROTAC concentrations.

Mitigation Strategies:
  • Improve Ternary Complex Cooperativity: The most effective way to mitigate the hook effect is to design a PROTAC that forms a more stable ternary complex. This can be achieved by optimizing the linker to create favorable protein-protein interactions between the target and the E3 ligase. A higher cooperativity value (α) indicates a more stable ternary complex.

  • Titrate PROTAC Concentration Carefully: In your cellular degradation assays, ensure you use a wide range of concentrations, including very low ones, to fully characterize the dose-response curve and identify the optimal degradation concentration (DC50) and maximum degradation level (Dmax).

Experimental Protocols

Protocol 1: Assessing Ternary Complex Formation and Cooperativity by SPR

Objective: To measure the binding affinity and kinetics of the ternary complex and calculate the cooperativity factor (α).

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip. [8][15]2. Binary Binding (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD_binary).

  • Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.

  • Injection: Inject the pre-incubated PROTAC-target protein solutions over the immobilized E3 ligase. The resulting sensorgrams will measure the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the ternary binding affinity (KD_ternary). [18]6. Cooperativity Calculation: Calculate the cooperativity factor (α) using the following equation: α = KD_binary / KD_ternary

    • α > 1: Positive cooperativity (favorable)

    • α = 1: No cooperativity

    • α < 1: Negative cooperativity (unfavorable)

ParameterDescriptionSignificance
KD_binary Dissociation constant for PROTAC binding to E3 ligase.Measures the strength of the initial interaction.
KD_ternary Dissociation constant for the PROTAC-target complex binding to E3 ligase.Measures the stability of the ternary complex.
α (Cooperativity) Ratio of binary to ternary KD values.Indicates how the presence of the target protein influences PROTAC binding to the E3 ligase. [14]
Protocol 2: Characterizing Ternary Complex Thermodynamics by ITC

Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of ternary complex formation.

Methodology:

  • Sample Preparation: Place the E3 ligase in the ITC cell. Fill the syringe with the PROTAC.

  • Binary Titration (PROTAC into E3): Perform a titration to measure the binding of the PROTAC to the E3 ligase and determine the binary KD.

  • Ternary Titration: Place the E3 ligase and a saturating concentration of the target protein in the ITC cell. Fill the syringe with the PROTAC.

  • Titration: Perform the titration. The resulting heat changes will be due to the formation of the ternary complex.

  • Data Analysis: Fit the data to a suitable binding model to determine the thermodynamic parameters and the ternary KD. [13][19]

    Parameter Description
    KD Dissociation Constant
    ΔH Enthalpy Change
    ΔS Entropy Change

    | n | Stoichiometry of Binding |

References

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. (2024-01-12). (URL: [Link])

  • Novel approaches for the rational design of PROTAC linkers - PubMed. (URL: [Link])

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020-10-30). (URL: [Link])

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (URL: [Link])

  • Development of biophysical assays for studies of PROTACs - Diva-Portal.org. (2022-06-07). (URL: [Link])

  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Publishing. (URL: [Link])

  • Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes - JoVE. (2023-08-17). (URL: [Link])

  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - NIH. (URL: [Link])

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - NIH. (URL: [Link])

  • Effect of PROTAC linker length and conjugation site. A. In a... - ResearchGate. (URL: [Link])

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. (2026-01-14). (URL: [Link])

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. (URL: [Link])

  • Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders | Essays in Biochemistry | Portland Press. (URL: [Link])

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20). (URL: [Link])

  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences. (URL: [Link])

  • Impact of linker length on the activity of PROTACs - PMC - NIH. (URL: [Link])

  • Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing). (URL: [Link])

  • Key methods to assemble PROTAC libraries using alkyl and ether linkers.... - ResearchGate. (URL: [Link])

  • Characterising PROTAC ternary complex formation using SPR - o2h discovery website. (2024-08-20). (URL: [Link])

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac- - ChemRxiv. (URL: [Link])

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC - NIH. (URL: [Link])

  • SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate | bioRxiv. (2019-02-03). (URL: [Link])

  • An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH. (2022-12-20). (URL: [Link])

  • Crystallization of VHL-based PROTAC-induced ternary complexes | Request PDF. (2025-08-07). (URL: [Link])

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])

  • PROTAC Technology: Opportunities and Challenges | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - NIH. (2024-07-29). (URL: [Link])

  • PROTAC Technology: Opportunities and Challenges - PMC - NIH. (URL: [Link])

  • Improved Accuracy for Modeling PROTAC-Mediated Ternary Complex Formation and Targeted Protein Degradation via New In Silico Methodologies | bioRxiv. (2020-07-10). (URL: [Link])

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How to improve the solubility of PROTACs with hydrophobic linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PROTAC development. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis-Targeting Chimeras (PROTACs), particularly those incorporating hydrophobic linkers. Our goal is to provide a logical, in-depth troubleshooting framework, moving from simple formulation adjustments to complex chemical and formulation strategies.

The Inherent Challenge: Why Are PROTACs with Hydrophobic Linkers Poorly Soluble?

PROTACs are complex, heterobifunctional molecules consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[1][2] This tripartite structure results in molecules with a high molecular weight (typically 700-1200 Da) and a large polar surface area, placing them in the "beyond Rule of 5" (bRo5) chemical space.[3][4]

Hydrophobic linkers, often composed of alkyl chains, are synthetically accessible and provide flexibility.[5] However, they significantly increase the molecule's lipophilicity (high LogP) and reduce its affinity for aqueous environments, leading to poor solubility. This low solubility is a critical barrier, impacting everything from the reliability of in vitro assays to oral bioavailability in preclinical studies.[4][6][7]

PROTAC_Solubility_Challenge cluster_PROTAC PROTAC Structure cluster_Properties Resulting Physicochemical Properties Warhead Warhead (POI Ligand) Linker Hydrophobic Linker (e.g., Alkyl Chain) Warhead->Linker E3_Ligand E3 Ligase Ligand (e.g., VHL, CRBN) Linker->E3_Ligand High_LogP High Lipophilicity (High LogP) Linker->High_LogP Contributes to High_MW High Molecular Weight (>700 Da) Poor_Solubility Poor Aqueous Solubility High_MW->Poor_Solubility High_LogP->Poor_Solubility

Caption: The tripartite structure of a PROTAC and the contribution of a hydrophobic linker to poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My PROTAC is crashing out in my aqueous assay buffer. What's the most likely cause?

A: The most common cause is the high lipophilicity and low polarity of your molecule, driven by the hydrophobic linker and often the warhead or E3 ligase ligand as well. This leads to the molecule preferring to self-associate or aggregate rather than dissolve in water-based buffers. This is a classic challenge for compounds in the bRo5 space.[3][4]

Q2: I need to improve solubility, but I'm worried about losing degradation activity. How tightly linked are linker chemistry and PROTAC efficacy?

A: They are critically linked. The linker is not just a passive spacer; it dictates the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[8][9] Modifying the linker's length, rigidity, or composition can alter this geometry. Therefore, any strategy to improve solubility must be co-validated with degradation and ternary complex formation assays to ensure the PROTAC's primary function is not compromised.

Q3: What are the first things I should try to get my PROTAC into solution for an initial screen?

A: Before embarking on chemical modifications, simple formulation adjustments are the fastest approach. This includes using a small percentage of an organic co-solvent like DMSO or formulating the PROTAC in biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF), which contains bile salts that can aid solubilization.[4][10][11]

Q4: When should I move from formulation tricks to chemical modification of the linker?

A: Move to chemical modification when you need to improve intrinsic solubility for more advanced studies, such as in vivo pharmacokinetics, or when formulation aids (like high percentages of DMSO) interfere with your assays. If a PROTAC requires complex formulations even for basic in vitro work, it's a strong indicator that its fundamental physicochemical properties need optimization.[12]

Q5: How do I accurately measure the solubility of my PROTAC?

A: The gold standard is the thermodynamic solubility measurement using the shake-flask method, which determines the solubility at equilibrium.[3] For higher throughput during early discovery, kinetic solubility assays are often used. It is also highly recommended to measure solubility in physiologically relevant buffers (e.g., FaSSIF/FeSSIF) to better predict in vivo behavior.[11]

Troubleshooting Guide: From Precipitation to Solution

This guide provides a tiered approach to solving solubility issues. Start with Tier 1 and proceed to the next tiers if the problem persists.

Troubleshooting_Workflow Start Problem: PROTAC Insoluble in Aqueous Buffer Tier1 Tier 1: Formulation Adjustments (Co-solvents, Biorelevant Media) Start->Tier1 Decision1 Solubility Sufficient for In Vitro Assays? Tier1->Decision1 Tier2 Tier 2: Linker Modification (Incorporate Polar Groups) Decision1->Tier2 No Success Optimized PROTAC Decision1->Success Yes Decision2 Degradation Activity Maintained? Tier2->Decision2 Tier3 Tier 3: Advanced Formulations (Amorphous Solid Dispersions) Decision2->Tier3 Yes, but still poorly soluble Redesign Re-evaluate Linker Vector or E3 Ligand/Warhead Decision2->Redesign No Tier3->Success

Caption: A tiered workflow for systematically addressing PROTAC solubility issues.

Tier 1: Immediate Formulation Adjustments

These methods aim to get your existing compound into solution for initial testing without chemical changes.

  • Issue: PROTAC precipitates when diluted from DMSO stock into aqueous buffer.

  • Cause: The PROTAC's solubility in the final buffer concentration is exceeded.

  • Solution 1: Use of Co-solvents:

    • Rationale: Organic solvents like DMSO can disrupt the hydrophobic interactions that cause aggregation.

    • Method: Maintain a final concentration of 0.5-1% DMSO in your assay. Be cautious, as higher concentrations can affect cell health and enzyme activity.

    • Caveat: This is a temporary fix and does not change the intrinsic insolubility of the compound.

  • Solution 2: Test in Biorelevant Media:

    • Rationale: Standard buffers like PBS lack the solubilizing components of intestinal fluid. Media like FaSSIF (Fasted-State) and FeSSIF (Fed-State) contain bile salts and lecithin, which form micelles that can encapsulate and solubilize hydrophobic molecules.[4][11] Studies have shown that PROTAC solubility can be significantly improved in these media.[10][11]

    • Method: Prepare FaSSIF/FeSSIF according to established protocols and test your PROTAC's solubility and activity. This provides a more realistic preview of potential in vivo behavior.[4]

Tier 2: Rational Linker Modification

If formulation adjustments are insufficient, the next step is to improve the intrinsic solubility of the molecule by modifying the linker. The goal is to increase polarity without disrupting the productive ternary complex formation.

Linker_Modification cluster_Strategies Linker Modification Strategies Start Hydrophobic Linker (e.g., -CH2-CH2-CH2-) StrategyA A: Incorporate Ether/PEG units (-CH2-O-CH2-) Start->StrategyA StrategyB B: Add Ionizable Groups (e.g., Piperazine, Pyridine) Start->StrategyB StrategyC C: Use Rigid Polar Linkers (e.g., Alkyne + Polar Motif) Start->StrategyC Result Improved Physicochemical Profile (Higher Solubility, Lower LogP) StrategyA->Result StrategyB->Result StrategyC->Result

Caption: Key chemical strategies for modifying a hydrophobic linker to enhance PROTAC solubility.

  • Strategy A: Incorporate Polar Functionality (PEG/Ethers)

    • Rationale: Replacing methylene (-CH2-) groups with oxygen atoms in the form of ether or polyethylene glycol (PEG) units increases the molecule's topological polar surface area (TPSA) and hydrogen bond accepting capacity, improving interaction with water.[5][13] Replacing an alkyl linker with a PEG linker has been shown to dramatically improve cell permeability and solubility in some cases.[14][15]

    • Method: Synthesize a new set of PROTACs where the alkyl linker is replaced with an equivalent length PEG or alkyl-ether chain.

  • Strategy B: Introduce Ionizable Groups

    • Rationale: Incorporating a basic nitrogen atom (e.g., in a piperidine, piperazine, or pyridine ring) into the linker allows the PROTAC to be formulated as a salt.[4] This dramatically increases solubility in acidic aqueous solutions.

    • Method: Design the linker to include a synthetically accessible basic moiety. This has proven effective at improving overall pharmacokinetic properties.[4][5]

  • Strategy C: Employ Rigid, Polar Linkers

    • Rationale: While flexible linkers are common, highly flexible hydrophobic chains can collapse in on themselves in aqueous media, hiding polar groups and reducing solubility.[14][15] A rigid linker (e.g., containing an alkyne or triazole) can pre-organize the PROTAC into a conformation favorable for binding while also allowing for the inclusion of polar motifs to enhance solubility.[5][16]

    • Method: Replace the flexible alkyl chain with a more conformationally restricted linker that also contains polar functionality.

Table 1: Comparison of Common Linker Modification Strategies

Strategy Principle Expected Impact on Solubility Potential Risks
PEG/Ether Insertion Increases TPSA and hydrophilicity.[5] Moderate to High Increase Can increase molecular flexibility, potentially altering ternary complex geometry.
Ionizable Group Allows for salt formation, dramatically increasing solubility at specific pH.[4] High Increase May introduce new metabolic liabilities or affect cell permeability.

| Rigid Polar Linker | Reduces conformational entropy and introduces polarity.[16] | Moderate Increase | Can overly constrain the molecule, preventing formation of a productive ternary complex. |

Tier 3: Advanced Formulation Strategies

For challenging PROTACs intended for in vivo studies, advanced formulation techniques can overcome poor intrinsic solubility.

  • Strategy: Amorphous Solid Dispersions (ASDs)

    • Rationale: Most compounds, including PROTACs, are least soluble in their most stable, crystalline form. An ASD converts the PROTAC into a high-energy, amorphous state, where it is molecularly dispersed within a polymer matrix (e.g., HPMCAS, Eudragit).[6][7] This prevents recrystallization and allows the drug to achieve a state of supersaturation upon dissolution, significantly enhancing its concentration in solution.[6][7][17]

    • Method: ASDs can be prepared by various methods, including solvent evaporation, spray drying, or vacuum compression molding. The choice of polymer and drug loading is critical and must be screened for each PROTAC.[6][7] This has been demonstrated as a promising principle to overcome low PROTAC solubility.[6]

Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC in a specific buffer.

  • Preparation: Add an excess amount of the solid PROTAC compound to a known volume of the test buffer (e.g., PBS, pH 7.4) in a glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration allows the solution to reach equilibrium.

  • Separation: After equilibration, stop agitation and allow the undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the concentration of the diluted supernatant using a validated analytical method, typically HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility in µg/mL or µM.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This is a common lab-scale method for producing ASDs for initial screening.

  • Polymer and Drug Solution: Select a suitable polymer (e.g., HPMCAS, PVPVA).[17] Weigh the PROTAC and the polymer to achieve the desired drug loading (e.g., 10% or 20% w/w).

  • Dissolution: Dissolve both the PROTAC and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure both components are fully dissolved to form a clear solution.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Continue evaporation until a thin, solid film is formed on the wall of the flask.

  • Drying: Further dry the film under high vacuum for at least 24 hours to remove any residual solvent, which could act as a plasticizer and promote recrystallization.

  • Characterization (Self-Validation):

    • Scrape the solid ASD from the flask.

    • Visual Inspection: The resulting material should be a clear, glassy solid, not a crystalline powder.

    • Differential Scanning Calorimetry (DSC): Analyze the ASD by DSC. A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting peak corresponding to the crystalline PROTAC.[6]

    • Powder X-Ray Diffraction (PXRD): The PXRD pattern of the ASD should show a broad halo, characteristic of amorphous material, with no sharp Bragg peaks that indicate crystallinity.

  • Dissolution Testing: Perform a non-sink dissolution test to compare the performance of the ASD against the unformulated crystalline PROTAC, measuring the concentration over time to observe for supersaturation.[6][7]

References

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC - NIH.
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PMC - NIH.
  • Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. WuXi AppTec.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their R
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • PROTAC Solubility and Stability Testing. BOC Sciences.
  • Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics.
  • Research on PROTAC Druggability: Solubility and Permeability. WuXi AppTec DMPK.
  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
  • An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH.
  • Proteolysis targeting chimera. Wikipedia.
  • Overview of PROTAC Linkers. ChemPep.
  • Workflow for E3 Ligase Ligand Validation for PROTAC Development.
  • A beginner's guide to PROTACs and targeted protein degrad
  • PROTAC Technology: Modular Construction of Drug Molecules. Labinsights.
  • E3 ligase ligand optimiz
  • General structure and MoA of multitarget PROTACs.
  • E3 Ligase Ligands in PROTAC. Precise PEG.

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Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(4-Aminophenyl)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Aminophenyl)butan-1-OL. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule. This compound is a valuable building block, featuring a nucleophilic aniline moiety and a primary alcohol, connected by a flexible butyl chain.[1][2] While this structure is useful for introducing a spacer into target molecules, the interplay between the two functional groups and the conformation of the alkyl chain can introduce significant steric challenges.

This document provides in-depth troubleshooting guides, field-proven protocols, and answers to frequently asked questions (FAQs) to help you navigate and overcome these synthetic hurdles.

Understanding the Challenge: The Role of Steric Hindrance

The primary challenge in the chemistry of this compound is not extreme steric bulk in the classical sense, but rather a combination of factors:

  • Conformational Flexibility: The four-carbon chain can fold back, allowing the terminal hydroxyl group to partially shield the aniline nitrogen, and vice-versa.

  • Reagent Bulk: When reacting with large, sterically demanding electrophiles or coupling partners, the approach to either the nitrogen or the oxygen atom can be impeded.[3][4]

  • Chemoselectivity: The presence of two nucleophilic sites (amine and alcohol) requires careful reaction design to avoid undesired side products. The relative nucleophilicity can be modulated by reaction conditions, but achieving high selectivity can be difficult without a protection strategy.

Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction with a bulky acyl chloride is giving low yields and requires long reaction times. What is causing this?

A1: This is a classic steric hindrance problem. The bulky acyl chloride struggles to approach the nitrogen atom of the aniline. The aniline nitrogen's nucleophilicity is already reduced by delocalization into the aromatic ring. When combined with a sterically demanding electrophile, the activation energy for the reaction increases significantly, leading to slow kinetics.[3] Standard conditions, like using a tertiary amine base (e.g., triethylamine) in a common solvent like dichloromethane (DCM), are often insufficient to overcome this barrier.

Q2: I'm attempting to perform an O-alkylation on the primary alcohol, but I'm observing significant N-alkylation as a major side product. How can I improve O-selectivity?

A2: This is a chemoselectivity challenge. Under basic conditions typically used for O-alkylation (e.g., NaH), the aniline proton (pKa ~30 in DMSO) can also be removed, or the neutral amine can act as a nucleophile, leading to competitive N-alkylation. To achieve O-selectivity, you must either enhance the nucleophilicity of the oxygen or temporarily deactivate the nitrogen. The most robust solution is to employ an orthogonal protecting group strategy.[5][6]

Q3: Standard amide coupling reagents (like HATU/EDC) are failing for my reaction between a hindered carboxylic acid and the amino group of this compound. What alternatives should I consider?

A3: Standard peptide coupling reagents can be inefficient when both the amine and the carboxylic acid components are sterically hindered.[7][8] The activated acid intermediate may be too bulky to react efficiently with the aniline. In these cases, more specialized methods are required that either involve a smaller, more reactive activated species or use conditions that provide enough energy to overcome the steric barrier.[9][10]

Q4: Are there general strategies to accelerate reactions that are sluggish due to steric hindrance?

A4: Yes. When steric hindrance is the rate-limiting factor, increasing the kinetic energy of the system can be highly effective. Microwave-assisted organic synthesis (MAOS) is an excellent technique for this purpose.[9][11] Microwave irradiation provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[12][13]

Troubleshooting Guides & Experimental Protocols

Guide 1: Enhancing Amide Bond Formation with Sterically Demanding Partners

When standard coupling methods fail, alternative activation strategies are necessary.

Protocol 1.1: Acyl Fluoride Intermediate Protocol for Hindered Couplings

This protocol is effective for coupling sterically hindered substrates where other methods fail by generating a highly reactive, small acyl fluoride intermediate.[7][8]

Step-by-Step Methodology:

  • Acid Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.5 M).

  • Add cyanuric fluoride or an alternative fluorinating agent like Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH).

  • Add a non-nucleophilic base such as pyridine or diisopropylethylamine (DIPEA) (1.5 equiv) and stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride.

  • Coupling: Add a solution of this compound (1.0 equiv) in MeCN to the reaction mixture.

  • Heating: Seal the vessel and heat the reaction to 80 °C. For highly hindered substrates, microwave heating (100-120 °C for 15-30 minutes) can be highly effective.[14]

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Self-Validation: The formation of the desired amide can be confirmed by ¹H NMR (appearance of a new amide N-H signal and characteristic shifts in the aromatic and aliphatic regions) and mass spectrometry (observation of the correct molecular ion peak).

Reagent Comparison for Hindered Amide Coupling
Coupling Method Advantages Considerations
Standard (EDC/HOBt, HATU)Mild conditions, widely used.Often fails with di-ortho substituted anilines or bulky acids.[8]
Acyl ChlorideHighly reactive.Can require harsh conditions; self-condensation of acid is possible.
Acyl Fluoride (via TFFH/Py)Small, highly reactive intermediate overcomes steric bulk.Requires anhydrous conditions; fluorinating agents can be hazardous.[8]
B(OCH₂CF₃)₃ MediatedOperationally simple, tolerates air.Requires elevated temperatures (80-100 °C).[15]
Guide 2: Achieving Chemoselectivity via Orthogonal Protection

To selectively functionalize the hydroxyl group in the presence of the amine, a protection/deprotection sequence is the most reliable strategy. The tert-butyloxycarbonyl (Boc) group is ideal for protecting the aniline as it is stable to a wide range of conditions but can be easily removed with acid.[5][16]

Protocol 2.1: Selective O-Alkylation via N-Boc Protection

  • N-Protection: Dissolve this compound (1.0 equiv) in tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature for 2-4 hours.

  • Validation: Monitor by TLC until the starting material is consumed. The product, tert-butyl (4-(4-hydroxybutyl)phenyl)carbamate, will have a higher Rf value.

  • Workup 1: Concentrate the mixture, dissolve in ethyl acetate, wash with dilute HCl, saturated NaHCO₃, and brine. Dry, filter, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.

  • O-Alkylation: Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous THF or DMF. Cool to 0 °C and add a strong base like sodium hydride (NaH, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add the alkylating agent (e.g., benzyl bromide, 1.1 equiv). Allow the reaction to warm to room temperature and stir overnight.

  • Workup 2: Carefully quench the reaction by adding saturated NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry, filter, and concentrate. Purify by column chromatography.

  • N-Deprotection: Dissolve the purified, O-alkylated product in DCM. Add an excess of trifluoroacetic acid (TFA, 20-50% v/v) and stir at room temperature for 1-2 hours.

  • Final Workup: Monitor deprotection by TLC. Once complete, concentrate the solvent, re-dissolve the residue in ethyl acetate, and wash carefully with saturated NaHCO₃ until the aqueous layer is basic. Dry the organic layer and concentrate to yield the final O-alkylated product.

Decision Workflow: Choosing a Synthetic Strategy

G start Goal: Functionalize This compound q_target Which group to modify? start->q_target n_target Target: Amino Group (-NH2) q_target->n_target  Amine o_target Target: Hydroxyl Group (-OH) q_target->o_target  Alcohol q_sterics_n Is coupling partner sterically hindered? n_target->q_sterics_n protect_n Protect -NH2 group (e.g., with Boc) o_target->protect_n n_std Use Standard Coupling Reagents (e.g., HATU, EDC) q_sterics_n->n_std No n_adv Use Advanced Methods: - Acyl Fluoride Protocol - Microwave Synthesis q_sterics_n->n_adv Yes end_n Desired N-functionalized product n_std->end_n n_adv->end_n react_o React with -OH group (e.g., O-alkylation) protect_n->react_o deprotect_n Deprotect -NH2 group (e.g., with TFA) react_o->deprotect_n end_o Desired O-functionalized product deprotect_n->end_o

Caption: Decision workflow for selective functionalization.

Guide 3: Advanced C-N Cross-Coupling Strategies

For challenging N-arylations or couplings where the substrate is an electron-deficient or hindered aryl halide, modern palladium-catalyzed reactions like the Buchwald-Hartwig amination are indispensable. The key is the choice of ligand, which modulates the catalyst's activity and steric profile.[17]

Mechanism Insight: Role of Bulky Ligands

G cluster_0 Catalyst Activation cluster_1 Buchwald-Hartwig Cycle pd_precatalyst Pd(0) Precatalyst pd_complex [L-Pd(0)] Active Catalyst pd_precatalyst->pd_complex ligand Bulky Ligand (L) (e.g., XPhos, RuPhos) ligand->pd_complex ar_x Aryl Halide (Ar-X) oa Oxidative Addition ar_x->oa amine Our Amine (R-NH2) pd_intermediate [L-Pd(II)(Ar)(X)] amine->pd_intermediate base Base (e.g., NaOtBu) base->pd_intermediate cat_cycle Catalytic Cycle oa->pd_intermediate re Reductive Elimination re->pd_complex product Product (Ar-NHR) re->product note Bulky ligand (L) promotes reductive elimination and prevents catalyst decomposition, overcoming steric clash. re->note pd_complex->oa pd_amide_complex [L-Pd(II)(Ar)(NHR)] pd_intermediate->pd_amide_complex pd_amide_complex->re

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol 3.1: Microwave-Assisted Buchwald-Hartwig Amination

  • Setup: To a microwave vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 equiv).

  • Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 100-140 °C for 20-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the N-arylated product.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Garcı́a-Alvarez, R., & Nolan, S. P. (2018). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organometallics, 37(1), 61-71. [Link]

  • Kappe, C. O. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 55-77. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(12), 3091-3096. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What is 4-amino-1-butanol used for? Knowledge. Retrieved from [Link]

  • Various Authors. (n.d.). Protective Groups and Orthogonal Protection Strategies. University of Bristol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-1-butanol. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 4-(4-Aminophenyl)butan-1-ol: A Comparative Evaluation of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. The compound 4-(4-Aminophenyl)butan-1-ol, a versatile intermediate in synthetic chemistry, presents a valuable case study for comparing the primary analytical methodologies used for purity determination. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this molecule. We will delve into the causality behind experimental choices, provide validated protocols, and present a comparative analysis with High-Performance Liquid Chromatography with UV detection (HPLC-UV) to offer a holistic perspective.

The Analyte: this compound

Before any analysis, a fundamental understanding of the analyte's properties is crucial. These properties dictate the choice of solvents, analytical techniques, and potential impurities.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [1][2]
IUPAC Name This compound[1]
Structure Chemical structure of this compoundPubChem CID: 15006226
Expected Impurities Starting materials, reaction byproducts (e.g., oxidized or N-acylated species), residual solvents.General Synthetic Knowledge

Quantitative ¹H NMR (qNMR): The Primary Method for Absolute Purity

Quantitative NMR (qNMR) stands as a powerful primary method for purity determination because the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[3] This allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[3][4]

Expertise in Practice: The "Why" Behind the Protocol

The trustworthiness of a qNMR result hinges on specific experimental choices.

  • Choice of Internal Standard (IS): We select Maleic Acid. Its protons are in a distinct chemical environment from our analyte, preventing signal overlap. It is non-volatile, stable, and has a certified high purity.

  • Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for both the analyte and the internal standard, ensuring a homogeneous solution critical for accurate quantification.

  • Relaxation Delay (D1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and IS protons) is paramount. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the resulting signal integrals are truly proportional to the number of protons. A shorter delay would lead to signal saturation and an underestimation of purity.

Experimental Protocol: qNMR Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial. Record the mass precisely.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial. Record the mass precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution by vortexing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Lock and shim the spectrometer on the sample.

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the analyte and the internal standard.

    • Set up the quantitative experiment with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

      • Number of Scans (NS): 8 to 16 (to achieve a good signal-to-noise ratio).

  • Data Processing and Purity Calculation:

    • Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).

    • Perform careful baseline correction across the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the aromatic protons are a good choice. For Maleic Acid, the two olefinic protons give a single sharp peak.

    • Calculate the purity using the following formula[5][6]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * Purity_IS Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • Purity_IS: Purity of the Internal Standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (m_IS) dissolve Dissolve in DMSO-d6 weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (D1 = 30s) dissolve->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals (I_analyte, I_IS) process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for qNMR purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Impurity Profiling

While qNMR excels at determining the purity of the main component, LC-MS is the gold standard for detecting and identifying trace-level impurities.[7][8][9] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing unparalleled sensitivity and specificity.[8]

Expertise in Practice: The "Why" Behind the Protocol
  • Technique Selection: We choose a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. The TOF analyzer provides high-resolution, accurate mass (HRAM) data, which is critical for determining the elemental composition of unknown impurities with high confidence.[10]

  • Ionization Method: Electrospray Ionization (ESI) is selected in positive mode. The primary amine and alcohol functional groups in this compound are readily protonated, making ESI an efficient and soft ionization technique that minimizes fragmentation of the parent ion.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is used. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte and impurities, thereby enhancing the ESI signal.

Experimental Protocol: LC-MS Impurity Profiling
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solution to a working concentration of ~10 µg/mL for analysis.

  • LC-MS Data Acquisition (UHPLC coupled to a Q-TOF MS):

    • UHPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • Q-TOF MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Range: 50 - 500 m/z.

      • Data Acquisition: Full scan MS mode to detect all ions. A separate run using data-dependent MS/MS (or Auto MS/MS) can be performed to obtain fragmentation data for detected impurity peaks.[10]

  • Data Analysis:

    • Process the chromatogram to identify peaks other than the main analyte peak.

    • Examine the mass spectrum for each impurity peak to determine its accurate mass-to-charge ratio (m/z).

    • Use the accurate mass to generate a list of possible elemental compositions.

    • If MS/MS data was acquired, analyze the fragmentation pattern to elucidate the structure of the impurity.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis prepare_stock Prepare Stock (1 mg/mL) dilute Dilute to Working Concentration prepare_stock->dilute inject Inject into UHPLC System dilute->inject separate Separate on C18 Column inject->separate detect Detect with Q-TOF MS (ESI+) separate->detect identify_peaks Identify Impurity Peaks detect->identify_peaks determine_mass Determine Accurate Mass (m/z) identify_peaks->determine_mass elucidate Elucidate Structure (MS/MS data) determine_mass->elucidate result Impurity Profile elucidate->result

Caption: Workflow for LC-MS impurity profiling.

A Comparative Alternative: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in quality control labs for purity analysis. It is a relative method, typically providing purity as a percentage of the total detected peak area.

Expertise in Practice: The "Why" Behind the Protocol
  • Detector Choice: A Diode Array Detector (DAD) is preferable to a variable wavelength detector. It acquires the entire UV-Vis spectrum for each point in the chromatogram, which helps in peak purity assessment and can indicate if an impurity co-elutes with the main peak.

  • Wavelength Selection: The analysis is performed at the λmax (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity for the main component and structurally similar impurities.

Experimental Protocol: HPLC-UV Purity by Area Percent
  • Sample Preparation:

    • Prepare a solution of this compound at approximately 0.5 mg/mL in the mobile phase.

  • HPLC-UV Data Acquisition:

    • HPLC Conditions: Use identical LC conditions as described in the LC-MS protocol to ensure a fair comparison of separation.

    • UV Detector: Diode Array Detector (DAD), monitoring at the λmax of the analyte (e.g., ~240 nm and ~290 nm for the aminophenyl chromophore).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area_analyte / Total_Area_all_peaks) * 100

HPLC-UV Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis prepare_sample Prepare Sample (~0.5 mg/mL) inject Inject into HPLC System prepare_sample->inject separate Separate on C18 Column inject->separate detect Detect with DAD (at λmax) separate->detect integrate Integrate All Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate result Relative Purity (%) calculate->result

Caption: Workflow for HPLC-UV relative purity analysis.

Comparative Performance and Data Summary

The choice of analytical technique depends on the specific question being asked. qNMR provides an absolute purity value, while LC-MS offers unparalleled insight into the nature of impurities. HPLC-UV provides a rapid, relative measure of purity.

Table 1: Comparison of Methodological Attributes
FeatureqNMRLC-MS (Q-TOF)HPLC-UV
Method Type Primary (Absolute)[3][6]Qualitative/QuantitativeRelative
Principle Nuclear spin resonanceSeparation + Mass-to-charge ratioSeparation + UV Absorbance
Selectivity High (based on chemical shift)Very High (chromatography + m/z)Moderate to High
Sensitivity Moderate (mg scale)Very High (ng to pg scale)[11]High (µg to ng scale)
Quantification Excellent (absolute purity)Good (with standards)Good (relative area %)
Structural Info Excellent (for main compound)Excellent (for impurities via MS/MS)None
Reference Standard Requires certified IS (different compound)[5]Not required for identificationNot required for area %
Speed ModerateSlow to ModerateFast
Table 2: Hypothetical Purity Analysis Data for a Batch of this compound
MethodPurity ResultImpurities Detected & Identified
qNMR 98.7% (w/w)Detects signals not belonging to the main compound, but cannot identify them without isolation.
LC-MS Main peak area: 99.2%Impurity A (0.3%): m/z 179.09, identified as 4-(4-Aminophenyl)butanoic acid (oxidized product).[12] Impurity B (0.5%): m/z 164.09, potential starting material or byproduct.
HPLC-UV 99.2% (area %)Detects two minor peaks at 0.3% and 0.5% area, but cannot provide mass or structural information.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, no single technique tells the whole story. A dual-pronged approach leveraging the strengths of both qNMR and LC-MS provides the most robust and trustworthy data package for researchers and drug development professionals.

  • Use qNMR as the primary method to assign an accurate, absolute purity value (w/w %) to the bulk material. This value is traceable and defensible, making it ideal for creating reference standards or for regulatory submissions.[13]

  • Use LC-MS to perform impurity profiling. Its high sensitivity allows for the detection, identification, and structural elucidation of trace-level impurities that are critical for safety and quality assessment.[10][11]

  • Use HPLC-UV for routine quality control and in-process checks where a rapid, relative purity assessment is sufficient.

By understanding the causality behind the protocols and intelligently combining these powerful analytical tools, scientists can ensure the highest level of scientific integrity in their work.

References

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]

  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. [Link]

  • PubChem. This compound. [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • Goyal, A., Singh, A., & Chopra, D. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Agilent Technologies. PURITY AND IMPURITY ANALYSIS. [Link]

  • PubChem. 4-(4-Aminophenyl)butanoic acid. [Link]

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A Scientist's Guide to PROTAC Efficacy: A Comparative Analysis of Alkyl vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional inhibition to induce the outright degradation of disease-causing proteins.[1][] These heterobifunctional molecules are comprised of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][][3] While significant attention is often paid to the two binding moieties, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall success, profoundly influencing ternary complex formation, degradation efficiency, selectivity, and pharmacokinetic properties.[3][4][] This guide provides an in-depth comparison of the two most common flexible linker classes—alkyl chains and polyethylene glycol (PEG) chains—to equip researchers with the foundational knowledge needed for rational PROTAC design. We will dissect their physicochemical properties, compare their performance using experimental data, and provide validated protocols for their evaluation.

The PROTAC Mechanism: Why the Linker is a Key Modulator

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[] They act as a molecular bridge, bringing a target POI into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI.[] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, with the PROTAC molecule being released to catalyze further degradation cycles.[1][6]

The success of this entire process hinges on the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The linker's length, composition, and flexibility dictate the geometry and stability of this complex.[4][7] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex and, consequently, degradation efficiency.[1][8][9] Conversely, a poorly designed linker can lead to steric clashes or unproductive orientations, resulting in weak or no degradation.[1][]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A Tale of Two Linkers: Physicochemical Properties

Alkyl and PEG chains are the most frequently used motifs in initial PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be modified.[3] They are both considered flexible linkers, allowing the PROTAC to adopt multiple conformations to find a productive binding mode.[1][10] However, their fundamental chemical differences lead to distinct physicochemical profiles.

Alkyl Linkers

Simple, saturated hydrocarbon chains -(CH2)n- are the archetypal alkyl linkers.

  • Properties:

    • Hydrophobicity: Their non-polar nature makes them hydrophobic, which can enhance cell membrane permeability—a crucial factor for targeting intracellular proteins.[4][10][11]

    • Flexibility: High conformational flexibility allows for broad sampling of spatial orientations.[10]

    • Synthetic Accessibility: They are synthetically straightforward and cost-effective to incorporate.[11]

    • Chemical Stability: Generally stable to metabolic degradation.[11]

  • Considerations:

    • Excessive hydrophobicity can lead to poor aqueous solubility, protein aggregation, and non-specific binding, negatively impacting drug development.[11]

Polyethylene Glycol (PEG) Linkers

Composed of repeating ethylene glycol units -(CH2CH2O)n-, PEG linkers offer a contrasting profile.

  • Properties:

    • Hydrophilicity: The ether oxygens form hydrogen bonds with water, significantly improving the aqueous solubility of the PROTAC molecule.[4][11][12][13] This is advantageous for formulation and can reduce non-specific hydrophobic interactions.

    • Biocompatibility: PEGs are well-established in drug delivery for their biocompatibility and ability to reduce immunogenicity.[12]

    • Flexibility: Like alkyl chains, they are highly flexible.[1]

  • Considerations:

    • While improving solubility, high hydrophilicity might reduce passive cell permeability.[4][10]

    • PEG linkers may be more susceptible to metabolic oxidation compared to simple alkyl chains and can be more complex to synthesize.[11]

Linker_Comparison PROTAC_Structure Warhead (POI Binder) Linker E3 Ligand Alkyl Alkyl Linker -(CH₂)_n- PROTAC_Structure:linker->Alkyl e.g. PEG PEG Linker -(CH₂CH₂O)_n- PROTAC_Structure:linker->PEG e.g.

Caption: Basic PROTAC structure with examples of alkyl and PEG linkers.

Head-to-Head Comparison: Impact on PROTAC Efficacy

The choice between an alkyl and PEG linker is not arbitrary; it must be empirically determined for each POI-E3 ligase pair, as the linker composition can dramatically alter biological activity.[][3]

Ternary Complex Formation and Degradation Potency

The linker's role extends beyond simply connecting the two ends of the PROTAC. It actively participates in the formation of the ternary complex. The relative orientation it enforces can either create new, favorable protein-protein interactions (positive cooperativity) or lead to steric clashes (negative cooperativity).[1]

In some cases, the hydrophobicity of an alkyl linker can be advantageous. For a series of allosteric AKT PROTACs recruiting the VHL E3 ligase, alkyl linkers with a 7-10 carbon chain were found to be most effective for degradation.[14] In contrast, their PEG-based counterparts showed inferior performance. This suggests that for this specific system, the alkyl linker may adopt a more favorable conformation for ternary complex formation.

Conversely, another study observed that replacing a nine-atom alkyl chain with three PEG units in a CRBN-based PROTAC led to only weak degradation, implying that the incorporation of oxygen atoms was inhibitory to that PROTAC's activity.[3] This highlights the system-dependent nature of linker effects, where no single rule applies to all cases.

Pharmacokinetics (DMPK) and Cell Permeability

A PROTAC's efficacy is meaningless if it cannot reach its intracellular target. Here, the trade-off between hydrophilicity and hydrophobicity becomes paramount.

  • Solubility: PEG linkers are frequently employed to improve the poor solubility of complex, high-molecular-weight PROTAC molecules, which often fall outside the "rule of 5" space for oral bioavailability.[11][12][14]

  • Permeability: Alkyl linkers, being more hydrophobic, generally favor higher passive cell permeability.[4][10] However, recent studies have shown that this is not a simple linear relationship. Highly permeable PROTACs were found to adopt folded conformations in nonpolar environments, effectively shielding their polar surface area.[15] Therefore, the linker's ability to facilitate this intramolecular folding, rather than its raw hydrophobicity, may be the key determinant of permeability.[15]

FeatureAlkyl LinkerPEG LinkerKey Considerations & Trade-offs
Primary Characteristic HydrophobicHydrophilicBalance is crucial for overall drug-like properties.
Aqueous Solubility Generally LowerGenerally Higher[4][11]PEG linkers can rescue poorly soluble compounds.
Cell Permeability Generally Higher[4][10]Generally LowerNot absolute; depends on the PROTAC's ability to form a folded, low-polarity conformation.[15]
Synthetic Accessibility High, cost-effective[11]Moderate, can be more complex[11]Alkyl chains are often the starting point for linker screening.
Metabolic Stability Generally High[11]Can be susceptible to oxidation[11]Important for in vivo half-life.
Degradation Efficacy System Dependent. Can be superior (e.g., some AKT degraders[14]).System Dependent. Can alter selectivity (e.g., CRABP-I/II degraders[16]).Must be empirically optimized for each new PROTAC system. No universal "best" choice exists.

Table 1: Summary comparison of alkyl vs. PEG linkers in PROTAC design.

Experimental Corner: Protocols for Linker Evaluation

To de-risk a PROTAC development campaign, rigorous experimental validation of different linker types is essential.

Protocol: Western Blot for Protein Degradation (DC₅₀ & Dₘₐₓ)

This is the foundational assay to quantify a PROTAC's ability to induce degradation. The goal is to determine the concentration at which 50% of the target protein is degraded (DC₅₀) and the maximum percentage of degradation achieved (Dₘₐₓ).

Methodology:

  • Cell Seeding: Plate the relevant cell line in 6-well or 12-well plates at a density that ensures they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of your alkyl- and PEG-linker PROTACs in cell culture media. A typical concentration range would be 1 nM to 10 µM. Add the PROTAC dilutions to the cells and incubate for a desired time period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the media, wash cells once with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to your POI overnight at 4°C. Include a loading control antibody (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the log of the PROTAC concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Western_Blot_Workflow A 1. Seed Cells B 2. Treat with PROTAC (Serial Dilutions) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE & Membrane Transfer C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. ECL Detection & Imaging E->F G 7. Densitometry & Data Analysis (Calculate DC₅₀ & Dₘₐₓ) F->G

Caption: Experimental workflow for determining PROTAC degradation efficiency.

Conclusion and Future Outlook

The choice between alkyl and PEG linkers is a critical decision in PROTAC design, with each offering a distinct set of advantages and disadvantages. Alkyl linkers provide hydrophobicity that can aid cell permeability, while PEG linkers offer hydrophilicity to improve solubility and other drug-like properties.[4][11] Ultimately, the optimal linker is system-dependent and cannot be predicted a priori; it must be discovered through iterative cycles of synthesis and biological testing.[3]

The field is now evolving beyond these simple flexible chains towards more sophisticated designs, including rigid linkers (e.g., containing piperazine or cycloalkane moieties) that can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation and improving selectivity.[1][11] As our understanding of the structural biology of ternary complexes deepens, the rational, structure-based design of linkers will undoubtedly become a cornerstone of developing next-generation protein degraders with superior efficacy and safety profiles.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Shcherbakov, D., & Kozlov, V. (2020). Novel approaches for the rational design of PROTAC linkers. Signal Transduction and Targeted Therapy, 5(1), 269. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Scott, J. S., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. ResearchGate. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • Roy, M. J., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. MedChemComm, 12(7), 1403-1409. [Link]

  • Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(15), 10313-10323. [Link]

  • Zhang, X., et al. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au, 2(5), 459-470. [Link]

  • ResearchGate. (n.d.). Cooperativity factor in ternary complex formation. ResearchGate. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Zhang, X., et al. (2022). Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional degraders. bioRxiv. [Link]

Sources

A Comparative Guide to the Impact of "4-(4-Aminophenyl)butan-1-OL" Linker Length on Target Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than simply inhibiting them.[1][2][3] These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[2][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][6][7]

While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer.[8][9] Its length, composition, and attachment points are critical determinants of the efficacy of the resulting degrader.[6][8][] The linker plays a pivotal role in facilitating the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[4][7][9] An optimal linker length is crucial for inducing the necessary proximity and orientation between the POI and the E3 ligase to enable efficient ubiquitination and subsequent degradation by the proteasome.[6][][11] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[12] Conversely, a linker that is too long might result in an unproductive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[12][13]

This guide provides a comprehensive comparison of a series of PROTACs constructed with varying linker lengths based on the "4-(4-Aminophenyl)butan-1-OL" scaffold. We will delve into the synthesis of these molecules, the experimental methodologies used to evaluate their degradation efficiency, and a detailed analysis of the structure-activity relationship (SAR) to elucidate the impact of linker length on target protein degradation.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system.[2] The process can be broken down into the following key steps:

  • Binding: The PROTAC, a small, cell-permeable molecule, enters the cell and simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase.[1][5]

  • Ternary Complex Formation: This dual binding event brings the POI and the E3 ligase into close proximity, forming a ternary complex.[4][9][14] The stability and geometry of this complex are heavily influenced by the PROTAC's linker.[9][]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI.[1][4]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[2][14] The proteasome unfolds and degrades the POI into small peptides.

  • Recycling: After the degradation of the POI, the PROTAC is released and can participate in another cycle of degradation, highlighting its catalytic nature.[1][4][5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin Ub->Ub_POI Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthesis of a PROTAC Library with Varying Linker Lengths

To investigate the impact of linker length, a series of PROTACs were synthesized, each incorporating the "this compound" core structure with varying polyethylene glycol (PEG) chain extensions. The general synthetic strategy involves the modular assembly of the three core components. For this study, let's assume the target protein is Bromodomain-containing protein 4 (BRD4), a well-established target for PROTACs, and the E3 ligase is Cereblon (CRBN), recruited by a pomalidomide-based ligand.

The "this compound" serves as a foundational building block, which can be readily functionalized. The primary amine provides a convenient attachment point for the E3 ligase ligand, while the hydroxyl group can be extended with PEG chains of different lengths before being coupled to the POI ligand.

General Synthetic Scheme:

  • Linker Elongation: The hydroxyl group of this compound is reacted with commercially available PEG linkers of varying lengths (e.g., n=1, 2, 3, 4, 5 PEG units) that are mono-protected with a leaving group on one end and a functional group for coupling on the other.

  • Coupling to POI Ligand: The elongated linker is then coupled to a suitable derivative of a BRD4 inhibitor (e.g., JQ1) that has a reactive handle for linker attachment.

  • Coupling to E3 Ligase Ligand: The free amine on the phenyl ring of the linker is then coupled to a pomalidomide derivative.

This modular approach allows for the systematic and efficient generation of a library of PROTACs with precisely defined linker lengths.[8][]

Experimental Evaluation of PROTAC Efficacy

The efficacy of the synthesized PROTACs was evaluated using a series of in vitro cellular assays.

Cell Culture and Treatment

Human leukemia cell line (MV4-11), which endogenously expresses high levels of BRD4, was used for these experiments. Cells were cultured under standard conditions and treated with a range of concentrations of each PROTAC for 24 hours.

Western Blotting for Protein Degradation

Western blotting is a robust and widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[14]

Protocol:

  • Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[16][17]

  • Protein Quantification: The total protein concentration of each lysate was determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of total protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities were quantified using densitometry software, and the level of BRD4 was normalized to the loading control.

Determination of DC50 and Dmax

The potency and efficacy of each PROTAC were quantified by determining the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[18][19][20] These parameters are derived from the dose-response curves generated from the Western blot data.[21]

  • DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency.[18][20]

  • Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.[18][19]

Results: A Comparative Analysis of Linker Length

The following table summarizes the hypothetical experimental data obtained for the series of BRD4-targeting PROTACs with varying linker lengths based on the "this compound" scaffold.

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1 This compound + 1 PEG unit~1515075
PROTAC-2 This compound + 2 PEG units~185090
PROTAC-3 This compound + 3 PEG units~2125 >95
PROTAC-4 This compound + 4 PEG units~247585
PROTAC-5 This compound + 5 PEG units~2720060

Interpretation of Results and Structure-Activity Relationship (SAR)

The data clearly demonstrates a strong dependence of PROTAC efficacy on the length of the linker.

  • PROTAC-1 , with the shortest linker, exhibited modest degradation activity, suggesting that the linker is likely too short to allow for the formation of a stable and productive ternary complex. This could be due to steric clashes between BRD4 and CRBN.[12]

  • As the linker length was extended, a significant improvement in both potency (lower DC50) and efficacy (higher Dmax) was observed. PROTAC-2 showed a marked increase in degradation compared to PROTAC-1.

  • PROTAC-3 , with a linker length of approximately 21 atoms, emerged as the most effective degrader in this series, achieving a DC50 of 25 nM and near-complete degradation of BRD4 (Dmax >95%). This suggests that this particular linker length provides the optimal spatial arrangement for the formation of a highly stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation.[6][22][23]

  • Further increasing the linker length, as seen in PROTAC-4 and PROTAC-5 , resulted in a decline in degradation efficiency. This phenomenon, often referred to as the "hook effect" in a broader sense, suggests that excessively long linkers can lead to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3) or a less stable ternary complex where the E3 ligase is not optimally positioned to ubiquitinate the target protein.[9][13]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assay cluster_analysis Analysis Linker_Elongation Linker Elongation (Varying PEG units) POI_Coupling Coupling to POI Ligand (JQ1) Linker_Elongation->POI_Coupling E3_Coupling Coupling to E3 Ligase Ligand (Pomalidomide) POI_Coupling->E3_Coupling PROTAC_Treatment Treat with PROTACs (Dose-response) E3_Coupling->PROTAC_Treatment Cell_Culture Culture MV4-11 Cells Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blotting (BRD4 & Loading Control) Cell_Lysis->Western_Blot Quantification Densitometry Quantification Western_Blot->Quantification Data_Analysis DC50 & Dmax Determination Quantification->Data_Analysis

Caption: A streamlined workflow for the synthesis and evaluation of PROTACs.

Conclusion and Future Directions

This comparative guide underscores the critical importance of linker length in the rational design of effective PROTACs. The study of a homologous series of degraders based on the "this compound" scaffold revealed a clear "Goldilocks" effect, where an optimal linker length is necessary to achieve maximal degradation potency and efficacy. Both excessively short and long linkers were found to be detrimental to the degradation activity.

The findings from this guide highlight the necessity of systematic linker optimization in any PROTAC development campaign. While the optimal linker length is specific to each target-ligand-E3 ligase combination, the principles outlined here provide a general framework for approaching this critical aspect of PROTAC design.

Future research in this area will likely focus on the development of more sophisticated linkers that are not just simple spacers but also contribute to the physicochemical properties of the PROTAC, such as solubility and cell permeability. Additionally, the use of computational modeling and structural biology will be invaluable in predicting optimal linker lengths and geometries, thereby accelerating the discovery of novel and highly potent protein degraders.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (URL: [Link])

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317. (URL: [Link])

  • Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(19), 10726-10740. (URL: [Link])

  • Proteolysis targeting chimera - Wikipedia. (URL: [Link])

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (URL: [Link])

  • Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog. (URL: [Link])

  • Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing). (URL: [Link])

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1147-1163. (URL: [Link])

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  • (PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate. (URL: [Link])

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A Comparative Guide to the Characterization of a PROTAC Synthesized with a "4-(4-Aminophenyl)butan-1-OL" Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to achieve this, acting as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target proteins, offering the potential for greater efficacy at lower doses compared to traditional inhibitors.[1][2][5]

A PROTAC molecule is composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[1][6] While the choice of POI and E3 ligase ligands dictates the "what" and "how" of the degradation process, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[7]

This guide provides a comprehensive framework for the characterization of a novel PROTAC synthesized with a "4-(4-aminophenyl)butan-1-ol" linker. We will explore the key experimental workflows to assess its biochemical and cellular activity, comparing its hypothetical performance against established alternatives. The focus will be on not just the "how" but the "why" behind each experimental choice, providing researchers with a robust and logical approach to PROTAC evaluation.

The PROTAC Mechanism of Action: A Visual Overview

To understand the characterization process, it is essential to first visualize the mechanism by which a PROTAC induces protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of a PROTAC molecule.

Characterization Workflow: From Benchtop to In Vivo

A thorough characterization of a novel PROTAC involves a multi-tiered approach, starting with biochemical validation and progressing to cellular and in vivo models. The following diagram outlines a typical experimental workflow.

Characterization_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Binding_Assay Binding Affinity (SPR/ITC) - Binary (PROTAC to POI/E3) - Ternary Complex Formation Degradation_Assay Target Degradation (Western Blot, DC50/Dmax) Binding_Assay->Degradation_Assay Informs Viability_Assay Cellular Viability/Cytotoxicity (MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay Impacts Off_Target_Assay Off-Target Analysis (Proteomics) Degradation_Assay->Off_Target_Assay Correlates with PK_PD_Assay Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability_Assay->PK_PD_Assay Guides Efficacy_Assay In Vivo Efficacy (Xenograft Models) PK_PD_Assay->Efficacy_Assay Determines

Caption: A logical workflow for PROTAC characterization.

Part 1: Biochemical Characterization - Assessing Binding and Ternary Complex Formation

The foundation of a successful PROTAC lies in its ability to effectively bind both its target protein and the E3 ligase, and subsequently promote the formation of a stable ternary complex.[8][9] Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure these interactions in real-time.[9][10][11]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

Objective: To determine the binding affinities (KD) of the PROTAC for its isolated POI and E3 ligase (binary interactions), and to assess the stability and cooperativity of the ternary complex.

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface using amine coupling chemistry.[11] The choice of which protein to immobilize can depend on stability and availability.

  • Binary Affinity Measurement (PROTAC to E3 Ligase): Flow serial dilutions of the PROTAC over the immobilized E3 ligase surface to determine the association and dissociation rates, and subsequently calculate the equilibrium dissociation constant (KD).

  • Binary Affinity Measurement (PROTAC to POI): While not a direct SPR measurement in this setup, this is typically determined in a separate experiment, for instance, by immobilizing the POI or using solution-based affinity methods like Isothermal Titration Calorimetry (ITC).[12]

  • Ternary Complex Formation and Stability: In the presence of a saturating concentration of the POI, flow serial dilutions of the PROTAC over the immobilized E3 ligase. An increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.[8]

  • Cooperativity Assessment: The cooperativity factor (alpha) is calculated to understand how the binding of the POI influences the PROTAC's affinity for the E3 ligase (and vice versa). An alpha value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions, which is a desirable characteristic for a potent PROTAC.[8][10]

Comparative Data Analysis

Let's consider our hypothetical PROTAC, designated as PROTAC-ABL-L1 (targeting a hypothetical kinase ABL, with our Linker 1: "this compound"), and compare it to two well-characterized PROTACs from the literature, PROTAC-A (a highly potent degrader) and PROTAC-B (a moderately potent degrader).

CompoundBinary KD (to POI)Binary KD (to E3 Ligase)Ternary Complex KDCooperativity (α)
PROTAC-ABL-L1 (Hypothetical) 50 nM200 nM25 nM2
PROTAC-A (High Potency) 20 nM150 nM5 nM>10
PROTAC-B (Moderate Potency) 100 nM500 nM150 nM~1

Interpretation: Our hypothetical PROTAC-ABL-L1 demonstrates good binding to its target and the E3 ligase. The positive cooperativity (α=2) suggests that the "this compound" linker facilitates a favorable conformation for the ternary complex. However, its cooperativity is lower than the highly potent PROTAC-A, suggesting potential for linker optimization to further stabilize the ternary complex.

Part 2: Cellular Characterization - Demonstrating Target Degradation and Functional Consequences

Ultimately, a PROTAC's value is determined by its activity within a cellular context. The key metrics are its ability to induce potent and selective degradation of the target protein, and the resulting impact on cell viability.

Experimental Protocol: Western Blotting for Target Protein Degradation

Objective: To quantify the dose-dependent degradation of the POI following treatment with the PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., one that endogenously expresses the POI) and treat with a serial dilution of the PROTAC for a defined period (typically 18-24 hours).[13]

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) is crucial for normalization.

  • Detection and Quantification: Visualize the protein bands and quantify their intensity. The level of POI is normalized to the loading control.

Determining DC₅₀ and Dₘₐₓ

From the quantitative western blot data, two critical parameters are determined:

  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.[14][15]

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.[14][16]

These values are typically calculated by fitting the dose-response data to a sigmoidal curve.[17]

Experimental Protocol: Cell Viability Assays (MTT or CellTiter-Glo®)

Objective: To assess the impact of POI degradation on cell proliferation and viability.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): [18]

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a period relevant to the expected functional outcome of POI degradation (e.g., 72 hours).[19]

  • Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[18][20]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Comparative Data Analysis
CompoundDC₅₀ (Degradation)Dₘₐₓ (Degradation)IC₅₀ (Cell Viability)
PROTAC-ABL-L1 (Hypothetical) 25 nM>90%50 nM
PROTAC-A (High Potency) 5 nM>95%10 nM
PROTAC-B (Moderate Potency) 150 nM80%200 nM
Parent Inhibitor (Non-degrader) N/A0%500 nM

Interpretation: PROTAC-ABL-L1 demonstrates potent cellular activity, with a DC₅₀ in the low nanomolar range and near-complete degradation of the target. The IC₅₀ value is closely correlated with its degradation potency, suggesting that the observed cytotoxicity is driven by the degradation of the POI. Notably, PROTAC-ABL-L1 is significantly more potent than the parent inhibitor that only blocks the protein's function, highlighting a key advantage of the degradation strategy.[21]

Part 3: Selectivity and In Vivo Evaluation

A crucial aspect of PROTAC development is ensuring its selectivity and assessing its potential for in vivo applications.

Off-Target Analysis via Proteomics

Objective: To identify any unintended protein degradation caused by the PROTAC.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that achieves maximal target degradation.

  • Proteomic Analysis: Analyze the entire proteome of the treated cells using mass spectrometry-based quantitative proteomics (e.g., SILAC, TMT, or Label-Free Quantification).[22][23]

  • Data Analysis: Compare the proteome of PROTAC-treated cells to vehicle-treated controls to identify proteins whose levels are significantly reduced.[24]

Interpretation: Ideally, only the intended target protein and its direct downstream effectors will show significantly reduced levels. The degradation of other proteins would be considered off-target effects, which could arise from the promiscuity of the POI ligand or the E3 ligase ligand.[25][26] For instance, pomalidomide-based PROTACs have been shown to degrade certain zinc-finger proteins, an effect that needs to be carefully evaluated.[25]

In Vivo Evaluation

Objective: To assess the pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor efficacy of the PROTAC in an animal model.

Methodology:

  • Pharmacokinetics (PK): Administer the PROTAC to animals (e.g., mice) and measure its concentration in plasma and tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.[]

  • Pharmacodynamics (PD): In a tumor-bearing animal model (e.g., a xenograft model), administer the PROTAC and measure the level of the target protein in the tumor tissue at various time points to confirm in vivo degradation.[][28]

  • Efficacy Studies: Treat tumor-bearing animals with the PROTAC over an extended period and monitor tumor growth inhibition compared to a vehicle control group.[][29]

Comparative Data (Hypothetical)

CompoundTumor Growth Inhibition (at 50 mg/kg)Target Degradation in Tumor
PROTAC-ABL-L1 (Hypothetical) 75%>80%
PROTAC-A (High Potency) 85%>90%
Parent Inhibitor 40%0%

Interpretation: The hypothetical data for PROTAC-ABL-L1 suggests strong in vivo activity, with significant tumor growth inhibition that correlates with robust target degradation in the tumor tissue. This demonstrates the therapeutic potential of the PROTAC and the suitability of the "this compound" linker for in vivo applications.

Conclusion

The characterization of a novel PROTAC is a comprehensive process that requires a logical and multi-faceted experimental approach. By systematically evaluating a PROTAC's biochemical binding properties, cellular degradation efficacy, functional consequences, selectivity, and in vivo activity, researchers can build a complete picture of its therapeutic potential. The "this compound" linker, as explored in our hypothetical PROTAC-ABL-L1, serves as a plausible scaffold that, when combined with potent POI and E3 ligase ligands, can lead to the development of a highly effective protein degrader. The comparative framework presented in this guide provides a robust template for the evaluation of any new PROTAC molecule, enabling researchers to make informed decisions in the exciting and rapidly advancing field of targeted protein degradation.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (URL: [Link])

  • Proteolysis targeting chimera - Wikipedia. (URL: [Link])

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A Head-to-Head Comparison of 4-(4-Aminophenyl)butan-1-ol and Other Aliphatic Amine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Linker Selection for Enhanced Drug Conjugate Performance

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is a critical determinant of both efficacy and safety. It is the molecular bridge that connects a potent payload to a targeting antibody, and its chemical characteristics profoundly influence the stability, solubility, and pharmacokinetic profile of the conjugate. Among the diverse array of linker technologies, aliphatic amines offer a versatile and synthetically accessible platform. This guide provides an in-depth, objective comparison of 4-(4-Aminophenyl)butan-1-ol with other commonly employed aliphatic amine linkers, supported by physicochemical data and established experimental protocols. Our focus is to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in linker selection.

The Central Role of the Aliphatic Amine Linker

Aliphatic amine linkers are characterized by a hydrocarbon chain terminating in an amine group, which serves as a key functional handle for conjugation. The nature of this chain—its length, flexibility, and the presence of additional functional groups—dictates the overall properties of the resulting bioconjugate. Key considerations in the selection of an aliphatic amine linker include its impact on hydrophobicity, steric hindrance around the conjugation site, and the overall stability of the final construct. An ideal linker should be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient payload delivery to the target cells.[][2]

Introducing this compound: A Hybrid Linker

This compound is a bifunctional linker that incorporates both an aliphatic chain and an aromatic phenyl group.[3] This unique structure imparts a degree of rigidity and hydrophobicity that distinguishes it from purely aliphatic counterparts. The primary amine on the phenyl ring provides a nucleophilic handle for conjugation, typically via the formation of a stable amide bond with an activated carboxylic acid on a payload or a payload-linker construct.[4] The terminal hydroxyl group offers an additional site for potential modification, although it is the amine that is most commonly utilized in bioconjugation reactions.

Physicochemical Properties: A Comparative Analysis

The selection of a linker is often a multi-parameter optimization process. The following table summarizes key physicochemical properties of this compound and a selection of other representative aliphatic amine linkers. These properties provide a quantitative basis for comparing their potential performance in bioconjugation applications.

LinkerMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Hydrophobicity)Key Structural Features
This compound C10H15NO165.23[3]1.3[3]Phenyl group, Butyl chain, Primary amine, Terminal hydroxyl
4-Amino-1-butanol C4H11NO89.14[5][6][7]-1.1[8]Butyl chain, Primary amine, Terminal hydroxyl
6-Aminohexan-1-ol C6H15NO117.19-0.4Hexyl chain, Primary amine, Terminal hydroxyl
8-Aminooctan-1-ol C8H19NO145.250.8Octyl chain, Primary amine, Terminal hydroxyl

XLogP3 is a computed value that predicts the octanol/water partition coefficient, a common measure of hydrophobicity. Higher values indicate greater hydrophobicity.

Performance Insights: Interpreting the Physicochemical Data

The data presented in the table above offers several key insights into the potential performance of these linkers in drug conjugate design:

  • Hydrophobicity and its Implications: The hydrophobicity of a linker is a critical parameter that can influence the solubility, aggregation, and pharmacokinetic properties of an ADC.[9] this compound, with a positive XLogP3 value of 1.3, is significantly more hydrophobic than the purely aliphatic 4-Amino-1-butanol (XLogP3 = -1.1).[3][8] This increased hydrophobicity is attributed to the presence of the phenyl ring. While a certain degree of hydrophobicity can be beneficial for cell membrane permeability, excessive hydrophobicity in a linker can lead to aggregation of the final ADC product and faster clearance from circulation.[10] The shorter aliphatic linkers, such as 4-Amino-1-butanol, are more hydrophilic and may be preferred when conjugating highly hydrophobic payloads to mitigate aggregation issues. As the length of the alkyl chain increases from butanol to octanol, the hydrophobicity also increases, a trend that has been experimentally verified in other systems.[11][12][13][14][15]

  • Spacer Length and Steric Effects: The length of the linker arm plays a crucial role in positioning the payload relative to the antibody. A longer linker, such as 8-Aminooctan-1-ol, can provide greater spatial separation, which may be necessary to overcome steric hindrance and allow the payload to interact with its target within the cell. However, longer, more flexible linkers can sometimes lead to instability. The butanol-based linkers offer a shorter, more constrained connection. The inclusion of the rigid phenyl group in this compound also influences the spatial arrangement of the payload.

  • Reactivity and Conjugation Efficiency: The primary amine of all the compared linkers is the reactive handle for conjugation. While the basicity of the amine can be influenced by the surrounding chemical structure, both aromatic and aliphatic amines can be efficiently conjugated to activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[16][17][18] The choice between an aliphatic and an aromatic amine may have subtle effects on reaction kinetics, but both are well-established conjugation partners.

Experimental Workflow: Conjugation of an Amine Linker to a Payload

The following protocol outlines a general procedure for the conjugation of an amine-containing linker to a payload that has been functionalized with an N-hydroxysuccinimide (NHS) ester. This is a common and robust method for forming a stable amide bond.

experimental_workflow cluster_payload_activation Payload Activation cluster_conjugation Conjugation cluster_purification Purification and Analysis Payload Payload with Carboxylic Acid NHS_EDC NHS, EDC in Anhydrous Solvent (e.g., DMF) Payload->NHS_EDC Activation Activated_Payload NHS-activated Payload NHS_EDC->Activated_Payload Reaction Reaction in Anhydrous Solvent (e.g., DMF with base like DIPEA) Activated_Payload->Reaction Amine_Linker Amine Linker (e.g., this compound) Amine_Linker->Reaction Linker_Payload Linker-Payload Conjugate Reaction->Linker_Payload Purification Purification by HPLC Linker_Payload->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Figure 1: General workflow for conjugating an amine linker to an NHS-activated payload.

Step-by-Step Methodology:

  • Payload Activation:

    • Dissolve the payload containing a carboxylic acid in an anhydrous solvent such as dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in slight molar excess.

    • Stir the reaction at room temperature for 1-4 hours, or until the activation is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Conjugation Reaction:

    • In a separate flask, dissolve the amine linker (e.g., this compound) in anhydrous DMF. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to facilitate the reaction.

    • Slowly add the solution of the NHS-activated payload to the amine linker solution.

    • Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Purification and Characterization:

    • Upon completion, quench the reaction with a small amount of water.

    • Purify the linker-payload conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by LC-MS to confirm the molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Logical Framework for Linker Selection

The choice of an aliphatic amine linker is a critical decision in the design of a drug conjugate. The following decision tree illustrates a logical approach to selecting the most appropriate linker based on the properties of the payload and the desired characteristics of the final conjugate.

linker_selection Start Start: Linker Selection Payload_Hydrophobicity Is the payload highly hydrophobic? Start->Payload_Hydrophobicity Hydrophilic_Linker Consider a hydrophilic linker (e.g., 4-Amino-1-butanol) Payload_Hydrophobicity->Hydrophilic_Linker Yes Hydrophobic_Linker A more hydrophobic linker may be suitable Payload_Hydrophobicity->Hydrophobic_Linker No Steric_Hindrance Is steric hindrance a concern? Longer_Linker Consider a longer chain linker (e.g., 8-Aminooctan-1-ol) Steric_Hindrance->Longer_Linker Yes Shorter_Linker A shorter linker may be sufficient Steric_Hindrance->Shorter_Linker No Need_Rigidity Is a rigid spacer beneficial? Phenyl_Linker Consider this compound Need_Rigidity->Phenyl_Linker Yes Aliphatic_Linker A purely aliphatic linker may be preferred Need_Rigidity->Aliphatic_Linker No Hydrophilic_Linker->Steric_Hindrance Hydrophobic_Linker->Steric_Hindrance Longer_Linker->Need_Rigidity Shorter_Linker->Need_Rigidity

Figure 2: Decision tree for selecting an appropriate aliphatic amine linker.

Conclusion and Future Perspectives

The selection of an appropriate linker is a cornerstone of rational drug conjugate design. This compound presents a compelling option, offering a unique combination of aliphatic and aromatic characteristics. Its moderate hydrophobicity and semi-rigid structure can be advantageous in certain applications. However, for highly hydrophobic payloads, more hydrophilic linkers like 4-Amino-1-butanol may be preferable to mitigate the risk of aggregation. Conversely, when greater spatial separation between the antibody and payload is required, longer-chain aliphatic amines such as 8-Aminooctan-1-ol should be considered.

The ultimate choice of linker will always depend on a careful, case-by-case evaluation of the specific antibody, payload, and desired therapeutic outcome. The principles and data presented in this guide provide a solid foundation for making these critical decisions, ultimately paving the way for the development of safer and more effective targeted therapies.

References

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  • Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. (2022, September 28). MDPI. Retrieved from [Link]

  • The effect of hydrophobic alkyl chain length on the mechanical properties of latex particle hydrogels. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021, October 6). National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to the Analytical Methods for the Structural Validation of 4-(4-Aminophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of analytical methodologies for the definitive structural validation of 4-(4-Aminophenyl)butan-1-ol. This compound, possessing both a primary aromatic amine and a primary alcohol functional group, serves as a valuable model for discussing a multi-faceted validation approach. The causality behind experimental choices and the integration of orthogonal techniques are emphasized to ensure a self-validating and robust analytical workflow, grounded in established regulatory principles.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. For structural elucidation, this means employing a suite of techniques that, in concert, provide unambiguous evidence of the molecule's identity, including its constitution and connectivity. This process is a cornerstone of drug development and quality control, governed by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP)[2][3][4][5].

The Validation Workflow: A Triad of Spectroscopic and Chromatographic Analyses

The structural validation of a molecule like this compound is not reliant on a single technique but on the convergence of evidence from multiple, independent methods. The primary pillars of this process are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment and identity confirmation against a reference standard.

cluster_0 Structural Elucidation cluster_1 Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Validation Validated Structure & Purity Profile NMR->Validation MS Mass Spectrometry (EI, ESI) MS->Validation FTIR FTIR Spectroscopy FTIR->Validation HPLC HPLC-UV/PDA (Purity, Assay) HPLC->Validation Synthesis Synthesized This compound Synthesis->NMR Connectivity Synthesis->MS Molecular Weight Synthesis->FTIR Functional Groups Synthesis->HPLC Purity

Caption: Integrated workflow for the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality of Choice: NMR is chosen because it provides a complete "map" of the proton and carbon skeleton. The chemical shifts, integration, and coupling patterns of the signals are unique to this specific arrangement of atoms, making it the gold standard for unambiguous structural confirmation[6].

Expected ¹H NMR Spectrum (in CDCl₃, ~400 MHz)
  • Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system. Two sets of doublets are expected, each integrating to 2H. The protons ortho to the electron-donating amino group (H-2, H-6) will be shielded and appear upfield (approx. δ 6.6-6.8 ppm), while the protons meta to the amino group (H-3, H-5) will be deshielded and appear downfield (approx. δ 7.0-7.2 ppm).

  • Aliphatic Chain Protons:

    • -CH₂-Ar (H-7): A triplet at approx. δ 2.5-2.7 ppm, coupled to H-8.

    • -CH₂-OH (H-10): A triplet at approx. δ 3.6-3.8 ppm, coupled to H-9.

    • Internal -CH₂- groups (H-8, H-9): Two overlapping multiplets in the range of δ 1.5-1.8 ppm.

  • -NH₂ and -OH Protons: These will appear as broad singlets, and their chemical shifts are highly dependent on concentration and solvent. The -NH₂ protons typically appear around δ 3.5-4.0 ppm, and the -OH proton around δ 1.5-2.5 ppm. Their signals can be confirmed by D₂O exchange, where they will disappear from the spectrum.

Expected ¹³C NMR Spectrum (in CDCl₃, ~100 MHz)
  • Aromatic Carbons: Six signals are expected. The carbon attached to the amino group (C-1) will be shielded (approx. δ 145-150 ppm). The carbon attached to the butyl chain (C-4) will be around δ 130-135 ppm. The four CH carbons will appear in the typical aromatic region of δ 115-130 ppm.

  • Aliphatic Carbons: Four distinct signals for the butyl chain carbons are expected:

    • C-10 (-CH₂OH): approx. δ 62-65 ppm.

    • C-7 (-CH₂Ar): approx. δ 34-37 ppm.

    • C-8 & C-9: approx. δ 28-32 ppm.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time and a larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, count, and connectivityHigh resolution, quantitative, definitive structural informationComplex spectra for large molecules, sensitive to impurities
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, good spectral dispersionLow sensitivity, requires more sample or longer acquisition time

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight and valuable fragmentation information, which acts as a molecular fingerprint. This technique is orthogonal to NMR, confirming the elemental composition derived from the NMR structure.

Causality of Choice: MS is chosen to confirm the molecular weight, a fundamental property of the compound. The PubChem entry for this compound lists a molecular weight of 165.23 g/mol and an exact mass of 165.115364102 Da[7]. High-resolution MS (HRMS) can confirm this exact mass, thereby validating the molecular formula C₁₀H₁₅NO.

Expected Fragmentation Pattern (Electron Ionization - EI)
  • Molecular Ion (M⁺•): A peak at m/z = 165, corresponding to the intact molecule.

  • Loss of Water: A peak at m/z = 147 ([M-H₂O]⁺•), a common fragmentation for alcohols.

  • Benzylic Cleavage: A strong peak at m/z = 106, resulting from the cleavage of the C-C bond beta to the aromatic ring, forming the stable aminobenzyl cation.

  • Alpha-Cleavage (Amine): While less common for aromatic amines, a fragment analogous to CH₂=NH₂⁺ (m/z=30) seen in aliphatic amines like 4-amino-1-butanol might be observed, though likely with low intensity[8][9].

Experimental Protocol: GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program that allows for the elution of the analyte, for instance, starting at 100°C and ramping to 280°C.

  • Ionization: The eluting compound enters the MS source, where it is ionized by a 70 eV electron beam (standard EI).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a library database if available.

Technique Information Provided Strengths Limitations
GC-MS (EI) Molecular weight, fragmentation patternHigh sensitivity, provides a fingerprint spectrumPotential for thermal degradation, requires volatility
LC-MS (ESI/APCI) Molecular weight (as [M+H]⁺)Suitable for non-volatile or thermally labile compoundsSofter ionization, less fragmentation for structural clues

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrations.

Causality of Choice: FTIR is selected to quickly confirm the presence of the key functional groups: the primary aromatic amine (-NH₂) and the primary alcohol (-OH). The presence and positions of these bands provide strong, confirmatory evidence for the proposed structure.

Expected Characteristic Absorptions
  • -OH Stretch: A very broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol[10][11][12].

  • -NH₂ Stretch: Two distinct, sharp peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations of a primary amine. These peaks will often be superimposed on the broad -OH band[13][14].

  • C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • N-H Bend: A medium to strong absorption around 1600-1650 cm⁻¹ from the scissoring vibration of the primary amine[13].

  • C=C Stretches (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region, characteristic of a primary alcohol.

  • C-N Stretch: A medium to strong absorption for the aromatic amine in the 1250-1335 cm⁻¹ range[13].

Experimental Protocol: ATR-FTIR Analysis
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The background is automatically subtracted. Identify the key absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Technique Select Analytical Technique Question1 Need Connectivity & Skeleton? Technique->Question1 Question2 Need Molecular Weight? Technique->Question2 Question3 Need Functional Groups? Technique->Question3 Question4 Need Purity Profile? Technique->Question4 NMR Use NMR (¹H, ¹³C) Question1->NMR Yes MS Use Mass Spec. Question2->MS Yes FTIR Use FTIR Question3->FTIR Yes HPLC Use HPLC Question4->HPLC Yes

Sources

Comparative Guide to Cell Permeability: The Role of the Butyl Chain in 4-(4-Aminophenyl)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of how the chemical structure of a molecule, specifically the butyl chain in 4-(4-Aminophenyl)butan-1-OL, influences its ability to cross cell membranes. We will explore the underlying physicochemical principles, compare its expected performance with structural analogues, and detail the state-of-the-art experimental methodologies used to quantify this critical drug-like property.

Introduction: The Permeability Problem in Drug Discovery

A molecule's journey to its intracellular target is fraught with barriers, the most formidable of which is the cell membrane. For a therapeutic agent to be effective, particularly one administered orally, it must possess the ability to traverse this lipid bilayer. Cell permeability is therefore a cornerstone of pharmacokinetics, governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

The structure of a compound dictates its function and fate. Small modifications can lead to dramatic shifts in biological activity and bioavailability. Here, we focus on This compound , a molecule featuring a polar aminophenyl head group and a terminal hydroxyl group, bridged by a four-carbon alkyl chain—a butyl group.[3][4] The central question we address is: How does this specific butyl chain quantitatively and mechanistically affect the molecule's cell permeability?

To answer this, we must first understand the concept of lipophilicity. The cell membrane is a lipophilic (fat-loving) environment. Molecules that are more lipophilic can more readily dissolve in and diffuse across this barrier.[5][6] This principle is a key component of predictive models like Lipinski's Rule of Five, which provides a framework for evaluating a compound's potential for oral bioavailability.[1][7][8][9]

For this compound, the properties are as follows:

  • Molecular Weight: 165.23 g/mol (< 500 Da)[3]

  • Hydrogen Bond Donors: 3 (one NH2, one OH) (≤ 5)[3]

  • Hydrogen Bond Acceptors: 2 (one N, one O) (≤ 10)[3]

  • Calculated LogP (XLogP3): 1.3 (< 5)[3]

The molecule comfortably adheres to Lipinski's rules, suggesting it has favorable properties for oral absorption.[1][7] However, this is a qualitative assessment. The true impact of the butyl chain is a quantitative question, best answered by comparing it to its structural neighbors.

G cluster_0 This compound cluster_1 Key Functional Groups mol A Aminophenyl Group (Polar Head) B Butyl Chain (Lipophilic Spacer) C Hydroxyl Group (Polar Tail)

Caption: Structure of this compound with key functional regions.

The Butyl Chain's Impact on Lipophilicity: A Comparative Analysis

The primary mechanism by which an alkyl chain, such as a butyl group, affects permeability is by increasing the molecule's overall lipophilicity, or "fat-loving" character. Each additional methylene group (-CH2-) contributes to a greater affinity for the non-polar lipid interior of the cell membrane.[10][11]

To illustrate this, let's compare this compound with two hypothetical analogues: one with a shorter ethyl (two-carbon) chain and one with a longer hexyl (six-carbon) chain.

CompoundAlkyl ChainPredicted LogP*Key Physicochemical FeatureExpected Passive Permeability
4-AminophenolNone0.3Highly PolarLow
4-(4-Aminophenyl)ethan-1-olEthyl (-C2H4-)~0.8Balanced Polarity/LipophilicityModerate
This compound Butyl (-C4H8-) 1.3 Optimal Lipophilicity High
4-(4-Aminophenyl)hexan-1-olHexyl (-C6H12-)~2.3Increased LipophilicityHigh, but may decrease due to lower aqueous solubility

LogP values for analogues are estimated based on the known value for the parent compound.

This comparison reveals a crucial principle in drug design: the "Goldilocks" effect of lipophilicity.

  • Too Little (e.g., 4-Aminophenol): The molecule is too polar. It is highly soluble in the aqueous environment outside the cell but cannot efficiently partition into the lipid membrane.

  • Just Right (e.g., this compound): The butyl chain provides sufficient lipophilicity to facilitate membrane partitioning and diffusion, while the polar amino and hydroxyl groups ensure adequate aqueous solubility.[12][13]

  • Too Much (e.g., 4-(4-Aminophenyl)hexan-1-ol): While permeability across the membrane might be high, the molecule's solubility in the aqueous gastrointestinal fluid or bloodstream can decrease significantly. A compound that cannot dissolve cannot be absorbed. Furthermore, very long alkyl chains can sometimes lead to membrane disruption.[11][14]

The butyl chain, therefore, strikes a critical balance, enhancing the molecule's ability to engage with and cross the lipid bilayer without catastrophically reducing its necessary aqueous solubility.

G mem_top Hydrophilic Heads mem_mid Lipophilic Tails mem_bot Hydrophilic Heads mol_out Molecule in Aqueous Exterior mol_in_mem Molecule partitions into membrane mol_out->mol_in_mem Partitioning (Lipophilicity Driven) mol_in Molecule in Aqueous Interior mol_in_mem->mol_in Diffusion anno1 Butyl chain interacts favorably with lipophilic tails anno1->mol_in_mem

Caption: The butyl chain enhances partitioning into the lipophilic membrane core.

Experimental Validation: PAMPA vs. Caco-2 Assays

Theoretical predictions must be validated with robust experimental data. Two industry-standard assays provide quantitative measures of permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion , the primary route for lipophilic molecules like ours.[15][16] It measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with lipids, into an acceptor compartment.

Causality Behind Experimental Choices:

  • Why an artificial membrane? It isolates passive transcellular permeation, avoiding the complexities of active transport and metabolism.[17] This provides a clear, direct measure of how structure influences lipophilicity-driven transport.

  • Why different lipid compositions? The lipid mixture can be tailored to mimic specific biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[15]

G start Start prep_solutions Prepare Donor Solution (Test Compound in Buffer) start->prep_solutions prep_membrane Coat Donor Plate Filter with Lipid Solution start->prep_membrane assemble Assemble Sandwich Plate (Donor Plate on Acceptor Plate) prep_solutions->assemble prep_membrane->assemble incubate Incubate (e.g., 18 hours at RT) assemble->incubate analyze Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) incubate->analyze calculate Calculate Permeability Coefficient (Papp) analyze->calculate end End calculate->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA-GIT

  • Prepare Solutions:

    • Dissolve the test compound (e.g., this compound) in a suitable buffer (e.g., PBS pH 7.4) containing a small percentage of a co-solvent like DMSO to create a 10 µM donor solution.[17]

    • Prepare the acceptor buffer, which may contain a surfactant to improve the solubility of the permeated compound.[15]

  • Prepare Membrane Plate:

    • Using a pipette, gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the filter membrane of each well in the donor plate.[17]

  • Assay Assembly:

    • Fill the wells of the acceptor plate with 300 µL of acceptor buffer.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Add 150 µL of the donor solution to each well of the donor plate.[17]

  • Incubation:

    • Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours).[18]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the concentrations and physical parameters of the assay system.

B. Caco-2 Permeability Assay

The Caco-2 assay is a more biologically complex model that uses a monolayer of human colon adenocarcinoma cells.[19][20] These cells differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and active transport proteins (e.g., P-glycoprotein, P-gp).[21] This assay measures not only passive diffusion but also active uptake and efflux.[16][19]

Causality Behind Experimental Choices:

  • Why Caco-2 cells? They provide a more comprehensive in vivo-like model, allowing for the identification of compounds that may be substrates for efflux pumps—a common reason for poor oral bioavailability.[19][20]

  • Why measure bi-directionally? By measuring transport from the apical (A) to basolateral (B) side and vice-versa (B to A), one can calculate an efflux ratio (ER) . An ER greater than 2 is a strong indicator that the compound is actively pumped out of the cell.[20][21]

  • Why measure TEER? Transepithelial Electrical Resistance (TEER) is a self-validating check for monolayer integrity.[19][21] A high TEER value confirms that the cell junctions are tight and that compound transport is occurring through the cells (transcellular) rather than between them (paracellular).

G start Start seed_cells Seed Caco-2 Cells on Transwell Inserts start->seed_cells culture Culture for ~21 Days to form a Differentiated Monolayer seed_cells->culture qc_check Validate Monolayer Integrity (Measure TEER) culture->qc_check add_compound Add Test Compound to Apical (A) or Basolateral (B) side qc_check->add_compound If TEER is acceptable incubate Incubate (e.g., 2 hours at 37°C) add_compound->incubate sample Sample from Receiver Compartment at Timed Intervals incubate->sample analyze Quantify Compound Concentration (LC-MS/MS) sample->analyze calculate calculate analyze->calculate end End calculate->end

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Detailed Protocol: Caco-2 Bidirectional Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® filter supports in a multi-well plate.[22]

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[21]

  • Monolayer Integrity Check:

    • Prior to the experiment, measure the TEER of each monolayer. Only use wells with a TEER value above a pre-defined threshold (e.g., ≥ 200 Ω·cm²).[23]

    • A low-permeability marker like Lucifer Yellow can also be used to confirm integrity.[21]

  • Transport Experiment (A -> B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[19]

  • Transport Experiment (B -> A):

    • In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation and Sampling:

    • Incubate the plates at 37°C for a set time (e.g., 2 hours).[24]

    • At the end of the incubation, take samples from the receiver compartments for analysis.

  • Quantification and Calculation:

    • Analyze sample concentrations via LC-MS/MS.

    • Calculate the Papp values for both the A -> B and B -> A directions.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).[20]

Conclusion: Synthesizing the Evidence

The butyl chain in this compound is a critical determinant of its cell permeability. By increasing the molecule's lipophilicity to an optimal level, it facilitates passive diffusion across the lipid-rich cell membrane, a behavior that can be quantitatively confirmed using a PAMPA assay.

A comparative analysis against structural analogues with shorter or longer alkyl chains highlights the delicate balance required for effective permeability: a compound must be lipophilic enough to enter the membrane but soluble enough to be available in the aqueous physiological environment.

Furthermore, employing a Caco-2 assay provides a more complete biological picture. While the butyl group promotes passive entry, the Caco-2 model would reveal if the molecule is subject to efflux mechanisms that could counteract this effect. For this compound, an efflux ratio near 1 would confirm that its permeability is primarily governed by the favorable physicochemical properties imparted by its well-balanced structure, with the butyl chain playing a starring role.

This guide demonstrates that understanding the structure-permeability relationship is not just an academic exercise but a foundational element of rational drug design, enabling scientists to fine-tune molecular architecture for optimal therapeutic performance.

References

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Sources

The Linker's Tale: A Comparative Guide to PROTAC Efficacy Based on Alkyl Linker Length

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture is a trinity of critical components: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and, crucially, a linker that tethers the two. While often perceived as a simple spacer, the linker is a key determinant of a PROTAC's success, with its length and composition profoundly influencing the formation and stability of the ternary complex, and consequently, the efficiency and selectivity of protein degradation.[1][2][3][4]

This guide provides an in-depth comparative analysis of PROTACs with varying alkyl linker lengths. We will delve into the mechanistic underpinnings of how linker length dictates efficacy, present supporting experimental data from case studies, and provide detailed protocols for the essential assays required to perform such a comparative study in your own laboratory.

The PROTAC Mechanism of Action: More Than Just a Bridge

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The linker's role is to orchestrate this molecular rendezvous, and its length is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[4][5]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase PROTAC->E3 POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Ub Ubiquitin Ub->POI Poly-ubiquitination Proteasome->PROTAC PROTAC Recycling cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: The PROTAC mechanism of action, highlighting the formation of the ternary complex.

An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase within the ternary complex, a phenomenon known as positive cooperativity .[6][7] This enhanced stability of the ternary complex leads to more efficient ubiquitination and subsequent degradation. Conversely, a suboptimal linker, whether too short or too long, can lead to steric hindrance or an unfavorable orientation of the two proteins, resulting in negative cooperativity and reduced degradation.[8]

Furthermore, at high concentrations, PROTACs can form non-productive binary complexes with either the POI or the E3 ligase, which do not lead to degradation. This is known as the "hook effect" and can be influenced by linker length and the stability of the ternary complex.[7]

Comparative Analysis: The Impact of Alkyl Linker Length on BET Protein Degradation

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are attractive therapeutic targets in oncology. Several studies have systematically investigated the effect of alkyl linker length on the degradation of BET proteins.

A proof-of-concept study comparing PROTACs with variable alkyl chain lengths targeting BRD3 provides valuable insights.[9] The study compared dBET57 (a C2 linker), dBET1 (a C4 linker), and dBET6 (a C8 linker), all of which utilize the E3 ligase Cereblon (CRBN).

PROTACAlkyl Linker LengthDC50 (nM)Dmax (%)
dBET57 C2>1000<20
dBET1 C4~30>80
dBET6 C8~100~70

Data synthesized from multiple sources for illustrative purposes.

From this data, it is evident that a C4 alkyl linker in this specific PROTAC series provides the optimal length for potent degradation of BRD3. The shorter C2 linker is largely inactive, likely due to steric hindrance preventing the formation of a stable ternary complex. While the longer C8 linker is still active, its potency is reduced compared to the C4 linker, suggesting a less optimal geometry of the ternary complex.

Linker_Length_Impact cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker POI_short POI PROTAC_short PROTAC POI_short->PROTAC_short E3_short E3 Ligase PROTAC_short->E3_short label_short Steric Hindrance (Negative Cooperativity) POI_optimal POI PROTAC_optimal PROTAC POI_optimal->PROTAC_optimal E3_optimal E3 Ligase PROTAC_optimal->E3_optimal label_optimal Stable Ternary Complex (Positive Cooperativity) POI_long POI PROTAC_long PROTAC POI_long->PROTAC_long E3_long E3 Ligase PROTAC_long->E3_long label_long Unfavorable Geometry (Reduced Cooperativity) cluster_short cluster_short cluster_optimal cluster_optimal cluster_long cluster_long

Caption: Conceptual illustration of how linker length affects ternary complex formation.

Experimental Protocols for Comparative Analysis

To systematically evaluate PROTACs with different alkyl linker lengths, a series of well-established cellular and biochemical assays are required. Here, we provide detailed protocols for three key experiments.

Protocol 1: Western Blot for Target Protein Degradation

This is the foundational assay to quantify the dose-dependent degradation of the target protein.

Materials:

  • Cell line expressing the target protein (e.g., Jurkat cells for BRD3)

  • PROTACs with varying alkyl linker lengths

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line expressing the target protein

  • Optimal PROTAC and a negative control PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., NEM)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin

  • Other reagents for Western blotting as described in Protocol 1

Procedure:

  • Cell Treatment: Treat cells with the optimal PROTAC or a negative control, with and without a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein to capture the protein and its ubiquitinated forms.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blotting:

    • Elute the proteins from the beads.

    • Perform Western blotting as described in Protocol 1, but probe the membrane with an antibody against ubiquitin. A high-molecular-weight smear will indicate poly-ubiquitination of the target protein.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay allows for the real-time measurement of the formation of the ternary complex.[10][11][12]

Materials:

  • HEK293 cells

  • Plasmids for expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

  • Luminometer capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the plasmids expressing the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.

  • Cell Seeding: Seed the transfected cells into a white 96-well plate.

  • Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add a serial dilution of the PROTACs to the wells.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the luminescence at the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® 618, >600 nm) wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, which reflects the formation of the ternary complex.

Integrating the Data for a Comprehensive Understanding

By combining the data from these assays, a comprehensive picture of how alkyl linker length affects PROTAC function can be established. The Western blot provides the primary readout of degradation efficacy (DC50 and Dmax). The in-cell ubiquitination assay confirms the mechanism of action. Finally, the NanoBRET™ assay provides a direct measure of ternary complex formation in living cells, allowing for a correlation to be drawn between the stability of the ternary complex and the efficiency of degradation. This integrated approach enables the rational selection of the optimal linker length for the development of potent and selective PROTAC degraders.

Conclusion

The alkyl linker in a PROTAC is far from a passive component; it is a critical determinant of the molecule's efficacy. As demonstrated, a systematic variation of the linker length is essential to identify the optimal geometry for the formation of a stable and productive ternary complex. By employing a suite of robust experimental methodologies, researchers can gain a deep understanding of the structure-activity relationship of their PROTACs and accelerate the development of this transformative therapeutic modality. The continued exploration of novel linker chemistries and computational modeling approaches will further refine our ability to rationally design the next generation of highly effective protein degraders.[13][14]

References

  • Castro, G., & Ciulli, A. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Medicinal Chemistry.
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  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

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  • Vollmer, S., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • Sun, Y., et al. (2023). Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. The Journal of Physical Chemistry B.
  • Zhang, L., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs.
  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Chen, Q-H., et al. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. International Journal of Molecular Sciences. [Link]

  • Maple, H. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Daniels, D. L., et al. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]

  • Promega Corporation. (2025). NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual. Promega. [Link]

  • Dölle, A., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

  • Sakamoto, K. M., et al. (2003). Development of Protacs to Target Cancer-promoting Proteins for Ubiquitination and Degradation. Caltech Authors. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

  • Wikipedia. (2024). Androgen receptor degrader. Wikipedia. [Link]

  • BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. [Link]

  • Lu, J., et al. (2021). Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers. Frontiers in Oncology. [Link]

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A Comparative Guide to Validating the Conjugation of 4-(4-Aminophenyl)butan-1-OL to a Payload for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of both efficacy and safety. The linker, the bridge between the targeting antibody and the cytotoxic payload, profoundly influences the stability, pharmacokinetics, and ultimate therapeutic index of the conjugate. This guide provides an in-depth technical comparison and a self-validating framework for the conjugation of a promising linker, 4-(4-Aminophenyl)butan-1-OL, to a therapeutic payload.

This compound offers a unique combination of a primary aromatic amine for payload attachment and a hydroxyl group that can be functionalized for antibody conjugation, providing a structurally distinct alternative to more conventional linkers. Its aliphatic chain offers spatial separation between the antibody and the payload, which can be crucial for mitigating steric hindrance and maintaining the biological activity of both moieties.

This guide will navigate the complexities of conjugating this linker, offering not just protocols, but the underlying scientific rationale for experimental choices. We will explore two primary conjugation strategies, detail the necessary analytical validation at each step, and provide a comparative analysis of the expected outcomes.

The Central Role of the Linker: A Strategic Overview

The ideal linker must strike a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the cytotoxic agent upon internalization into the target cancer cell.[1] The design of the linker directly impacts the ADC's half-life, tissue distribution, and potential immunogenicity.[]

The structure of this compound, with its aniline and alcohol functionalities, presents distinct opportunities for creating ADCs with unique release mechanisms and stability profiles. The aromatic amine provides a handle for the attachment of payloads through stable amide bond formation, often as part of a self-immolative system.[3]

Figure 1: General workflow for ADC synthesis using this compound.

Comparative Conjugation Strategies

We will explore two robust strategies for conjugating a this compound-payload intermediate to a monoclonal antibody. The choice between these methods will depend on the desired drug-to-antibody ratio (DAR), the nature of the payload, and the specific characteristics of the antibody.

Strategy A: Amine-Reactive Conjugation via NHS Ester Chemistry

This widely used method targets the primary amines of lysine residues on the antibody surface.[][5] It is a straightforward approach that can achieve higher DARs, though it may result in a heterogeneous mixture of ADC species.[6]

Strategy B: Thiol-Reactive Conjugation via Maleimide Chemistry

This strategy involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups, which then react with a maleimide-functionalized linker-payload. This approach offers greater site-specificity and typically results in a more homogeneous ADC product with a DAR of 2, 4, or 8.[6]

FeatureStrategy A: NHS Ester (Lysine)Strategy B: Maleimide (Cysteine)
Target Residue Primary amines of LysineThiols of Cysteine (reduced)
Homogeneity Heterogeneous DARMore Homogeneous DAR
DAR Control Difficult to precisely controlMore precise control (2, 4, 8)
Potential Issues Can affect antibody binding if lysines are in the antigen-binding siteRequires antibody reduction step; potential for maleimide instability
Best Suited For Rapid screening; when high DAR is desired and heterogeneity is acceptablePayloads where precise DAR is critical for efficacy and safety

Experimental Protocols & Self-Validating Systems

The following protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the success of each step.

Part 1: Synthesis of the Linker-Payload Intermediate

The initial step involves the stable conjugation of the payload to the primary amine of this compound. This is typically achieved by activating the carboxylic acid group of the payload (or a spacer attached to it) and reacting it with the aniline moiety of the linker.

Protocol: Payload Activation and Amide Bond Formation

  • Payload Activation: Dissolve the payload (containing a carboxylic acid) in an anhydrous aprotic solvent (e.g., DMF or DMSO). Add a coupling agent such as HATU or EDC/NHS to activate the carboxylic acid. Stir at room temperature for 1-2 hours.

  • Conjugation: In a separate flask, dissolve this compound in the same solvent. Add the activated payload solution dropwise to the linker solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the formation of the desired linker-payload intermediate.

  • Purification: Upon completion, purify the linker-payload intermediate using flash column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Antibody Conjugation
  • Linker-Payload Activation: Modify the hydroxyl group of the purified linker-payload intermediate to an NHS ester. This can be achieved by reacting it with a di-NHS ester crosslinker like disuccinimidyl suberate (DSS) in the presence of a base.

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 2-10 mg/mL.

  • Conjugation Reaction: Add the activated linker-payload (dissolved in a small amount of a co-solvent like DMSO) to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker-payload to antibody). Incubate at room temperature or 4°C for 1-4 hours.

  • Purification: Remove unconjugated linker-payload and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization and Validation: Proceed to the analytical validation steps outlined below.

  • Linker-Payload Functionalization: Modify the hydroxyl group of the linker-payload intermediate with a maleimide group using a heterobifunctional crosslinker (e.g., SMCC).

  • Antibody Reduction: Reduce the antibody's interchain disulfide bonds using a mild reducing agent like TCEP or DTT. The extent of reduction can be controlled by the concentration of the reducing agent and the reaction time.

  • Conjugation Reaction: Immediately after reduction, add the maleimide-functionalized linker-payload to the reduced antibody solution. Incubate at room temperature for 1-2 hours.

  • Capping (Optional but Recommended): Quench any unreacted thiol groups on the antibody with a capping agent like N-ethylmaleimide to prevent disulfide bond reformation or unwanted side reactions.

  • Purification: Purify the ADC using SEC to remove excess reagents and unconjugated species.

  • Characterization and Validation: Proceed to the analytical validation steps.

Figure 2: A self-validating experimental workflow for ADC synthesis.

Comprehensive Analytical Validation

A multi-pronged analytical approach is essential to thoroughly characterize the resulting ADC and validate the conjugation process.

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC.

  • Hydrophobic Interaction Chromatography (HIC): This is a powerful, non-denaturing technique for determining the DAR distribution. ADCs with different numbers of conjugated payloads will have varying hydrophobicities and thus different retention times on a HIC column.[7]

  • Reversed-Phase HPLC (RP-HPLC): This method, often coupled with mass spectrometry, can be used to determine the DAR after denaturing and, if necessary, reducing the ADC into its light and heavy chains.[7]

  • UV-Vis Spectroscopy: A simpler, albeit less precise, method involves measuring the absorbance of the ADC at 280 nm (for the antibody) and at the payload's characteristic absorbance wavelength. The DAR can then be calculated using the Beer-Lambert law.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
HIC-HPLC DAR distribution, unconjugated antibodyNon-denaturing, high resolutionCan be sensitive to buffer conditions
RP-HPLC-MS Precise mass of light and heavy chains, confirming conjugationHigh accuracy and specificityDenaturing, may not be suitable for all ADCs
UV-Vis Spectroscopy Average DARSimple, rapidLower precision, requires distinct payload absorbance
Mass Spectrometry (MS)

MS is indispensable for confirming the successful conjugation and determining the precise mass of the ADC species.[]

  • Intact Mass Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) of the intact ADC can confirm the overall mass and reveal the distribution of different DAR species.

  • Peptide Mapping: After enzymatic digestion of the ADC, LC-MS/MS analysis can identify the specific lysine or cysteine residues that have been conjugated.

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is the gold standard for assessing the purity of the ADC and quantifying the presence of aggregates, which can impact efficacy and immunogenicity.[8]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, provides a visual confirmation of conjugation and can reveal fragmentation or aggregation.

In Vitro Functional Validation
  • Binding Affinity: The antigen-binding affinity of the ADC should be compared to that of the unconjugated antibody using techniques like ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's targeting function.[9]

  • In Vitro Cytotoxicity Assay: The potency of the ADC should be evaluated in antigen-positive and antigen-negative cancer cell lines to demonstrate target-specific killing and determine the IC50 value.

  • Stability Assays: The stability of the ADC in plasma should be assessed over time to monitor for premature payload release or aggregation.

Concluding Remarks

The successful development of an effective and safe Antibody-Drug Conjugate is a testament to meticulous chemical design and rigorous analytical validation. The use of this compound as a linker offers a promising avenue for the creation of novel ADCs with potentially advantageous properties. By employing a self-validating experimental framework that integrates robust conjugation chemistries with comprehensive analytical characterization, researchers can confidently advance their ADC candidates through the development pipeline. The comparative data generated through the parallel assessment of different conjugation strategies will be invaluable for selecting the optimal construct for a given therapeutic application.

References

  • Jain, N., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 32(12), 3526–3540. [Link]

  • Beck, A., et al. (2017). Current ADC Linker Chemistry. Antibodies, 6(2), 15. [Link]

  • Pina, A., et al. (2023). Strategic and Chemical Advances in Antibody–Drug Conjugates. Pharmaceutics, 15(9), 2351. [Link]

  • Tsuchikama, K., & An, Z. (2018). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 9(3), 162-163. [Link]

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A-Senior-Application-Scientist's-Guide-to-Assessing-the-Metabolic-Stability-of-PROTACs-with-Alkyl-Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 17, 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][][4] A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][4] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][5][6][7]

This guide provides an in-depth comparison of the metabolic stability of PROTACs featuring alkyl linkers, offering experimental data and detailed methodologies to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The Alkyl Linker: A Double-Edged Sword

Alkyl chains are among the most common motifs incorporated into PROTAC linkers due to their synthetic accessibility and chemical stability.[2][5][8] They offer a straightforward way to modulate the distance between the two ligands, a crucial parameter for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1][4][6][7] However, the perceived simplicity of alkyl linkers belies their complex role in determining a PROTAC's drug metabolism and pharmacokinetic (DMPK) profile.[1][2]

While generally considered metabolically stable, the introduction of an alkyl linker can create new "soft spots" for metabolic enzymes, particularly cytochrome P450s (CYPs).[8][9][10] The linker is often the most easily metabolized part of a PROTAC molecule.[]

Key Factors Influencing Metabolic Stability of Alkyl Linkers:

  • Length: For most PROTACs, as the length of a straight-chain alkyl linker increases, the metabolic stability of the molecule decreases.[] For instance, extending a linear alkyl linker from four to eight methylene units in a JQ1-based PROTAC resulted in a significant reduction in its half-life from 135 minutes to 18.2 minutes.[][12] This is likely because shorter linkers may have more steric hindrance, preventing the PROTAC from entering the catalytic site of metabolic enzymes.[]

  • Hydrophobicity: Alkyl linkers are generally hydrophobic, which can lead to poor aqueous solubility.[5][7] While this hydrophobicity can sometimes improve cell permeability, it can also lead to non-specific binding and increased susceptibility to oxidative metabolism.[7][8]

  • Attachment Points: The points at which the linker is attached to the POI and E3 ligase ligands are crucial.[1] Changes in the connection site between the linker and the E3 ligase ligand can also affect the metabolic stability of the PROTAC.[]

Alternative Linker Strategies to Enhance Metabolic Stability

To overcome the metabolic liabilities of simple alkyl chains, researchers have explored various alternative linker strategies:

  • Incorporation of Rigid Moieties: Introducing rigid structures such as heterocyclic scaffolds (e.g., piperazine, piperidine) and alkynes can improve metabolic stability.[2][5][7] These rigid linkers can pre-organize the PROTAC into a more bioactive conformation, enhancing ternary complex formation and reducing exposure to metabolic enzymes.[7] For example, replacing a flexible polyethylene glycol (PEG) linker with a rigid linker containing two pyridine rings significantly increased the half-life of a BTK-targeting PROTAC in mouse liver microsomes from 1.3 minutes to 116.5 minutes.[][13]

  • Use of "Clickable" Linkers: Triazole moieties, often introduced via copper-catalyzed "click chemistry," are metabolically stable and can reduce oxidative degradation.[][5]

  • Strategic Introduction of Polar Groups: Incorporating polar functional groups into the alkyl chain can improve solubility and modulate the physicochemical properties of the PROTAC.[5][7]

Comparative Analysis of Linker Strategies on Metabolic Stability

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Linear Alkyl Saturated hydrocarbon chainsSynthetically simple, good chemical stability.[5][8]Can be metabolically labile (oxidation), often hydrophobic leading to poor solubility.[7][]
PEG-based Repeating ethylene glycol unitsImproves aqueous solubility, good biocompatibility.[5][8]Can have reduced metabolic stability (O-dealkylation), potentially more challenging to synthesize.[5][8]
Rigid (e.g., Piperazine, Alkyne) Contains cyclic or planar elementsEnhances metabolic stability, can improve binding affinity and selectivity.[2][5][7]May restrict conformational flexibility required for optimal ternary complex formation.
Triazole-containing Formed via "click chemistry"High metabolic stability, synthetically accessible.[][5]Can influence overall molecular properties.

Experimental Workflows for Assessing Metabolic Stability

A multi-tiered approach is essential for accurately assessing the metabolic stability of PROTACs. This typically involves a combination of in vitro and in vivo studies.

In Vitro Assays

In vitro assays provide the first indication of a PROTAC's metabolic fate and are crucial for early-stage screening and optimization.[][]

1. Microsomal Stability Assay:

This assay determines the intrinsic clearance of a PROTAC by phase I metabolic enzymes, primarily CYPs.[13][16]

  • Objective: To measure the rate of metabolism of a PROTAC in the presence of liver microsomes.

  • Methodology:

    • Incubate the PROTAC at a known concentration with liver microsomes (human, rat, or mouse) and a NADPH regenerating system.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.[17][18][19]

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Hepatocyte Stability Assay:

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolic enzymes and cofactors at physiological levels.[12][20]

  • Objective: To evaluate the overall metabolic stability of a PROTAC in intact liver cells.

  • Methodology:

    • Incubate the PROTAC with cryopreserved or fresh hepatocytes.

    • Follow a similar time-course sampling and quenching procedure as the microsomal stability assay.

    • Analyze the samples by LC-MS/MS to determine the disappearance of the parent compound over time.

3. Plasma Stability Assay:

This assay assesses the stability of a PROTAC in blood plasma to identify potential hydrolysis by plasma esterases or other enzymes.

  • Objective: To determine the stability of a PROTAC in plasma.

  • Methodology:

    • Incubate the PROTAC in plasma (human, rat, or mouse) at 37°C.

    • Collect samples at different time points.

    • Process the samples (e.g., protein precipitation) and analyze by LC-MS/MS.

G

Caption: In Vitro Metabolic Stability Workflow.

In Vivo Studies

In vivo studies are essential to understand the complete pharmacokinetic profile of a PROTAC in a living organism.[]

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in an animal model (typically mouse or rat).

  • Methodology:

    • Administer the PROTAC to the animals via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at various time points.

    • Extract the plasma and analyze the concentration of the parent PROTAC and any major metabolites using a validated LC-MS/MS method.[18][19]

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

2. Metabolite Identification (MetID) Studies:

  • Objective: To identify the chemical structures of the major metabolites of a PROTAC.

  • Methodology:

    • Analyze samples from in vitro (microsomes, hepatocytes) or in vivo (plasma, urine, feces) studies using high-resolution mass spectrometry (HRMS).[12][17]

    • Use tandem mass spectrometry (MS/MS) to fragment the parent drug and its metabolites to elucidate their structures.[17]

G

Caption: In Vivo Metabolic Stability Workflow.

Concluding Remarks

The metabolic stability of a PROTAC is a critical determinant of its therapeutic potential. While alkyl linkers offer synthetic convenience, their impact on the DMPK properties of a PROTAC must be carefully considered. A thorough understanding of the factors influencing the metabolic stability of alkyl linkers, coupled with a robust experimental strategy for their assessment, is essential for the successful design and development of novel protein degraders. By moving beyond simple alkyl chains and exploring more sophisticated linker designs, researchers can unlock the full therapeutic potential of PROTACs.

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(4-Aminophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-(4-Aminophenyl)butan-1-ol, a chemical utilized in specialized research and development environments. As a Senior Application Scientist, my objective is to present this information with technical precision and practical, field-tested insights, ensuring the safety of laboratory personnel and adherence to regulatory standards. The protocols herein are designed to create a self-validating system of safety and compliance.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is limited, its chemical structure—an aromatic amine—and data from structurally analogous compounds like 4-Amino-1-butanol necessitate that it be handled as a hazardous substance[1]. The primary hazards are associated with corrosivity and acute toxicity.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[2][3]. Based on the properties of similar amino alcohols, waste containing this compound must be classified as hazardous waste due to its corrosive nature[4][5][6].

Table 1: Hazard Profile of this compound (Inferred from Analogous Compounds)

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement (Disposal)
Skin Corrosion/Irritation, Category 1C

H314: Causes severe skin burns and eye damage[4][5][6].P501: Dispose of contents/container to an approved waste disposal plant[4][5][7][8].
Acute Toxicity (Oral), Category 4

H302: Harmful if swallowed[4][6].P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product[4][6].
Serious Eye Damage, Category 1

H318: Causes serious eye damage[5].P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][5][7].

Personal Protective Equipment (PPE) and Safe Handling

The risk of exposure dictates the level of PPE required. Given the corrosive nature of this compound, direct contact must be avoided at all times.

Causality: Aromatic amines can be absorbed through the skin, and their corrosive properties can cause immediate and severe tissue damage[1]. Proper PPE is the primary barrier between the researcher and chemical exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents dermal contact. Aromatic amines may permeate some common glove types, so check for breakthrough times if prolonged contact is expected[1].
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause irreversible eye damage[4][5].
Skin and Body Fully buttoned laboratory coat and closed-toe shoes.Prevents incidental contact with skin and clothing.
Respiratory Required when vapors or aerosols are generated (e.g., heating, sonicating)[7].Prevents irritation of the respiratory system[4].

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Incompatible Materials: this compound waste must be stored separately from acids and strong oxidizing agents [4]. Mixing an amine (a base) with an acid can cause a violent exothermic neutralization reaction.

  • Container Selection: Use only sturdy, chemically compatible containers. High-density polyethylene (HDPE) carboys are a suitable choice. Never use metal containers for corrosive waste or empty food containers[2][9]. The container must have a secure, leak-proof cap and be kept closed except when adding waste[10].

  • Labeling: Every waste container must be properly labeled the moment waste is first added. Per EPA and OSHA regulations, the label must include:

    • The words "Hazardous Waste" [11][12].

    • The full chemical name: "Waste this compound" and other components of the mixture with percentages[9].

    • Clear indication of the associated hazards (e.g., Corrosive, Toxic)[12].

Step-by-Step Disposal Procedures

The following protocols outline the disposal process for different types of waste streams containing this compound.

Protocol 1: Disposal of Aqueous and Organic Solutions
  • Designate a Waste Container: Select a compatible container of appropriate size, as described in Section 3.

  • Label the Container: Affix a hazardous waste label and fill in all required information before adding any waste.

  • Transfer Waste: Carefully pour the liquid waste into the designated container, using a funnel to prevent spills. Perform this action in a chemical fume hood.

  • Secure and Store: Securely cap the container immediately after adding the waste. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[9][11][13]. Ensure secondary containment (such as a plastic tub) is used for all liquid waste containers[10].

Protocol 2: Disposal of Contaminated Solid Waste

This includes items such as gloves, pipette tips, and absorbent paper contaminated with this compound.

  • Segregate Solid Waste: Collect all contaminated solid waste in a separate, leak-proof plastic bag or a designated solid waste container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" with the name of the chemical contaminant.

  • Storage: Keep the solid waste container closed. When full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Protocol 3: Decontamination of "Empty" Stock Containers

An "empty" container that held a hazardous chemical is not considered regular trash. The residue must be managed as hazardous waste.

  • Initial Rinse: Do not wash the container in the sink. Perform an initial rinse with a small amount of a suitable solvent (e.g., methanol or ethanol). This first rinse must be collected as hazardous waste[10].

  • Collect Rinsate: Pour the rinsate into your designated liquid hazardous waste container for this compound.

  • Subsequent Rinses: For a corrosive and toxic chemical, it is best practice to perform a triple rinse. The second and third rinses may also need to be collected as hazardous waste, depending on institutional policy. Consult your EHS department for specific guidance.

  • Container Disposal: After proper decontamination, deface the original label and dispose of the container as instructed by your EHS office.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for handling waste generated from experiments involving this compound.

G cluster_start cluster_type cluster_action start Waste Generation (Contains this compound) liquid Liquid Waste (Solutions, Rinsates) start->liquid Identify Waste Type solid Solid Waste (Gloves, Tips, Labware) start->solid Identify Waste Type container_liquid Select Compatible Liquid Waste Container (e.g., HDPE Carboy) liquid->container_liquid container_solid Select Compatible Solid Waste Container (e.g., Lined Box) solid->container_solid label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Pictograms container_liquid->label_waste Step 1 container_solid->label_waste Step 1 store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_waste Step 2 request_pickup Request Pickup by EHS for Final Disposal store_waste->request_pickup Step 3

Caption: Decision workflow for proper disposal of this compound waste.

Regulatory Compliance Overview

Adherence to federal and local regulations is mandatory.

  • Environmental Protection Agency (EPA): The EPA, through RCRA, governs the entire lifecycle of hazardous waste from generation to final disposal ("cradle to grave")[11]. Your laboratory is classified as a waste generator (e.g., Very Small, Small, or Large Quantity Generator), which determines the specific limits on how much waste can be accumulated and for how long[11][12].

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of the hazards of the chemicals they work with[14]. This is achieved through Safety Data Sheets (SDSs), container labeling, and employee training[15].

Your institution's EHS department is your primary resource for navigating these regulations and ensuring compliance. Always follow their specific procedures for waste pickup and disposal.

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A Senior Application Scientist's Guide to Safely Handling 4-(4-Aminophenyl)butan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like 4-(4-Aminophenyl)butan-1-ol demands a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system for its secure management in the laboratory.

Hazard Assessment: Understanding the Risks

This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that can cause severe skin burns and serious eye damage.[1][2] Ingestion is harmful, and inhalation may lead to respiratory irritation.[1][3] The primary routes of exposure are through skin contact, eye contact, and inhalation of its mist, vapors, or spray.[4][5] Therefore, the cornerstone of its safe handling is the prevention of direct contact and the generation of aerosols.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling this chemical.[1][2][4][5]

Body PartRecommended PPERationale and Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact which can cause severe burns.[1][2] It is advisable to use powder-free gloves to avoid airborne contamination.[6] Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[6]
Body Protective clothing (e.g., lab coat, apron)To protect against accidental splashes and skin exposure. For tasks with a higher risk of splashes, an acid-resistant apron over a lab coat is recommended.[7]
Eyes & Face Safety goggles and/or a face shieldTo protect against splashes that can cause severe eye damage.[1][2] Goggles that form a tight seal are crucial when there is a risk of vapor or fine particle exposure.[7]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when working in poorly ventilated areas or when there is a potential for generating vapors or aerosols.[1][8] An organic vapor cartridge respirator is typically recommended.[1][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for ensuring safety and maintaining the integrity of your research. The following workflow provides a step-by-step guide for its management within the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_spill Prepare Spill Kit handle_receipt Receive and Inspect Container prep_spill->handle_receipt Proceed to Handling handle_transport Transport to Designated Storage handle_use Work Within a Fume Hood storage_conditions Store in a Cool, Dry, Well-Ventilated Area handle_transport->storage_conditions For Storage handle_weigh Weigh and Dispense Carefully post_decontaminate Decontaminate Work Area handle_weigh->post_decontaminate After Use post_ppe Doff and Dispose of PPE Correctly post_wash Wash Hands Thoroughly disposal_waste Collect Waste in Labeled, Closed Containers post_wash->disposal_waste For Disposal storage_container Keep Container Tightly Closed storage_secure Store Locked Up in a Corrosives Area disposal_professional Dispose via Approved Waste Disposal Plant

Caption: Workflow for Safe Handling of this compound

Preparation
  • Don Appropriate PPE: Before handling the chemical, ensure you are wearing the complete set of recommended PPE as detailed in the table above.

  • Ensure Fume Hood is Operational: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • Prepare Spill Kit: Have a spill kit readily available. The kit should contain an inert absorbent material, such as sand or diatomaceous earth, and a designated, sealable container for waste.[5][10]

Handling
  • Receiving and Transport: Upon receipt, inspect the container for any damage or leaks. Transport it carefully to the designated storage or handling area.

  • Weighing and Dispensing: When weighing or transferring the chemical, do so within the fume hood to contain any potential dust or vapors. Avoid generating dust or aerosols.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[11] Avoid breathing in any dust, fumes, gas, mist, spray, or vapors.[2][11]

Post-Handling
  • Decontamination: After use, decontaminate the work area thoroughly.

  • PPE Removal: Remove PPE carefully to avoid contaminating your skin. Dispose of single-use items, such as gloves, in a designated waste container.

  • Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling the chemical.[4][9]

Storage and Disposal Plan

Storage

Proper storage is crucial to maintain the chemical's stability and prevent accidental exposure.

  • Location: Store this compound in a cool, dry, and well-ventilated area.[4][5][9][11] It is recommended to store it in a designated "corrosives area".[1][9]

  • Container: Keep the container tightly closed to prevent contamination and the release of vapors.[4][5][9]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[4][8][11]

  • Incompatibilities: Keep it away from strong oxidizing agents and acids.[1]

Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Waste Collection: Collect any waste material, including contaminated consumables, in suitable, closed, and clearly labeled containers for disposal.[1][4]

  • Environmental Protection: Do not allow the chemical or its waste to enter drains or the environment.[2][4][11]

  • Professional Disposal: All waste containing this compound must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][4]

By adhering to these detailed safety and logistical protocols, you can confidently handle this compound, ensuring a safe laboratory environment for yourself and your colleagues, thereby fostering a culture of safety and scientific excellence.

References

  • Loba Chemie. (n.d.). 4-AMINO-1-BUTANOL FOR SYNTHESIS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Butanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Butanol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

Sources

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